molecular formula C13H11FN2O B183201 4-amino-N-(4-fluorophenyl)benzamide CAS No. 698988-07-7

4-amino-N-(4-fluorophenyl)benzamide

Cat. No.: B183201
CAS No.: 698988-07-7
M. Wt: 230.24 g/mol
InChI Key: XGUHVHHJBSMNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(4-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C13H11FN2O and its molecular weight is 230.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUHVHHJBSMNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363656
Record name 4-amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698988-07-7
Record name 4-amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-amino-N-(4-fluorophenyl)benzamide, a key intermediate in medicinal chemistry and drug discovery. The document details a reliable synthetic pathway, purification methods, and a full spectroscopic and physical characterization of the target compound.

Synthetic Pathway

The synthesis of this compound is most commonly achieved through a two-step process commencing with the acylation of 4-fluoroaniline with 4-nitrobenzoyl chloride, followed by the reduction of the intermediate nitro compound.

Step 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

The initial step involves the nucleophilic acyl substitution reaction between 4-fluoroaniline and 4-nitrobenzoyl chloride. The reaction is typically carried out in a suitable solvent, such as toluene, in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of this compound

The subsequent and final step is the reduction of the nitro group of N-(4-fluorophenyl)-4-nitrobenzamide to an amine. A standard and effective method for this transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent, such as ethanol, at elevated temperatures.[1] Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source like ammonium formate can be employed.[2]

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction cluster_purification Purification 4-fluoroaniline 4-fluoroaniline Reaction_1 Acylation (DIPEA, Toluene, RT) 4-fluoroaniline->Reaction_1 4-nitrobenzoyl_chloride 4-nitrobenzoyl_chloride 4-nitrobenzoyl_chloride->Reaction_1 N-(4-fluorophenyl)-4-nitrobenzamide N-(4-fluorophenyl)-4-nitrobenzamide Reaction_1->N-(4-fluorophenyl)-4-nitrobenzamide Reduction Reduction (SnCl2.2H2O, EtOH, 70°C) N-(4-fluorophenyl)-4-nitrobenzamide->Reduction This compound This compound Reduction->this compound Purification Purification (Column Chromatography) This compound->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide
  • To a solution of 4-fluoroaniline (1.0 eq) in toluene, add diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the mixture at room temperature.

  • Add a solution of 4-nitrobenzoyl chloride (1.05 eq) in toluene dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-fluorophenyl)-4-nitrobenzamide.

Synthesis of this compound
  • To a solution of N-(4-fluorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).[1]

  • Heat the reaction mixture to 70°C and stir until the reaction is complete as monitored by TLC.[1]

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and physical methods. The expected data are summarized below.

Physical Properties
PropertyValue
Molecular FormulaC₁₃H₁₁FN₂O
Molecular Weight230.24 g/mol
AppearanceOff-white to pale yellow solid
Melting PointTo be determined experimentally
Spectroscopic Data

The following tables provide the expected spectral data based on the structure of this compound and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1H-NH- (amide)
~7.75dd2HAr-H (ortho to -C=O)
~7.65dd2HAr-H (ortho to -NH of fluorophenyl ring)
~7.15t2HAr-H (meta to -NH of fluorophenyl ring)
~6.60d2HAr-H (meta to -C=O)
~5.80s (br)2H-NH₂ (amino)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (amide)
~159.0 (d)C-F
~152.0C-NH₂
~136.0C (quaternary, attached to NH)
~129.0Ar-CH (ortho to -C=O)
~122.0 (d)Ar-CH (ortho to -NH of fluorophenyl ring)
~121.0C (quaternary, attached to C=O)
~115.0 (d)Ar-CH (meta to -NH of fluorophenyl ring)
~113.0Ar-CH (meta to -C=O)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (amine)
3300 - 3200N-H stretching (amide)
1640 - 1620C=O stretching (amide I)
1600 - 1580N-H bending (amine)
1550 - 1510N-H bending (amide II)
1250 - 1230C-F stretching

Table 4: Predicted Mass Spectrometry Data

TechniqueExpected m/z
ESI-MS[M+H]⁺ = 231.09, [M+Na]⁺ = 253.07

Logical Relationship of Characterization

The characterization process follows a logical workflow to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Synthesized_Product Synthesized Product TLC TLC Analysis (Purity Check) Synthesized_Product->TLC MP Melting Point (Physical Constant) Synthesized_Product->MP MS Mass Spectrometry (Molecular Weight) TLC->MS IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) IR->NMR Final_Confirmation Structure Confirmed & Purity Assessed NMR->Final_Confirmation

Caption: Logical workflow for the characterization of this compound.

References

Spectroscopic and Synthetic Profile of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data

The structural features of 4-amino-N-(4-fluorophenyl)benzamide, including the aromatic rings, amide linkage, amino group, and fluorine substituent, give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the predicted data for ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below, with the proton and carbon numbering corresponding to the structure in Figure 1.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HH-8 (Amide NH)
~7.7Doublet of doublets2HH-6, H-7
~7.6Doublet2HH-2, H-3
~7.1Triplet2HH-5
~6.6Doublet2HH-1
~5.8Singlet (broad)2HH-4 (NH₂)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Amide)
~159.0 (d, J ≈ 240 Hz)C-F
~152.0C-NH₂
~136.0Quaternary C
~129.0Aromatic CH
~122.0 (d, J ≈ 8 Hz)Aromatic CH
~121.0Quaternary C
~115.0 (d, J ≈ 22 Hz)Aromatic CH
~113.0Aromatic CH

Note: Predicted values are based on spectral data from analogous benzamide structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are listed below. In related structures, the amide carbonyl (C=O) stretch is typically observed around 1650-1680 cm⁻¹, while the N-H stretch from the amide and amino groups appears in the region of 3200-3500 cm⁻¹.[1]

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (Amino group)
3300 - 3200MediumN-H Stretch (Amide group)
1650 - 1630StrongC=O Stretch (Amide I)
1620 - 1580MediumN-H Bend (Amine) / C=C Stretch (Aromatic)
1550 - 1510MediumN-H Bend (Amide II)
1250 - 1200StrongC-N Stretch (Amide)
1160 - 1140MediumC-F Stretch
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data

Modem/zAssignment
ESI-MS (+)~231.09[M+H]⁺
ESI-MS (+)~253.07[M+Na]⁺

Experimental Protocols

The following sections detail the probable synthetic route for this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound

A common and logical approach for the synthesis of this compound involves a two-step process: the acylation of 4-fluoroaniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.[2][3]

Step 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

  • In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-fluorophenyl)-4-nitrobenzamide.

Step 2: Reduction of N-(4-fluorophenyl)-4-nitrobenzamide to this compound

  • Dissolve the N-(4-fluorophenyl)-4-nitrobenzamide (1.0 equivalent) from the previous step in a solvent such as ethanol or ethyl acetate.

  • A common method for the reduction of the nitro group is catalytic hydrogenation.[2] Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The final product can be further purified by recrystallization.

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

  • Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is generally used.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common technique. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 4-Fluoroaniline + 4-Nitrobenzoyl Chloride intermediate N-(4-fluorophenyl)- 4-nitrobenzamide start->intermediate Acylation reduction Reduction of Nitro Group intermediate->reduction product This compound reduction->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_elucidation Structural Elucidation and Data Compilation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Crystallography of 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystallographic analysis of 4-amino-N-(4-fluorophenyl)benzamide, a compound of interest in medicinal chemistry due to the prevalence of the benzamide scaffold in pharmacologically active molecules. As of the date of this publication, specific experimental crystallographic data for this compound is not available in the public domain. This guide, therefore, provides a comprehensive framework for researchers to pursue the synthesis, crystallization, and structural elucidation of this compound via single-crystal X-ray diffraction. The detailed experimental protocols and workflows presented are based on established methodologies for analogous benzamide derivatives. Furthermore, this document outlines the expected data output from such an analysis and its presentation, serving as a practical manual for researchers in the fields of crystallography, medicinal chemistry, and drug development.

Introduction

Substituted benzamides are a significant class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. The introduction of an amino group and a fluorinated phenyl ring, as in this compound, can significantly influence the compound's physicochemical properties, such as its hydrogen bonding capabilities, metabolic stability, and binding affinity to biological targets. A definitive determination of its three-dimensional structure through single-crystal X-ray crystallography is paramount for understanding its structure-activity relationship (SAR) and for rational drug design. This guide details the necessary steps to achieve this, from chemical synthesis to crystallographic data analysis.

Synthesis and Crystallization

A robust synthesis and the growth of high-quality single crystals are prerequisites for crystallographic analysis. The following protocols are proposed based on common synthetic routes for similar benzamides.

Proposed Synthesis of this compound

The synthesis can be efficiently achieved through a two-step process involving an initial acylation followed by the reduction of a nitro group.

Step 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide

  • To a solution of 4-fluoroaniline (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(4-fluorophenyl)-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to Synthesize this compound

  • Dissolve the N-(4-fluorophenyl)-4-nitrobenzamide from the previous step in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The final product should be purified by recrystallization to obtain crystals suitable for analysis.

Crystallization Protocol

The growth of single crystals of sufficient size and quality is crucial. The following techniques can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetone) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "non-solvent" in which the compound is poorly soluble. The vapor of the non-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.

Experimental Workflow for Crystallographic Analysis

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 4-amino-N- (4-fluorophenyl)benzamide purification Purification (Recrystallization/ Column Chromatography) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Data Collection (Diffractometer) crystal_selection->diffractometer data_processing Data Processing & Reduction diffractometer->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Workflow for the crystallographic analysis of this compound.
Data Collection and Processing

A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern. The collected data are then processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.

Presentation of Crystallographic Data

The final refined crystal structure data for this compound would be presented in standardized tables. Below are examples of how this data would be structured.

Table 1: Crystal Data and Structure Refinement Details
ParameterHypothetical Value
Empirical formulaC₁₃H₁₁FN₂O
Formula weight230.24
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
VolumeVVVV.V ų
Z4
Density (calculated)D.DDD Mg/m³
Absorption coefficientμ.μμμ mm⁻¹
F(000)FFF
Crystal size0.X × 0.Y × 0.Z mm
Theta range for data collectionθ.θθ to θθ.θθ°
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.xxxx]
Completeness to theta99.9 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsnnnn / 0 / ppp
Goodness-of-fit on F²S.SSS
Final R indices [I>2σ(I)]R₁ = 0.xxxx, wR₂ = 0.yyyy
R indices (all data)R₁ = 0.xxxx, wR₂ = 0.yyyy
Largest diff. peak and hole0.xxx and -0.yyy e.Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound
Bond/AngleLength (Å) / Angle (°)
C-FX.XXX(x)
C=OY.YYY(y)
N-H (amide)Z.ZZZ(z)
C-N (amide)A.AAA(a)
Dihedral Angle¹DD.D°
N-C-C AngleAAA.A(a)°
C-N-H AngleBBB.B(b)°

¹Dihedral angle between the two aromatic rings.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not yet characterized, many benzamide derivatives are known to act as inhibitors of enzymes such as kinases or histone deacetylases (HDACs). The structural information obtained from crystallography would be invaluable for understanding how this molecule might interact with a protein target.

The diagram below illustrates a hypothetical mechanism where a benzamide derivative could inhibit a kinase signaling pathway, a common mode of action for anti-cancer drugs.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway receptor Receptor Tyrosine Kinase kinase Intracellular Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response inhibitor This compound inhibitor->kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a benzamide derivative.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and crystallographic analysis of this compound. While experimental data for this specific compound is currently lacking in the public domain, the protocols and workflows outlined herein, derived from established chemical literature, offer a clear path forward for researchers. The successful determination of its crystal structure will provide critical insights for medicinal chemists and drug developers, enabling a deeper understanding of its potential biological activity and facilitating future drug design efforts.

The Biological Profile of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of 4-amino-N-(4-fluorophenyl)benzamide, a compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document extrapolates its potential therapeutic applications by examining the biological screening of structurally analogous compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to provide a foundational roadmap for future research and development.

Introduction: The Benzamide Scaffold and the Role of Fluorine

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. The incorporation of a fluorine atom, as seen in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1] The strong carbon-fluorine bond can block sites of oxidative metabolism, potentially increasing the drug's half-life and bioavailability.[1]

Predicted Therapeutic Arenas and Molecular Targets

Based on the activities of structurally related N-phenylbenzamide derivatives, this compound is predicted to exhibit activity in several key therapeutic areas, primarily oncology.

Anticancer Activity

The most promising therapeutic application for this class of compounds is in oncology. Structurally similar molecules have demonstrated potent anticancer effects through various mechanisms, including enzyme inhibition and induction of apoptosis.

A notable analog, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , has been identified as a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC3.[2][3] HDAC inhibitors are an established class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis.[4] FNA exhibited significant in vitro antiproliferative activity against a panel of human cancer cell lines and demonstrated in vivo tumor growth inhibition.[2][3]

Table 1: In Vitro Anticancer Activity of FNA (IC50, µM) [3]

Cell LineCancer TypeFNASAHA (Control)
HepG2Liver Cancer1.3017.25
U937Leukemia0.55-
H460Lung Cancer4.73-
FTC-133Thyroid Cancer9.09-
HELACervical Cancer1.41-
K562Leukemia1.31-

Data extracted from a study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).

Another related compound, 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide , has shown single-digit micromolar anticancer activity against lung, cervical, and breast cancer cell lines.[5] This suggests that the N-(4-fluorophenyl)benzamide moiety can be a key pharmacophore in designing novel anticancer agents targeting other pathways.

Table 2: In Vitro Anticancer Activity of 2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-fluorophenyl)benzamide (IC50, µM) [5]

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer7.5
HeLaCervical Cancer9.3
MCF-7Breast Cancer8.9

Furthermore, the benzamide core is present in inhibitors of DNA methyltransferases (DNMTs) and receptor tyrosine kinases (RTKs), suggesting that this compound could also potentially modulate these targets.[4][6]

Antimicrobial Activity

While direct antimicrobial data for this compound is scarce, related fluorinated carbazole derivatives have shown antibacterial potential, particularly against Gram-positive bacteria like Staphylococcus aureus.[7] The introduction of a fluorophenyl group has been observed to enhance the antibacterial activity of certain carbazole scaffolds.[7]

Anticonvulsant Activity

Research into 4-amino-N-phenylbenzamide analogues has also explored their potential as anticonvulsant agents. For instance, 4-amino-(2-methyl-4-aminophenyl)benzamide demonstrated significant activity in maximal electroshock seizure tests in animal models.[8]

Experimental Protocols

This section details the methodologies for key experiments relevant to the biological screening of this compound and its analogs.

Synthesis of N-substituted Benzamides

A general method for the synthesis of N-(4-aminophenyl)-substituted benzamides involves the reaction of a substituted benzoic acid with thionyl chloride to form the acyl chloride. This intermediate is then reacted with p-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to the corresponding amine.[9]

G cluster_synthesis General Synthesis of N-substituted Benzamides Substituted_Benzoic_Acid Substituted Benzoic Acid Acyl_Chloride Acyl Chloride Intermediate Substituted_Benzoic_Acid->Acyl_Chloride SOCl2, reflux Nitro_Amide N-(4-nitrophenyl)benzamide Acyl_Chloride->Nitro_Amide p-nitroaniline, DCM Final_Amine N-(4-aminophenyl)benzamide Nitro_Amide->Final_Amine H2, Pd/C, EtOH

Caption: General synthetic scheme for N-substituted benzamides.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro HDAC Inhibition Assay

The inhibitory activity against HDAC enzymes can be determined using commercially available kits.

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate are prepared in an assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Development: After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

G cluster_workflow In Vitro Kinase/Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Initiate_Reaction Add Substrate to Initiate Reaction Incubate->Initiate_Reaction Stop_Reaction Stop Reaction and Develop Signal Initiate_Reaction->Stop_Reaction Measure_Signal Measure Fluorescence/ Luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate % Inhibition and IC50 Values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro enzyme inhibition assays.

Signaling Pathways

HDAC Inhibition and Cancer

HDAC enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by compounds like FNA leads to hyperacetylation of histones, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.

G HDAC_Inhibitor This compound (as potential HDAC inhibitor) HDAC HDAC HDAC_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Hyperacetylation Histones->Acetylation Leads to Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of HDAC inhibition in cancer.

Conclusion and Future Directions

While direct biological screening data for this compound is not extensively available, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer agents. The presence of the N-(4-fluorophenyl)benzamide moiety in compounds with potent HDAC inhibitory and other cytotoxic activities warrants further investigation of this specific molecule.

Future research should focus on:

  • Synthesis and characterization of this compound.

  • Comprehensive in vitro screening against a broad panel of cancer cell lines and microbial strains.

  • Enzymatic assays to identify specific molecular targets, such as HDACs, DNMTs, and various kinases.

  • In vivo studies in relevant animal models to evaluate efficacy, pharmacokinetics, and toxicity.

This technical guide serves as a starting point for researchers to explore the therapeutic potential of this compound, leveraging the knowledge gained from its closely related chemical relatives.

References

4-amino-N-(4-fluorophenyl)benzamide mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of 4-amino-N-(4-fluorophenyl)benzamide-based Histone Deacetylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold has emerged as a crucial component in the design of potent inhibitors targeting epigenetic-modifying enzymes, particularly histone deacetylases (HDACs). This technical guide focuses on the mechanism of action of a prominent derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , a selective Class I HDAC inhibitor. FNA has demonstrated significant anti-tumor activity through the induction of apoptosis and cell cycle arrest. This document provides a comprehensive overview of its biological targets, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, thereby repressing gene transcription. Dysregulation of HDAC activity is a hallmark of many cancers, making HDACs a prime target for therapeutic intervention. Benzamide-containing compounds represent a significant class of HDAC inhibitors, with some achieving clinical approval.

The compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) is a novel synthetic benzamide derivative that has shown potent inhibitory activity against Class I HDACs, with a notable selectivity for HDAC3.[1][2] Its mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anti-neoplastic agent.[1][3]

Mechanism of Action

The primary mechanism of action of FNA is the inhibition of Class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[1][2] By inhibiting these enzymes, FNA promotes the accumulation of acetylated histones, leading to a more relaxed chromatin structure and the re-expression of silenced genes, including tumor suppressor genes. This, in turn, triggers cellular responses that culminate in apoptosis and cell cycle arrest.

Signaling Pathway of HDAC Inhibition by FNA

The inhibition of HDACs by FNA initiates a cascade of intracellular events that contribute to its anti-tumor effects. The pathway involves the hyperacetylation of histones, leading to the transcriptional activation of key cell cycle regulators and pro-apoptotic proteins.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FNA FNA FNA_in FNA FNA->FNA_in Cellular Uptake HDACs Class I HDACs (HDAC1, 2, 3) FNA_in->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Re-expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Signaling pathway of FNA-mediated HDAC inhibition.

Quantitative Data

The inhibitory activity of FNA has been quantified against various HDAC isoforms and cancer cell lines. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro HDAC Inhibitory Activity of FNA
HDAC IsoformFNA IC₅₀ (nM)
HDAC1842.3
HDAC2949.1
HDAC395.48

Data sourced from Chen et al., 2020.[1][2]

Table 2: In Vitro Anti-proliferative Activity of FNA against Various Cancer Cell Lines
Cell LineCancer TypeFNA IC₅₀ (µM)
HepG2Hepatocellular Carcinoma1.30
U937Histiocytic Lymphoma0.55
H460Non-small Cell Lung Cancer4.73
FTC-133Follicular Thyroid Carcinoma9.09
HELACervical Cancer1.41
K562Chronic Myelogenous Leukemia1.31

Data sourced from Chen et al., 2020.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of FNA.

In Vitro HDAC Inhibition Assay

This protocol describes a fluorometric assay to determine the IC₅₀ values of a test compound against specific HDAC isoforms.

HDAC_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant HDAC enzyme - Fluorogenic substrate - Assay buffer - Test compound (FNA) dilutions Start->Prepare_Reagents Incubate_Enzyme Incubate HDAC enzyme with test compound for a set time Prepare_Reagents->Incubate_Enzyme Add_Substrate Add fluorogenic substrate Incubate_Enzyme->Add_Substrate Incubate_Reaction Incubate at 37°C to allow enzymatic deacetylation Add_Substrate->Incubate_Reaction Add_Developer Add developer solution to release the fluorophore Incubate_Reaction->Add_Developer Measure_Fluorescence Measure fluorescence (e.g., Ex/Em = 360/460 nm) Add_Developer->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ values from dose-response curves Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro HDAC inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of FNA in assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the diluted FNA and recombinant human HDAC enzyme. Incubate for a specified time at room temperature.

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period to allow for deacetylation.

  • Signal Development: Stop the reaction and develop the fluorescent signal by adding a developer solution.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the FNA concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-based Anti-proliferative Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of FNA and a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis

This protocol uses flow cytometry to determine the effect of a compound on cell cycle distribution.

Cell_Cycle_Workflow Start Start Cell_Treatment Treat cells with FNA for a specified time (e.g., 6h) Start->Cell_Treatment Harvest_Cells Harvest cells by trypsinization Cell_Treatment->Harvest_Cells Fix_Cells Fix cells in ice-cold 70% ethanol (e.g., overnight at 4°C) Harvest_Cells->Fix_Cells Wash_Cells Wash cells with PBS Fix_Cells->Wash_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) containing RNase A Wash_Cells->Stain_DNA Flow_Cytometry Analyze cell cycle distribution by flow cytometry Stain_DNA->Flow_Cytometry End End Flow_Cytometry->End

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

  • Cell Treatment: Plate cells and treat with different concentrations of FNA for a specified duration (e.g., 6 hours).[3]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at 4°C overnight.[3]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Methodology:

  • Cell Treatment: Treat cells with FNA at desired concentrations for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) is a potent Class I HDAC inhibitor with a clear mechanism of action that involves the induction of apoptosis and cell cycle arrest in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. Further investigation into the in vivo efficacy and safety profile of FNA and related compounds based on the this compound scaffold is warranted to explore their full therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-amino-N-(4-fluorophenyl)benzamide. Given the specificity of this molecule, this document combines available data with established experimental methodologies for its characterization, offering a foundational resource for its use in research and development.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 698988-07-7[1]

  • Chemical Formula: C₁₃H₁₁FN₂O[1]

  • Molecular Structure: The molecule consists of a central benzamide core. An amino group (-NH₂) is attached at the para-position (position 4) of the benzoyl ring, and the amide nitrogen is substituted with a 4-fluorophenyl group.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes calculated and predicted values, alongside data for structurally related compounds to provide context. It is crucial to note that predicted values should be confirmed by experimental data.

PropertyValueData TypeSource / Notes
Molecular Weight 230.24 g/mol Calculated(Calculated from Molecular Formula C₁₃H₁₁FN₂O)
Appearance White to off-white solidPredictedBased on general characteristics of similar benzamide compounds.
Melting Point 187 °CExperimentalValue for the related compound N-(4-fluorophenyl)benzamide.[2] The amino group will likely alter this value.
Boiling Point 246.5 ± 23.0 °CPredictedValue for the related compound N-(4-fluorophenyl)benzamide.[2]
pKa 12.50 ± 0.70PredictedValue for the related compound N-(4-fluorophenyl)benzamide.[2] This likely corresponds to the amide N-H proton. The aromatic amino group will have a much lower pKa.
LogP (XLogP3) 2.6ComputedValue for the isomer N-(4-amino-3-fluorophenyl)benzamide.[3] This serves as a reasonable estimate.
Solubility Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF).PredictedThe aromatic structure suggests low aqueous solubility, while the polar amino and amide groups allow for solubility in organic solvents like DMSO and DMF.[4]
Hydrogen Bond Donors 2Computed(From one -NH₂ group and one amide -NH- group)[5]
Hydrogen Bond Acceptors 3Computed(From one amide C=O group, one -NH₂ group, and one Fluorine atom)[3]

Synthesis and Characterization Workflow

The synthesis of this compound typically follows a standard two-step procedure involving amide bond formation followed by the reduction of a nitro group. This workflow is a common and efficient route for preparing such compounds in a laboratory setting.[5][6]

G General Synthetic Workflow for this compound cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Nitro Group Reduction cluster_purification Purification & Analysis A 4-Nitrobenzoyl Chloride + 4-Fluoroaniline B Amide Bond Formation (e.g., in DCM with base) A->B Reactants C Intermediate: 4-Nitro-N-(4-fluorophenyl)benzamide B->C Product D Intermediate from Step 1 E Reduction (e.g., SnCl2/HCl or H2/Pd-C) C->E D->E Reactant F Final Product: This compound E->F Product G Crude Product H Purification (Recrystallization or Chromatography) F->H G->H I Pure Compound H->I J Characterization (NMR, MS, Melting Point) I->J

Caption: General workflow for synthesis and purification.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physicochemical properties. The following sections describe standard laboratory protocols.

The melting point is a critical indicator of a compound's purity.[7] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt or Thiele tube)[8]

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample needs grinding)

Procedure:

  • Sample Preparation: Place a small amount of the dry, powdered this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[9]

  • Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[9]

  • Measurement (Digital Apparatus):

    • Place the capillary tube into the sample holder of the melting point apparatus.[10]

    • Set a starting temperature approximately 15-20°C below the expected melting point.

    • Set the heating ramp rate to 1-2°C per minute for an accurate measurement.[8]

    • Observe the sample through the viewing lens.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the entire sample has melted into a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

The partition coefficient (LogP) measures a compound's lipophilicity and is crucial for predicting its pharmacokinetic behavior. The shake-flask method is the gold standard for experimental LogP determination.[11]

Materials:

  • This compound

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnels or vials

  • Mechanical shaker or rotator

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Prepare two separate solutions: n-octanol saturated with PBS and PBS saturated with n-octanol. This is achieved by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a vial containing a known volume of the pre-saturated PBS.[12]

    • Seal the vial and place it on a mechanical shaker. Agitate the mixture for a sufficient time (e.g., 1-2 hours) to allow equilibrium to be reached.[12]

    • After shaking, centrifuge the vials at a low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

    • Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

    • P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP = log₁₀(P)

G Workflow for LogP Determination via Shake-Flask Method A 1. Phase Saturation (n-Octanol + PBS pH 7.4) B 2. Dissolve Compound in Saturated n-Octanol A->B C 3. Mix with Saturated PBS B->C D 4. Shake to Reach Equilibrium (1-2 hours) C->D E 5. Separate Phases (Centrifugation) D->E F 6. Sample Aqueous & Organic Layers E->F G 7. Quantify Concentration (e.g., HPLC-UV) F->G H 8. Calculate P and LogP G->H

References

An In-depth Technical Guide to the Initial Synthesis of 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of 4-amino-N-(4-fluorophenyl)benzamide, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and characterization of the target molecule and its precursor.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a reliable two-step process. The first step involves the formation of an amide bond between 4-nitrobenzoyl chloride and 4-fluoroaniline to yield the intermediate, 4-nitro-N-(4-fluorophenyl)benzamide. The subsequent step is the reduction of the nitro group to a primary amine, affording the final product.

Synthesis_Pathway cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrobenzoyl Chloride C 4-Nitro-N-(4-fluorophenyl)benzamide A->C B 4-Fluoroaniline B->C D 4-Nitro-N-(4-fluorophenyl)benzamide E This compound D->E [Reduction]

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-nitro-N-(4-fluorophenyl)benzamide

This procedure details the amide coupling reaction between 4-nitrobenzoyl chloride and 4-fluoroaniline.

Reaction Scheme:

Amide_Formation 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride intermediate 4-Nitro-N-(4-fluorophenyl)benzamide 4-nitrobenzoyl_chloride->intermediate 4-fluoroaniline 4-Fluoroaniline 4-fluoroaniline->intermediate pyridine Pyridine (base) pyridine->intermediate DCM, rt, 24h

Caption: Amide formation reaction.

Materials:

  • 4-Nitrobenzoyl chloride

  • 4-Fluoroaniline

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and stir at room temperature.

  • To this mixture, add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.

  • Stir the reaction mixture at ambient temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-nitro-N-(4-fluorophenyl)benzamide.

Quantitative Data:

ParameterValueReference
Yield ~95%[1]
CAS Number 347-81-9[1]
Molecular Formula C₁₃H₉FN₂O₃[1]
Molecular Weight 260.22 g/mol [1]
Step 2: Synthesis of this compound

This section provides three common methods for the reduction of the nitro group of 4-nitro-N-(4-fluorophenyl)benzamide.

Reduction_Workflow Start 4-Nitro-N-(4-fluorophenyl)benzamide MethodA Method A: Catalytic Hydrogenation Start->MethodA MethodB Method B: Tin(II) Chloride Reduction Start->MethodB MethodC Method C: Iron Powder Reduction Start->MethodC End This compound MethodA->End MethodB->End MethodC->End

Caption: Workflow for the reduction of the nitro intermediate.

Materials:

  • 4-nitro-N-(4-fluorophenyl)benzamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-nitro-N-(4-fluorophenyl)benzamide (1.0 equivalent) in ethanol or methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Materials:

  • 4-nitro-N-(4-fluorophenyl)benzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of 4-nitro-N-(4-fluorophenyl)benzamide (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).[2]

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 3-5 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the final product.

Materials:

  • 4-nitro-N-(4-fluorophenyl)benzamide

  • Iron powder

  • Ethanol

  • Water

  • Hydrochloric acid (catalytic amount) or Acetic Acid[3]

Procedure:

  • Suspend 4-nitro-N-(4-fluorophenyl)benzamide (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 ratio).[3]

  • Add a catalytic amount of hydrochloric acid or acetic acid to the suspension.

  • Heat the mixture to reflux and add iron powder (3-5 equivalents) portion-wise.

  • Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.[3]

  • After completion, cool the reaction mixture and filter through Celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Characterization of this compound

The following tables summarize the expected characterization data for the final product based on analogous compounds and predictive models.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1H-NH- (Amide)
~7.75dd2HAr-H
~7.65d2HAr-H
~7.15t2HAr-H
~6.60d2HAr-H
~5.80s (br)2H-NH₂ (Amino)

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Amide)
~158.0 (d)C-F
~152.5C-NH₂
~135.5C (quaternary)
~129.0Ar-CH
~122.5 (d)Ar-CH
~121.5C (quaternary)
~115.0 (d)Ar-CH
~113.0Ar-CH

Table 3: Predicted IR and MS Data

SpectroscopyCharacteristic Peaks/Values
IR (cm⁻¹) ~3450-3300 (N-H stretch, amine), ~3300-3200 (N-H stretch, amide), ~1630 (C=O stretch, amide), ~1600, 1500 (C=C stretch, aromatic), ~1240 (C-F stretch)
MS (ESI+) m/z: 231.09 [M+H]⁺

Conclusion

This technical guide provides a detailed and practical framework for the initial synthesis of this compound. The described two-step synthesis is robust and employs readily available reagents and standard laboratory techniques. The provided experimental protocols and characterization data will be a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the efficient synthesis and verification of this important chemical entity.

References

Structural Elucidation of 4-amino-N-(4-fluorophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-amino-N-(4-fluorophenyl)benzamide. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed, predictive spectral analysis based on established spectroscopic principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, analytical chemistry, and drug development, offering insights into the structural characterization of this and similar N-arylbenzamide scaffolds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from a combination of computational models and empirical data from related structures, providing a reliable foundation for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.10s1H-NH- (Amide)
~7.75dd, J ≈ 9.0, 5.0 Hz2HAr-H (ortho to -NH of fluorophenyl)
~7.70d, J ≈ 8.5 Hz2HAr-H (ortho to -C=O)
~7.20t, J ≈ 9.0 Hz2HAr-H (ortho to -F)
~6.60d, J ≈ 8.5 Hz2HAr-H (meta to -C=O)
~5.90s (br)2H-NH₂ (Amino)
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~165.0C=O (Amide)
~158.0 (d, J ≈ 240 Hz)C-F
~152.5C-NH₂
~136.0C (quaternary, attached to NH)
~129.5Ar-CH (ortho to -C=O)
~124.0C (quaternary, attached to C=O)
~121.5 (d, J ≈ 8 Hz)Ar-CH (ortho to -NH of fluorophenyl)
~115.5 (d, J ≈ 22 Hz)Ar-CH (ortho to -F)
~113.0Ar-CH (meta to -C=O)
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (-NH₂ and -NH-)
3100 - 3000MediumAromatic C-H Stretch
~1640StrongC=O Stretch (Amide I)
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1540MediumN-H Bend (Amide II)
~1230StrongC-F Stretch
~840Strongp-disubstituted benzene C-H bend
Table 4: Predicted Mass Spectrometry Data
Ion[M+H]⁺[M+Na]⁺
Predicted m/z 231.0934253.0753

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

A common and effective method for the synthesis of such benzamides involves the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.[1]

Step 1: Amide Formation N-(4-fluorophenyl)-4-nitrobenzamide is synthesized by reacting 4-nitrobenzoyl chloride with 4-fluoroaniline in the presence of a base like pyridine or triethylamine in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically stirred at room temperature.

Step 2: Nitro Group Reduction The resulting N-(4-fluorophenyl)-4-nitrobenzamide is then reduced to the target compound, this compound. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.[1]

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ peak.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Group Reduction 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride Amidation Amidation 4-Nitrobenzoyl_Chloride->Amidation 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroaniline->Amidation N-(4-fluorophenyl)-4-nitrobenzamide N-(4-fluorophenyl)-4-nitrobenzamide Amidation->N-(4-fluorophenyl)-4-nitrobenzamide Reduction Reduction N-(4-fluorophenyl)-4-nitrobenzamide->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Elucidation_Workflow Synthesized_Compound Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the structural elucidation of the synthesized compound.

References

An In-depth Technical Guide to the Synthesis of 4-amino-N-(4-fluorophenyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 4-amino-N-(4-fluorophenyl)benzamide derivatives. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of epigenetic modifiers such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). This document details experimental protocols, presents quantitative data in a structured format, and visualizes key synthetic and biological pathways.

Core Synthesis Strategy

The most common and efficient synthesis of the this compound core structure is a two-step process. This involves the initial acylation of 4-fluoroaniline with a 4-nitrobenzoyl chloride derivative, followed by the reduction of the nitro group to the corresponding amine.

Step 1: Acylation of 4-fluoroaniline

The first step is the formation of an amide bond between 4-fluoroaniline and 4-nitrobenzoyl chloride. This reaction is typically carried out in a suitable solvent, such as dichloromethane (DCM), at room temperature. The presence of a mild base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the hydrochloric acid byproduct.[1]

Step 2: Reduction of the Nitro Group

The nitro intermediate, N-(4-fluorophenyl)-4-nitrobenzamide, is then reduced to the final this compound. Two primary methods are widely employed for this transformation:

  • Catalytic Hydrogenation: This is a clean and efficient method utilizing a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere.[2] The reaction is usually performed in a polar solvent like ethanol or methanol.

  • Chemical Reduction with Tin(II) Chloride: An alternative method involves the use of a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium, often in a solvent like ethanol at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide (Acylation)

Materials:

  • 4-fluoroaniline

  • 4-nitrobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in anhydrous DCM.

  • Add TEA or DIPEA (1.1 eq) to the solution and stir at room temperature.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the 4-nitrobenzoyl chloride solution to the 4-fluoroaniline solution via a dropping funnel over 15-30 minutes.

  • Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-fluorophenyl)-4-nitrobenzamide as a solid.

Protocol 2A: Synthesis of this compound (Catalytic Hydrogenation)

Materials:

  • N-(4-fluorophenyl)-4-nitrobenzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve N-(4-fluorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 30 minutes to several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield this compound.

Protocol 2B: Synthesis of this compound (Tin(II) Chloride Reduction)

Materials:

  • N-(4-fluorophenyl)-4-nitrobenzamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend N-(4-fluorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (typically 3-5 eq) to the suspension.[1]

  • Heat the reaction mixture to 70°C and maintain for several hours, monitoring by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Synthesis and Characterization Data for this compound and Derivatives
CompoundR1R2R3R4Yield (%)Melting Point (°C)Molecular FormulaReference
1 HHHH>85 (reduction step)177C₁₃H₁₁FN₂O[3]
2 ClHHH--C₁₃H₁₀ClFN₂O-
3 HOCH₃HH--C₁₄H₁₃FN₂O₂-
4 HHNO₂H70 (acylation step)-C₁₃H₁₀FN₃O₃[4]

Note: Data for derivatives are often found in supplementary information of research articles and may require specific literature searches for a broader range of substituents.

Table 2: Predicted Spectral Data for this compound
¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (125 MHz, DMSO-d₆) IR (KBr, cm⁻¹) Mass Spectrometry (ESI-MS)
δ ~9.80 (s, 1H, -NH-)δ ~165.0 (C=O)~3400-3200 (N-H stretching)m/z [M+H]⁺ calculated for C₁₃H₁₂FN₂O: 231.09
δ ~7.80 (d, 2H, Ar-H)δ ~155.0 (C-F)~1640 (C=O stretching)
δ ~7.65 (dd, 2H, Ar-H)δ ~152.0 (C-NH₂)~1600, 1500 (C=C aromatic stretching)
δ ~7.15 (t, 2H, Ar-H)δ ~129.0 (Ar-CH)~1220 (C-F stretching)
δ ~6.60 (d, 2H, Ar-H)δ ~122.0 (Ar-CH)
δ ~5.80 (s, br, 2H, -NH₂)δ ~115.0 (d, JCF, Ar-CH)
δ ~114.0 (Ar-CH)

Note: Predicted data is based on analogous structures and computational models. Actual experimental data may vary.[5]

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 4-fluoroaniline 4-fluoroaniline Acylation_Reaction Acylation (DCM, TEA/DIPEA, RT) 4-fluoroaniline->Acylation_Reaction 4-nitrobenzoyl_chloride 4-nitrobenzoyl_chloride 4-nitrobenzoyl_chloride->Acylation_Reaction N-(4-fluorophenyl)-4-nitrobenzamide N-(4-fluorophenyl)-4-nitrobenzamide Acylation_Reaction->N-(4-fluorophenyl)-4-nitrobenzamide Nitro_Intermediate N-(4-fluorophenyl)-4-nitrobenzamide Reduction Reduction Nitro_Intermediate->Reduction Catalytic_Hydrogenation Catalytic Hydrogenation (H2, Pd/C, EtOH) Reduction->Catalytic_Hydrogenation SnCl2_Reduction Tin(II) Chloride Reduction (SnCl2*2H2O, EtOH, 70°C) Reduction->SnCl2_Reduction Final_Product This compound Catalytic_Hydrogenation->Final_Product SnCl2_Reduction->Final_Product

Caption: General synthetic workflow for this compound.

DNMT Inhibition Signaling Pathway

G Derivative 4-amino-N-(4-fluorophenyl) benzamide Derivative DNMT1 DNMT1 Derivative->DNMT1 Inhibition Gene_Reactivation Gene Re-expression Derivative->Gene_Reactivation Leads to Hypermethylation Promoter Hypermethylation DNMT1->Hypermethylation Catalyzes TSG_Silencing Tumor Suppressor Gene (e.g., p16, MLH1) Silencing Hypermethylation->TSG_Silencing Cellular_Effects Tumor Suppression (Apoptosis, Cell Cycle Arrest) TSG_Silencing->Cellular_Effects Leads to loss of Gene_Reactivation->Cellular_Effects

Caption: Mechanism of DNMT inhibition and tumor suppressor gene reactivation.[6][7]

HDAC Inhibition Signaling Pathway

G Derivative 4-amino-N-(4-fluorophenyl) benzamide Derivative HDAC3 HDAC3 Derivative->HDAC3 Inhibition Histone_Acetylation Histone Hyperacetylation HDAC3->Histone_Acetylation Prevents Deacetylation SIRT1_Nrf2 SIRT1/Nrf2 Pathway HDAC3->SIRT1_Nrf2 Modulates Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cellular_Outcomes Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Outcomes

Caption: Downstream effects of HDAC3 inhibition.

Experimental Workflow: In Vitro HDAC Inhibition Assay

G Start Start Prepare_Reagents Prepare Reagents (HDAC Enzyme, Buffer, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Blank, Control, Inhibitor) Prepare_Reagents->Plate_Setup Add_Enzyme Add HDAC Enzyme Plate_Setup->Add_Enzyme Add_Inhibitor Add Test Compound (Serial Dilutions) Add_Enzyme->Add_Inhibitor Incubate_1 Pre-incubate (37°C, 15 min) Add_Inhibitor->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (37°C, 30-60 min) Add_Substrate->Incubate_2 Stop_Develop Add Developer Solution (Stop Reaction) Incubate_2->Stop_Develop Incubate_3 Incubate (RT, 15 min) Stop_Develop->Incubate_3 Read_Fluorescence Measure Fluorescence (Ex/Em: 360/460 nm) Incubate_3->Read_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.[8][9]

Conclusion

The synthesis of this compound derivatives is a well-established process with reliable and scalable protocols. The biological activity of these compounds as inhibitors of HDACs and DNMTs makes them valuable tools in cancer research and drug development. This guide provides the foundational knowledge for the synthesis, characterization, and evaluation of this important class of molecules. Further exploration of structure-activity relationships through the synthesis of novel derivatives will continue to be a promising avenue for the discovery of new therapeutic agents.

References

Unveiling the Molecular Interactions of 4-amino-N-(4-fluorophenyl)benzamide and Its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the known and potential biological targets of the chemical scaffold 4-amino-N-(4-fluorophenyl)benzamide and its structurally related derivatives. This document synthesizes publicly available data to illuminate the therapeutic potential and mechanistic underpinnings of this versatile chemical class.

The benzamide core structure is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The specific compound, this compound, and its analogs have been investigated for their potential to interact with a diverse range of biological targets, implicating them in the modulation of key cellular processes. This guide will delve into the quantitative data of these interactions, provide detailed experimental methodologies for their characterization, and visualize the associated signaling pathways.

Key Biological Targets and Quantitative Efficacy

Research has identified several key protein families as targets for derivatives of 4-amino-N-(phenyl)benzamide. The following tables summarize the quantitative data on the inhibitory activities of these compounds against their respective targets.

Histone Deacetylases (HDACs)

Derivatives of 4-amino-N-(phenyl)benzamide have demonstrated potent inhibitory activity against Class I HDACs, which are crucial regulators of gene expression and are implicated in cancer.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HDAC395.48HepG21.30[1]
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamideClass I HDACsPotent (exact values not specified)SKM-1Not specified[2]
Kinases

The benzamide scaffold is a common feature in kinase inhibitors. Off-target screening of a structurally related benzamide-based kinase inhibitor revealed activity against several key kinases involved in cell signaling and proliferation.

CompoundKinase TargetIC50 (nM)NotesReference
CHMFL-ABL-053 (structurally related)ABL170Primary target; tyrosine kinase in CML[3]
SRC90Off-target; non-receptor tyrosine kinase[3]
p3862Off-target; MAP kinase in stress response[3]
DNA Methyltransferases (DNMTs)

Analogues based on the 4-amino-N-(4-aminophenyl)benzamide core have been explored as inhibitors of DNMTs, enzymes that play a critical role in epigenetic regulation.

CompoundTargetEC50 (µM)EfficacyReference
Derivative 31hDNMT3A0.990%[4]
Sirtuins (SIRTs)

The benzamide structure is recognized as a potential scaffold for the development of sirtuin inhibitors. Sirtuins are NAD+-dependent deacetylases involved in a wide range of cellular processes.

CompoundTargetEC50 (µM)NotesReference
Sirtuin modulator 4SIRT151-100Inhibitory effect[5]
Cereblon (CRBN)

Fluorinated benzamide derivatives have shown an increased binding affinity to Cereblon, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.

CompoundTargetIC50 (µM)NotesReference
Fluorinated benzamide derivative 8dCRBN63 ± 16Highest affinity in the series[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal generated is inversely proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • To each well of the microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

    • Add the diluted test compound or vehicle control to the appropriate wells.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Termination and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for approximately 40 minutes.

  • Signal Generation:

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase-luciferin reaction, producing a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorometric Sirtuin 1 (SIRT1) Inhibition Assay

This assay is designed for the sensitive and rapid evaluation of SIRT1 inhibitors.[7]

Principle: The assay utilizes a synthetic peptide substrate containing an acetylated lysine residue, a fluorophore, and a quencher. In its native state, the quencher suppresses the fluorescence. Upon deacetylation by SIRT1, the substrate is cleaved by a developer enzyme, separating the fluorophore from the quencher and resulting in a quantifiable increase in fluorescence.[7]

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate

  • SIRT1 Assay Buffer

  • Developer enzyme

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Nicotinamide (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of SIRT1 enzyme in SIRT1 Assay Buffer.

    • Prepare a working solution of the fluorogenic substrate.

    • Prepare serial dilutions of the test compound and positive control in SIRT1 Assay Buffer.

  • Assay Reaction:

    • To the wells of the microplate, add the SIRT1 enzyme solution.

    • Add the diluted test compound or controls.

    • Initiate the reaction by adding the fluorogenic substrate solution.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Development: Add the developer enzyme to each well and incubate at 37°C for an additional 15-30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Visualizations

The biological targets of this compound derivatives are integral components of complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

experimental_workflow_kinase_inhibition cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Compound Dilution Reaction Kinase Reaction (ATP Addition) Compound->Reaction Kinase Kinase & Substrate Kinase->Reaction Termination Reaction Termination (ADP-Glo Reagent) Reaction->Termination Incubate Signal Signal Generation (Kinase Detection Reagent) Termination->Signal Incubate Data Luminescence Reading Signal->Data IC50 IC50 Determination Data->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

abl_src_p38_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2 GRB2/SOS Receptor->GRB2 SRC SRC Receptor->SRC BCR_ABL BCR-ABL BCR_ABL->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 STAT3->Proliferation Stress Cellular Stress MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MKK3_6->p38 MK2 MK2 p38->MK2 Apoptosis Apoptosis p38->Apoptosis Inhibitor Benzamide-based Inhibitor Inhibitor->BCR_ABL Inhibitor->SRC Inhibitor->p38 hdac_dnmt_pathway cluster_epigenetics Epigenetic Regulation cluster_transcription Gene Transcription Histone Histone Protein Acetylated_Histone Acetylated Histone (Open Chromatin) Histone->Acetylated_Histone Acetylation HAT HAT (Histone Acetyltransferase) HDAC HDAC (Histone Deacetylase) Deacetylated_Histone Deacetylated Histone (Closed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression (e.g., p21) Acetylated_Histone->Gene_Expression Gene_Silencing Gene Silencing Deacetylated_Histone->Gene_Silencing DNA DNA Methylated_DNA Methylated DNA DNA->Methylated_DNA Methylation DNMT DNMT (DNA Methyltransferase) Methylated_DNA->Gene_Silencing HDAC_Inhibitor Benzamide-based HDAC Inhibitor HDAC_Inhibitor->HDAC DNMT_Inhibitor Benzamide-based DNMT Inhibitor DNMT_Inhibitor->DNMT

References

Methodological & Application

Application Notes and Protocols for the Purification of 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-amino-N-(4-fluorophenyl)benzamide. The methodologies described are based on established chemical principles and data from structurally related compounds due to the limited availability of specific experimental data for this compound. These protocols are intended to serve as a comprehensive guide for developing a robust purification strategy.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for developing appropriate purification and analytical methods.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-(4-amino-3-fluorophenyl)benzamide (Isomer)[1]N-(4-Fluorophenyl)benzamide[2]4-Aminobenzamide
CAS Number 698988-07-781761818348-54-92835-68-9
Molecular Formula C₁₃H₁₁FN₂OC₁₃H₁₁FN₂OC₁₃H₁₀FNOC₇H₈N₂O
Molecular Weight 230.24 g/mol 230.24 g/mol 215.23 g/mol 136.15 g/mol
Melting Point Data not availableData not available179-182 °C181-183 °C
Boiling Point Data not availableData not availableData not available349 °C
Predicted XLogP3 ~2.52.62.70.8
Solubility (Predicted) Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF).[3]Data not availableSoluble in dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).[2]Slightly soluble in water; Soluble in ethanol.

Purification Protocols

The two primary methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the scale of the purification.

Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Based on the predicted solubility, suitable single solvents for recrystallization could be ethanol, methanol, or isopropanol.

    • A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is also a viable option.[4]

    • To select the best solvent, perform small-scale solubility tests. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent to dissolve the solid completely. Swirl the flask to aid dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the compound.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[5]

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection:

    • Silica gel is the most common stationary phase for the purification of moderately polar compounds like benzamides.[6]

    • Due to the basic nature of the amino group, peak tailing may occur on acidic silica gel. To mitigate this, triethylamine (0.1-1%) can be added to the eluent, or an amine-functionalized silica gel can be used.[7][8]

  • Mobile Phase (Eluent) Selection:

    • A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.

    • The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis. A good starting point is a solvent system that gives the desired compound an Rf value of approximately 0.3. A common starting eluent system for aminobenzamides is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity).[9]

  • Column Packing and Sample Loading:

    • Prepare a slurry of the silica gel in the initial eluent and pack the column.

    • Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor the separation by TLC.

  • Isolation and Drying:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 2: Analytical Methods for Purity Assessment

TechniqueTypical ConditionsExpected Outcome for Pure Compound
Melting Point Standard melting point apparatusA sharp melting range (typically < 2 °C)
Thin-Layer Chromatography (TLC) Silica gel plate; Mobile phase determined from column chromatography optimizationA single spot
High-Performance Liquid Chromatography (HPLC) Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid). Detection: UV at a suitable wavelength (e.g., 254 nm).[10]A single sharp peak with high purity index.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11]Spectra consistent with the expected chemical structure.
Mass Spectrometry (MS) Electrospray ionization (ESI) in positive mode.A peak corresponding to the protonated molecule [M+H]⁺ at m/z 231.09.

Visual Workflow

The following diagram illustrates a general workflow for the purification and analysis of a synthesized organic compound like this compound.

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product CrudeProduct Crude Product (this compound + Impurities) Recrystallization Recrystallization (e.g., Ethanol/Water) CrudeProduct->Recrystallization Option 1 ColumnChromatography Column Chromatography (Silica Gel, Hexane/EtOAc) CrudeProduct->ColumnChromatography Option 2 TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC Analysis TLC->HPLC MeltingPoint Melting Point Determination HPLC->MeltingPoint NMR NMR Spectroscopy MeltingPoint->NMR MS Mass Spectrometry NMR->MS PureProduct Pure this compound MS->PureProduct

Caption: General purification and analysis workflow.

References

Application Notes and Protocols for In Vitro Evaluation of 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(4-fluorophenyl)benzamide is a member of the benzamide class of compounds, a versatile scaffold known for a wide range of pharmacological activities.[1] Benzamide derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents.[1][2] This document provides a comprehensive guide to the in vitro evaluation of this compound and similar derivatives, offering detailed experimental protocols and data presentation formats to facilitate research and development.

Chemical Information

Compound Name This compound
CAS Number 698988-07-7[3]
Molecular Formula C₁₃H₁₁FN₂O
Structure NH₂ / \ --C₆H₄--C(=O)NH--C₆H₄--F

Data Presentation: In Vitro Biological Activities of Benzamide Derivatives

The following tables summarize quantitative data for various benzamide derivatives from in vitro studies, providing a comparative view of their potency.

Table 1: Anticancer Activity of Benzamide Derivatives [1]

Compound/Cell LineAssayIC₅₀ (µM)Reference
Bengamide Analogue (Ben I) / MCF7Antiproliferative~10[1]
Bengamide Analogue (Ben I) / T84Antiproliferative~5[1]
N-(phenylcarbamoyl)benzamide / HeLaMTT Assay800[1]
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide / HepG2Antiproliferative1.30[4]
SAHA / HepG2Antiproliferative17.25[4]

Table 2: Enzyme Inhibition by Benzamide Derivatives [1][4][5]

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)Reference
2-(benzamido) benzohydrazide derivative (Cpd 06)AChEEnzyme Inhibition0.09 ± 0.05[1]
2-(benzamido) benzohydrazide derivative (Cpd 06)BChEEnzyme Inhibition0.14 ± 0.05[1]
2-(benzamido) benzohydrazide derivative (Cpd 13)AChEEnzyme Inhibition0.11 ± 0.03[1]
2-(benzamido) benzohydrazide derivative (Cpd 13)BChEEnzyme Inhibition0.10 ± 0.06[1]
N′-phenylbenzohydrazideTyrosinaseEnzyme Inhibition10.5[5][6]
N-(benzoyloxy)benzamideTyrosinaseEnzyme Inhibition2.5[5][6]
Kojic Acid (reference)TyrosinaseEnzyme Inhibition44.6[5][6]
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamideHDAC3Enzyme Inhibition0.09548[4]

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; HDAC3: Histone Deacetylase 3.

Experimental Protocols

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)[7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the complete cell culture medium.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against compound concentration.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compound Prepare Compound Dilutions add_compound Add Compound to Cells prep_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

MTT Assay Workflow for Cell Viability.
In Vitro Antimicrobial Activity: Disc Diffusion and Broth Microdilution (MIC)

This protocol determines the antimicrobial potential of this compound against various bacterial and fungal strains.

Principle:

  • Disc Diffusion: The test compound is impregnated onto paper discs and placed on an agar plate inoculated with a microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a zone of inhibition.

  • Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganisms (e.g., E. coli, B. subtilis)[2]

  • Mueller-Hinton agar and broth

  • Sterile filter paper discs

  • This compound

  • Sterile saline (0.85% NaCl)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure (Disc Diffusion):

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth.[1]

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[1]

  • Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of the benzamide compound onto the surface of the agar plate.[1]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.

Procedure (Broth Microdilution - MIC):

  • Compound Dilution: Prepare serial twofold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay evaluates the potential of this compound to inhibit protein denaturation, a hallmark of inflammation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation can be a measure of its anti-inflammatory potential.[1]

Materials:

  • Egg albumin

  • Phosphate-Buffered Saline (PBS, pH 6.4)

  • This compound

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.4 mL of egg albumin, 5.6 mL of PBS (pH 6.4), and 4 mL of varying concentrations of the test compound.[1]

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[1]

  • Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[1]

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

Signaling Pathway Visualization

Certain benzamide derivatives have been shown to act as inhibitors of various signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell proliferation and survival.[1] Inhibition of EGFR can block downstream signaling cascades, leading to an anti-cancer effect.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Benzamide This compound Benzamide->EGFR Inhibits

Inhibition of the EGFR signaling pathway.

Conclusion

The provided protocols offer a foundational framework for the in vitro assessment of this compound. Researchers are encouraged to adapt and optimize these methods based on the specific biological question and available resources. A systematic evaluation of its anticancer, antimicrobial, and anti-inflammatory properties, along with its potential to inhibit key enzymes, will elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(4-fluorophenyl)benzamide (CAS No. 698988-07-7) is a synthetic organic compound belonging to the benzamide class of molecules.[1] While specific biological activities for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active agents. The fluorophenyl and aminobenzamide moieties are common features in compounds targeting a range of enzymes, including histone deacetylases (HDACs), DNA methyltransferases (DNMTs), and various protein kinases.[2][3][4] The presence of a fluorine atom can enhance metabolic stability and binding affinity to target proteins.[2]

These application notes provide a framework for investigating the potential of this compound as a research tool. The suggested applications and protocols are based on the activities of structurally related compounds and are intended to serve as a starting point for further investigation.

Hypothesized Research Applications

Based on the activities of analogous compounds, this compound could be investigated for its potential as:

  • An HDAC Inhibitor: Many benzamide derivatives, particularly those with a 2-aminophenyl group, have been shown to be potent inhibitors of Class I HDACs (HDAC1, 2, and 3).[3] Inhibition of HDACs can lead to the acetylation of histones and other proteins, resulting in changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.

  • A Kinase Inhibitor: The benzamide scaffold is a key component of several kinase inhibitors. These compounds can target various kinases involved in cell signaling pathways that are often dysregulated in cancer and other diseases.

  • A DNMT Inhibitor: Analogues of 4-amino-N-(4-aminophenyl)benzamide have been designed as inhibitors of DNA methyltransferases, which are crucial enzymes in epigenetic regulation.[4]

Quantitative Data Summary (Template)

As there is no publicly available quantitative data for this compound, the following tables are provided as templates for researchers to populate with their experimental findings.

Table 1: In Vitro Enzymatic Inhibition

Target EnzymeIC₅₀ (nM)Assay MethodReference CompoundReference IC₅₀ (nM)
HDAC1FluorometricSAHA
HDAC2FluorometricSAHA
HDAC3FluorometricSAHA
DNMT1Methylation AssaySGI-1027
Kinase XKinase Glo®Staurosporine
Kinase YKinase Glo®Staurosporine

Table 2: In Vitro Anti-proliferative Activity

Cell LineCancer TypeGI₅₀ (µM)Assay MethodPositive ControlControl GI₅₀ (µM)
HepG2Hepatocellular CarcinomaMTT/XTTDoxorubicin
HCT116Colon CarcinomaMTT/XTT5-Fluorouracil
A549Lung CarcinomaMTT/XTTPaclitaxel
K562Chronic Myeloid LeukemiaMTT/XTTImatinib

Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound, adapted from methodologies used for structurally similar compounds.

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Class I HDAC enzymes.

Materials:

  • Recombinant human HDAC1, HDAC2, and HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Trypsin

  • Trichostatin A (TSA) or SAHA (as a positive control)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Black 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in HDAC assay buffer.

  • Enzyme Reaction: To each well of the 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control at various concentrations.

  • Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a solution of trypsin in assay buffer.

  • Measurement: Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol describes a method to screen this compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (10 mM in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White 96-well microplates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound in the appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, the test compound, and ATP to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence using a plate reader.

  • Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition and determine the IC₅₀ values.

Protocol 3: Cell Viability Assay (MTT)

This protocol is for assessing the anti-proliferative effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT116)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical mechanism of action for this compound as an HDAC inhibitor and a general workflow for its initial biological evaluation.

HDAC_Inhibition_Pathway cluster_0 Cellular Effects Gene_Expression Altered Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Compound This compound HDAC HDAC Compound->HDAC Inhibition Histones_TF Histones & Transcription Factors HDAC->Histones_TF Deacetylation Acetylation Increased Acetylation Histones_TF->Acetylation Acetylation->Gene_Expression

Caption: Hypothetical HDAC Inhibition Pathway.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Enzyme In Vitro Enzymatic Assays (HDAC, Kinase, DNMT) Start->In_Vitro_Enzyme Cell_Based Cell-Based Assays (Viability, Apoptosis, Cell Cycle) In_Vitro_Enzyme->Cell_Based Data_Analysis_1 Determine IC₅₀/GI₅₀ Cell_Based->Data_Analysis_1 Mechanism Mechanism of Action Studies (Western Blot, Gene Expression) Data_Analysis_1->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->In_Vivo End Lead Optimization In_Vivo->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols for 4-amino-N-(4-fluorophenyl)benzamide as a Histone Deacetylase (HDAC) Inhibitor in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-amino-N-(4-fluorophenyl)benzamide is a small molecule belonging to the benzamide class of compounds, which are known to exhibit inhibitory activity against histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[4][5]

These application notes provide a comprehensive overview of the use of this compound as an HDAC inhibitor in cell line-based research. Detailed protocols for evaluating its biological activity are provided to guide researchers in oncology and other fields where HDACs are a key target.

Mechanism of Action

As a benzamide-containing HDAC inhibitor, this compound is expected to act as a zinc-binding group (ZBG) chelator within the active site of class I HDACs (HDAC1, 2, and 3).[2][3] By binding to the zinc ion in the catalytic pocket, the compound inhibits the enzymatic activity of HDACs. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed or "open" chromatin structure.[6] This altered chromatin state allows for the binding of transcription factors to DNA, leading to the expression of previously silenced genes, including tumor suppressor genes.[1] The downstream effects of HDAC inhibition by this compound in cancer cell lines are anticipated to include cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[2][6]

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects HDAC HDAC AcetylatedHistones Acetylated Histones (Relaxed Chromatin) Histones Histones (Lys-Ac) Histones->HDAC Deacetylation Transcription Gene Transcription (e.g., Tumor Suppressors) AcetylatedHistones->Transcription CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis Inhibitor This compound Inhibitor->HDAC Inhibition

Figure 1: Mechanism of Action of this compound.

Data Presentation

The following tables provide example data for the activity of this compound in various cancer cell lines. This data is illustrative and based on the reported activities of similar benzamide HDAC inhibitors.[2]

Table 1: In Vitro HDAC Inhibitory Activity (Example Data)

HDAC IsoformIC₅₀ (µM)
HDAC10.55
HDAC20.75
HDAC30.25
HDAC65.20
HDAC82.80

Table 2: Anti-proliferative Activity in Cancer Cell Lines (Example Data)

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer1.41
HepG2Liver Cancer1.30
A549Lung Cancer7.80
MCF-7Breast Cancer6.50
K562Leukemia1.31
HCT116Colon Cancer3.50

Experimental Protocols

Protocol 1: In Vitro HDAC Activity Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., Trypsin in assay buffer)

  • This compound

  • Positive control inhibitor (e.g., SAHA, Trichostatin A)

  • DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in Assay Buffer to achieve a range of desired final concentrations.

  • In a 96-well black microplate, add the diluted compound, positive control, or vehicle control (Assay Buffer with DMSO).

  • Add the recombinant HDAC enzyme to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium from a DMSO stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blotting for Histone Acetylation

This protocol is for detecting changes in histone H3 and H4 acetylation levels in cells treated with this compound.

Western_Blot_Workflow start Start: Cell Culture and Treatment lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% Non-fat Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AcH3, anti-H3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Figure 2: Western Blotting Experimental Workflow.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-Histone H4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse cell pellets with ice-cold RIPA buffer.[6]

  • Determine protein concentration using a BCA assay.[6]

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities, normalizing acetylated histone levels to total histone levels.

Protocol 4: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Culture and treat cells with various concentrations of this compound for 24-48 hours.

  • Harvest cells, wash with ice-cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove ethanol.

  • Resuspend cells in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software. Studies on similar benzamide compounds have shown an increase in the G2/M phase population.[2]

Protocol 5: Apoptosis Assay (Annexin V/PI Staining)

This protocol employs Annexin V-FITC and PI staining to quantify apoptosis induced by this compound.

Apoptosis_Induction Inhibitor This compound HDAC_Inhibition HDAC Inhibition Inhibitor->HDAC_Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Mitochondrial_Pathway Mitochondrial Pathway (e.g., Cytochrome c release) Gene_Expression->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 3: Logical Flow of HDAC Inhibitor-Induced Apoptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Similar compounds have been shown to dose-dependently increase the apoptotic cell population.[2]

Troubleshooting

  • Low Compound Solubility: Prepare a higher concentration stock solution in 100% DMSO and ensure the final DMSO concentration in the cell culture medium is below 0.5% to avoid solvent toxicity.

  • High Background in HDAC Assay: Ensure all reagents are fresh and properly stored. Optimize enzyme and substrate concentrations.

  • Inconsistent Western Blot Results: Ensure equal protein loading. Use loading controls (e.g., GAPDH, β-actin, or total histone) to normalize the data. Optimize antibody concentrations and incubation times.

  • Cell Clumping in Flow Cytometry: Ensure single-cell suspension by gentle pipetting or passing through a cell strainer before analysis.

For further technical support, please refer to the manufacturer's instructions for specific kits and reagents.

References

Application Notes and Protocols for 4-amino-N-(4-fluorophenyl)benzamide and a Structurally Related Analog in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anticancer applications of 4-amino-N-(4-fluorophenyl)benzamide is limited in publicly available research. The following application notes and protocols are based on a structurally and functionally related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , a known histone deacetylase (HDAC) inhibitor with demonstrated anticancer properties. These notes are intended to provide a framework for potential research applications of this compound, assuming a similar mechanism of action based on structural similarity.

I. Application Notes

Introduction:

This compound belongs to the benzamide class of compounds, which has been a source of various derivatives with therapeutic potential. The inclusion of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. While specific data on this compound is scarce, its structural analog, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been identified as a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC3.[1][2][3] HDAC inhibitors are a promising class of anticancer agents that act by altering the epigenetic landscape of cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.

Mechanism of Action (Hypothesized for this compound, based on FNA):

As an HDAC inhibitor, FNA exerts its anticancer effects by increasing the acetylation of histone and non-histone proteins.[1][2][3] This leads to the relaxation of chromatin structure and the altered transcription of genes involved in key cellular processes. The primary mechanism of action includes:

  • Induction of Apoptosis: FNA has been shown to promote programmed cell death in cancer cells.[1][2][3]

  • Cell Cycle Arrest: The compound can cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cell proliferation.[1][2][3]

  • Inhibition of Tumor Growth: In vivo studies with FNA have demonstrated significant tumor growth inhibition in xenograft models.[1][2][3]

Potential Applications in Cancer Research:

  • In vitro studies:

    • Evaluation of cytotoxic and antiproliferative activity against a panel of cancer cell lines.

    • Investigation of the molecular mechanisms of action, including apoptosis induction and cell cycle analysis.

    • Assessment of its effects on histone acetylation and the expression of related proteins.

    • Combination studies with other chemotherapeutic agents to explore synergistic effects.[1][2][3]

  • In vivo studies:

    • Preclinical evaluation of antitumor efficacy in animal models of cancer (e.g., xenografts).

    • Pharmacokinetic and pharmacodynamic studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

    • Toxicity and safety profiling.

II. Data Presentation

The following tables summarize the quantitative data for the representative compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).

Table 1: In Vitro HDAC Inhibitory Activity of FNA

HDAC IsoformIC50 (nM)
HDAC395.48

Data from in vitro enzymatic assays.[1][2][3]

Table 2: In Vitro Antiproliferative Activity of FNA against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HepG2Liver Cancer1.30
U937Leukemia0.55
H460Lung Cancer4.73
FTC-133Thyroid Cancer9.09
HELACervical Cancer1.41
K562Leukemia1.31

For comparison, the IC50 value of SAHA (a known HDAC inhibitor) against HepG2 cells was 17.25 µM.[1]

Table 3: In Vivo Antitumor Activity of FNA

Treatment GroupTumor Growth Inhibition (TGI) (%)
FNA48.89
SAHA48.13

Data from a HepG2 xenograft model in nude mice.[1][3]

III. Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of a compound like this compound, based on protocols used for FNA.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cells.

  • Methodology:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology:

    • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Cell Cycle Analysis by Flow Cytometry (PI Staining)

  • Objective: To determine the effect of the compound on cell cycle progression.

  • Methodology:

    • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.

4. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the in vivo antitumor efficacy of the compound.

  • Methodology:

    • Subcutaneously inject cancer cells (e.g., 5x10⁶ HepG2 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to treatment groups: vehicle control, test compound (e.g., at a specific dose in mg/kg), and a positive control (e.g., SAHA).

    • Administer the treatments via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 21 days).

    • Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

IV. Visualizations

G cluster_0 Cellular Effects of FNA (HDAC Inhibitor) FNA FNA (this compound analog) HDACs HDAC1, HDAC2, HDAC3 (Class I HDACs) FNA->HDACs Inhibition Acetylation Increased Histone & Non-Histone Protein Acetylation HDACs->Acetylation Negative Regulation GeneExpression Altered Gene Expression Acetylation->GeneExpression Apoptosis Apoptosis Induction GeneExpression->Apoptosis CellCycleArrest G2/M Phase Arrest GeneExpression->CellCycleArrest TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth CellCycleArrest->TumorGrowth

Caption: Hypothesized signaling pathway of FNA as an HDAC inhibitor.

G cluster_workflow In Vitro Experimental Workflow cluster_assays Functional Assays start Cancer Cell Culture treatment Treatment with This compound analog start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle end Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) viability->end apoptosis->end cell_cycle->end

Caption: General workflow for in vitro anticancer screening.

G cluster_structure Structural Features cluster_properties Potential Properties compound This compound benzamide Benzamide Core compound->benzamide amino 4-Amino Group compound->amino fluorophenyl 4-Fluorophenyl Group compound->fluorophenyl hdac HDAC Inhibition (Hypothesized) benzamide->hdac binding Target Binding Affinity amino->binding stability Metabolic Stability fluorophenyl->stability fluorophenyl->binding anticancer Anticancer Activity hdac->anticancer stability->anticancer binding->anticancer

Caption: Logical relationship of structure to potential activity.

References

Developing Analogs of 4-amino-N-(4-fluorophenyl)benzamide for Therapeutic Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of therapeutic analogs based on the 4-amino-N-(4-fluorophenyl)benzamide scaffold. This chemical structure has shown potential across various therapeutic areas, including oncology, neuroscience, and infectious diseases. These guidelines are intended to assist researchers in the synthesis, biological evaluation, and characterization of novel benzamide derivatives.

Introduction to this compound and its Therapeutic Potential

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. The specific analog, this compound, and its derivatives have garnered significant interest due to their diverse biological activities. Research has indicated that analogs of this compound can be developed as inhibitors of key cellular targets. These include:

  • DNA Methyltransferases (DNMTs): As epigenetic modulators for cancer therapy.[1]

  • Histone Deacetylases (HDACs): Particularly HDAC3, for the treatment of cancers and other proliferative disorders.[2][3]

  • Receptor Tyrosine Kinases (RTKs): Implicated in tumor angiogenesis and proliferation.[2][4]

  • Ion Channels: Showing potential for the development of novel anticonvulsant agents.[5][6]

  • Parasitic Enzymes: Acting as DNA minor groove binders in kinetoplastid parasites.[7]

The development of novel analogs aims to enhance potency, selectivity, and pharmacokinetic properties to yield effective therapeutic agents.

Synthesis of this compound Analogs

A general synthetic strategy for 4-amino-N-(aryl)benzamide analogs involves the coupling of a substituted benzoic acid with a substituted aniline. A common approach begins with a nitro-substituted precursor, which is later reduced to the corresponding amine.[5][7][8]

General Synthetic Protocol

A representative synthetic route is outlined below. This can be adapted for the synthesis of a diverse library of analogs by varying the starting materials (substituted 4-nitrobenzoic acids and substituted anilines).

Protocol 1: Synthesis of 4-amino-N-(substituted phenyl)benzamide

  • Amide Bond Formation:

    • To a solution of 4-nitrobenzoyl chloride (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), add the desired substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).[9][10]

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(substituted phenyl)-4-nitrobenzamide.

    • Purify the crude product by recrystallization or column chromatography.

  • Reduction of the Nitro Group:

    • Dissolve the purified N-(substituted phenyl)-4-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 eq) or perform catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere.[9][10]

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • If using SnCl₂, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst or inorganic salts.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate, and purify the final 4-amino-N-(substituted phenyl)benzamide analog by column chromatography or recrystallization.

Biological Evaluation of Analogs

The following are detailed protocols for key in vitro assays to evaluate the biological activity of the synthesized this compound analogs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][4][5][8]

Protocol 2: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]

    • Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Target-Based Enzyme Inhibition Assays

This assay measures the ability of the synthesized analogs to inhibit the activity of DNMT enzymes.[6][11][12][13][14]

Protocol 3: In Vitro DNMT Activity/Inhibition Assay (Colorimetric)

  • Reagent Preparation:

    • Use a commercial DNMT inhibitor screening kit and prepare all reagents (wash buffer, assay buffer, S-adenosylmethionine (SAM), antibodies) according to the manufacturer's instructions.

  • Enzyme Reaction:

    • To the wells of a DNA-coated microplate, add assay buffer.

    • Add the test compounds at various concentrations.

    • Add purified recombinant DNMT1, DNMT3A, or DNMT3B enzyme to each well.

    • Initiate the reaction by adding the methyl donor, SAM.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at 37°C for 60-120 minutes.

  • Detection of DNA Methylation:

    • Wash the wells multiple times with the provided wash buffer.

    • Add a capture antibody specific for 5-methylcytosine (5-mC) and incubate for 60 minutes at room temperature.

    • Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP). Incubate for 30 minutes at room temperature.

    • Wash the wells and add a developing solution to produce a colorimetric signal.

  • Data Analysis:

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

This fluorometric assay is used to screen for inhibitors of HDAC enzymes.[15][16][17][18]

Protocol 4: Fluorometric HDAC Activity Assay

  • Reaction Setup:

    • In a 96-well black plate, add HDAC assay buffer.

    • Add the test compounds at various concentrations.

    • Add a purified HDAC enzyme (e.g., HDAC3).

    • Include a positive control (e.g., Trichostatin A) and a no-enzyme control.

  • Enzyme Reaction:

    • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate at 37°C for 30-60 minutes.

  • Signal Development:

    • Stop the HDAC reaction by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (to prevent further deacetylation). The developer will cleave the deacetylated substrate to release a fluorescent molecule.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition and determine the IC₅₀ values.

Various non-radiometric, homogeneous assays like ADP-Glo™ can be used to measure RTK activity.[19][20][21][22][23]

Protocol 5: In Vitro RTK Assay (ADP-Glo™)

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of diluted RTK enzyme (e.g., VEGFR2, EGFR) in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Western Blot Analysis of Protein Expression

Western blotting is used to detect changes in the expression or phosphorylation status of specific proteins in response to compound treatment, providing insights into the mechanism of action.[1][3][7][24][25]

Protocol 6: Western Blotting

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compounds as described for the MTT assay.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

The following tables provide examples of quantitative data for different classes of benzamide analogs to guide the interpretation of experimental results.

Table 1: Anticancer Activity of Benzamide Analogs

Compound IDTargetCell LineAssay TypeIC₅₀ (µM)Reference
FNAHDAC3-Enzymatic0.095[3]
FNA-HepG2Antiproliferative1.30[3]
SAHA (control)HDACs-Antiproliferative17.25[3]
SGI-1027 analog 31DNMT3A-Enzymatic0.9

Table 2: Anticonvulsant Activity of 4-Aminobenzamide Analogs in Mice (Intraperitoneal Administration)

Compound IDAnti-MES ED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
4-amino-N-amylbenzamide42.98>120>2.8[26]
d,l-4-amino-N-(α-methylbenzyl)-benzamide18.02170.789.5[26]
4-amino-N-(2-ethylphenyl)benzamide28.6 (µmol/kg)96.3 (µmol/kg)3.36[27]

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by benzamide analogs and a general experimental workflow.

DNMT_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation of Gene Expression cluster_inhibition Therapeutic Intervention DNA DNA Methylated_DNA Methylated DNA (5-mC) DNMT DNA Methyltransferase (DNMT) DNMT->DNA methylates SAM SAM (Methyl Donor) SAM->DNMT provides methyl group Gene_Silencing Gene Silencing Methylated_DNA->Gene_Silencing leads to Tumor_Suppressor Tumor Suppressor Genes Gene_Silencing->Tumor_Suppressor inactivates Benzamide_Analog 4-Amino-N-phenylbenzamide Analog (DNMT Inhibitor) Benzamide_Analog->DNMT inhibits

Caption: DNMT inhibition pathway by benzamide analogs.

HDAC_Inhibition_Pathway cluster_gene_expression Regulation of Gene Expression cluster_intervention Therapeutic Intervention Histone Histone Proteins Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT Histone Acetyltransferase (HAT) HAT->Histone acetylates HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histone deacetylates Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression promotes Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression leads to Benzamide_Analog 4-Amino-N-phenylbenzamide Analog (HDAC Inhibitor) Benzamide_Analog->HDAC inhibits

Caption: HDAC inhibition pathway by benzamide analogs.

RTK_Signaling_Pathway cluster_rtk Receptor Tyrosine Kinase (RTK) Signaling cluster_inhibition Therapeutic Intervention Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimerization->Downstream Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response Benzamide_Analog 4-Amino-N-phenylbenzamide Analog (RTK Inhibitor) Benzamide_Analog->RTK inhibits

Caption: RTK signaling inhibition by benzamide analogs.

Drug_Development_Workflow cluster_workflow Drug Development Workflow for Benzamide Analogs Synthesis Analog Synthesis In_Vitro_Screening In Vitro Screening (Enzyme & Cell-based Assays) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis iterative optimization Lead_Optimization Lead Optimization (ADME/Tox) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Drug development workflow for benzamide analogs.

References

Application Notes and Protocols for [¹⁸F]4-amino-N-(4-fluorophenyl)benzamide in PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This document provides detailed application notes and protocols for the use of 4-amino-N-(4-fluorophenyl)benzamide, when labeled with fluorine-18 ([¹⁸F]this compound), as a potential Positron Emission Tomography (PET) imaging tracer. Benzamide derivatives are a significant class of compounds that have been explored for targeting various biological entities, including central nervous system (CNS) receptors. This hypothetical PET tracer, herein referred to as [¹⁸F]FN-Benzamide, is proposed as a high-affinity ligand for a novel CNS target, "Receptor X," which is implicated in neuroinflammatory and neurodegenerative disorders. These protocols are intended for researchers, scientists, and drug development professionals engaged in the development of novel neuroimaging agents.

Chemical Synthesis of this compound (Reference Standard)

A plausible synthetic route for the non-radioactive reference standard can be adapted from standard benzamide synthesis methodologies.[1][2] The synthesis involves the acylation of 4-fluoroaniline with a protected 4-aminobenzoyl chloride, followed by deprotection.

Protocol:

  • Protection of 4-aminobenzoic acid: React 4-aminobenzoic acid with a suitable protecting group for the amine, for example, by forming a tert-butoxycarbonyl (Boc) protected derivative.

  • Formation of the acid chloride: Convert the Boc-protected 4-aminobenzoic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

  • Amide coupling: React the Boc-protected 4-aminobenzoyl chloride with 4-fluoroaniline in an inert solvent (e.g., dichloromethane or toluene) in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to form the protected benzamide.[1]

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

  • Purification: The final compound should be purified by column chromatography or recrystallization and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_synthesis Synthesis of this compound 4_aminobenzoic_acid 4-aminobenzoic acid Boc_protected_acid Boc-protected 4-aminobenzoic acid 4_aminobenzoic_acid->Boc_protected_acid Boc anhydride Acid_chloride Boc-protected 4-aminobenzoyl chloride Boc_protected_acid->Acid_chloride SOCl2 Protected_benzamide Boc-protected this compound Acid_chloride->Protected_benzamide DIPEA Final_product This compound Protected_benzamide->Final_product TFA 4_fluoroaniline 4-fluoroaniline 4_fluoroaniline->Protected_benzamide

Synthesis of the reference standard.

Radiosynthesis of [¹⁸F]FN-Benzamide

The radiosynthesis of [¹⁸F]FN-Benzamide is proposed via a nucleophilic aromatic substitution (SNA r) reaction on an electron-deficient aromatic ring of a suitable precursor. A common strategy involves the use of a nitro or a trimethylammonium triflate leaving group.[3]

Precursor Synthesis: 4-nitro-N-(4-fluorophenyl)benzamide

The precursor can be synthesized by reacting 4-nitrobenzoyl chloride with 4-fluoroaniline in the presence of a base.[1]

Protocol:

  • Dissolve 4-fluoroaniline in an anhydrous solvent like dichloromethane.

  • Add a base such as triethylamine.

  • Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with dilute acid and brine, dry over sodium sulfate, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-nitro-N-(4-fluorophenyl)benzamide.

Automated Radiosynthesis of [¹⁸F]FN-Benzamide

This protocol describes a typical automated radiosynthesis process using a commercial synthesis module.

Protocol:

  • [¹⁸F]Fluoride production and trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

  • Elution and drying: Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 222 (K₂₂₂) in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling: Add a solution of the nitro-precursor (4-nitro-N-(4-fluorophenyl)benzamide) in an anhydrous polar aprotic solvent (e.g., DMSO or DMF) to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction mixture at a high temperature (e.g., 120-160 °C) for a specified time (e.g., 10-20 minutes) to effect the nucleophilic substitution.

  • Reduction of the nitro group: After cooling, the intermediate [¹⁸F]4-fluoro-N-(4-fluorophenyl)benzamide is not the desired product. A subsequent reduction of the nitro group is necessary. This can be achieved using a suitable reducing agent. For the purpose of this hypothetical protocol, we will assume a precursor strategy where the fluorine is introduced on the other ring. A more plausible precursor would be 4-amino-N-(4-(trimethylammonio)phenyl)benzamide triflate. The radiolabeling would then directly yield the final product.

  • Revised Radiolabeling Step: Add a solution of the trimethylammonium triflate precursor in anhydrous DMSO to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction mixture to facilitate the radiofluorination.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection, passing it through a sterile filter.

cluster_radiosynthesis Radiosynthesis of [¹⁸F]FN-Benzamide F18_production [¹⁸F]Fluoride Production Trapping QMA Cartridge Trapping F18_production->Trapping Elution_Drying Elution & Azeotropic Drying Trapping->Elution_Drying Radiolabeling Radiolabeling Reaction Elution_Drying->Radiolabeling Purification Semi-preparative HPLC Radiolabeling->Purification Precursor Precursor Precursor->Radiolabeling Formulation Formulation Purification->Formulation Final_Product [¹⁸F]FN-Benzamide Formulation->Final_Product

Radiosynthesis workflow.

ParameterSpecification
Radiochemical Yield (decay corrected)25-40%
Molar Activity> 37 GBq/µmol (1 Ci/µmol)
Radiochemical Purity> 95%
Total Synthesis Time60-90 minutes

Table 1: Quality Control Specifications for [¹⁸F]FN-Benzamide.

In Vitro Evaluation

Competitive Binding Assay

This protocol is for determining the binding affinity (Ki) of the non-radioactive this compound for "Receptor X" using a radioligand displacement assay.[4][5]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express "Receptor X".

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand for "Receptor X" (e.g., a tritiated or iodinated standard), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.[4]

CompoundKi (nM) for "Receptor X"
This compound2.5 ± 0.4
Standard "Receptor X" antagonist1.2 ± 0.2

Table 2: Hypothetical Binding Affinity Data.

In Vitro Autoradiography

This protocol describes the visualization of "Receptor X" distribution in brain tissue sections using [¹⁸F]FN-Benzamide.[6][7]

Protocol:

  • Tissue Preparation: Prepare thin (e.g., 20 µm) cryosections of brain tissue from a relevant animal model or human post-mortem tissue.

  • Incubation: Incubate the tissue sections with a solution of [¹⁸F]FN-Benzamide in a suitable buffer. For non-specific binding, co-incubate adjacent sections with a high concentration of a known "Receptor X" ligand.

  • Washing: Wash the sections in ice-cold buffer to remove unbound radiotracer.

  • Drying: Quickly dry the washed sections.

  • Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film.

  • Imaging and Analysis: Scan the imaging plate or film and analyze the resulting image to determine the regional distribution and density of "Receptor X".

cluster_invitro In Vitro Evaluation Workflow Tissue_Prep Tissue Sectioning Incubation Incubation with [¹⁸F]FN-Benzamide Tissue_Prep->Incubation Washing Washing Incubation->Washing Exposure Phosphor Plate Exposure Washing->Exposure Imaging Imaging & Analysis Exposure->Imaging

In vitro autoradiography workflow.

In Vivo Evaluation

Small Animal PET/CT Imaging

This protocol outlines the procedure for performing dynamic PET/CT imaging in rodents to evaluate the brain uptake and kinetics of [¹⁸F]FN-Benzamide.[8][9]

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., isoflurane) and place it on the scanner bed. A tail vein catheter should be inserted for tracer injection.

  • Tracer Administration: Inject a bolus of [¹⁸F]FN-Benzamide (e.g., 5-10 MBq) via the tail vein catheter.

  • PET Scan: Acquire dynamic PET data for 60-90 minutes immediately following injection.

  • CT Scan: Perform a CT scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images and co-register them with the CT images. Draw regions of interest (ROIs) on different brain areas to generate time-activity curves (TACs) and quantify tracer uptake (e.g., as Standardized Uptake Value, SUV).

Ex Vivo Biodistribution

This protocol is for quantifying the distribution of [¹⁸F]FN-Benzamide in various organs at different time points post-injection.[10][11]

Protocol:

  • Tracer Injection: Inject a known amount of [¹⁸F]FN-Benzamide into cohorts of animals.

  • Tissue Harvesting: At predefined time points (e.g., 2, 15, 30, and 60 minutes post-injection), euthanize the animals and dissect the organs of interest (e.g., brain, heart, lungs, liver, kidneys, muscle, bone).

  • Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

  • Data Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Organ%ID/g at 2 min%ID/g at 30 min%ID/g at 60 min
Brain2.1 ± 0.31.5 ± 0.20.8 ± 0.1
Heart1.5 ± 0.20.9 ± 0.10.5 ± 0.1
Lungs1.8 ± 0.31.0 ± 0.20.6 ± 0.1
Liver4.5 ± 0.73.2 ± 0.52.1 ± 0.3
Kidneys6.2 ± 0.94.8 ± 0.63.5 ± 0.4
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Bone0.8 ± 0.21.2 ± 0.31.5 ± 0.3

Table 3: Hypothetical Ex Vivo Biodistribution Data in Rats (mean ± SD, n=4 per time point).

cluster_invivo In Vivo Evaluation Workflow Tracer_Injection [¹⁸F]FN-Benzamide Injection PET_CT_Scan Dynamic PET/CT Scan Tracer_Injection->PET_CT_Scan Biodistribution Ex Vivo Biodistribution Tracer_Injection->Biodistribution Image_Analysis Image Reconstruction & Analysis PET_CT_Scan->Image_Analysis Tissue_Harvesting Tissue Harvesting Biodistribution->Tissue_Harvesting Gamma_Counting Gamma Counting Tissue_Harvesting->Gamma_Counting Data_Calculation %ID/g Calculation Gamma_Counting->Data_Calculation

In vivo evaluation workflow.

Hypothetical Signaling Pathway of "Receptor X"

"Receptor X" is postulated to be a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand or an agonist like [¹⁸F]FN-Benzamide, initiates a downstream signaling cascade involving second messengers such as cAMP, ultimately leading to the modulation of gene expression related to neuroinflammation.[12][13]

cluster_pathway Hypothetical Signaling Pathway of Receptor X Ligand [¹⁸F]FN-Benzamide Receptor_X Receptor X (GPCR) Ligand->Receptor_X G_Protein G-Protein Receptor_X->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (Neuroinflammation) CREB->Gene_Expression

Hypothetical signaling pathway.

Summary and Applications

The protocols outlined in this document provide a comprehensive framework for the synthesis, radiolabeling, and preclinical evaluation of [¹⁸F]FN-Benzamide as a novel PET tracer for imaging "Receptor X" in the CNS. The successful development of this tracer could provide a valuable tool for studying the role of "Receptor X" in various neurological disorders and for the development of new therapeutic interventions targeting this receptor. The presented data is hypothetical and serves to illustrate the expected outcomes of the described experiments. Researchers should adapt these protocols based on their specific experimental conditions and safety guidelines.

References

Application Notes and Protocols for Testing 4-amino-N-(4-fluorophenyl)benzamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-amino-N-(4-fluorophenyl)benzamide is a chemical scaffold of interest in drug discovery, particularly in the development of anti-cancer therapeutics. Structurally related compounds have demonstrated activity as Histone Deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis.[1][2] Preclinical evaluation of this compound in relevant animal models is a critical step to determine its therapeutic potential, pharmacokinetic profile, and safety. These protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct in vivo studies on this compound.

Preclinical Evaluation Workflow

The following diagram outlines the general workflow for the in vivo evaluation of this compound.

G cluster_0 Phase 1: Efficacy Studies cluster_1 Phase 2: Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies cluster_2 Phase 3: Toxicology Studies A Tumor Model Selection (e.g., Xenograft, Syngeneic) B Dose-Response Evaluation A->B C Tumor Growth Inhibition Assessment B->C D Single & Multiple Dose PK C->D E Bioavailability Assessment D->E F Target Engagement & Biomarker Analysis D->F G Maximum Tolerated Dose (MTD) Determination F->G H Acute & Chronic Toxicity G->H I Histopathology & Clinical Pathology H->I

Caption: Preclinical in vivo testing workflow for this compound.

I. Efficacy Studies in Tumor Models

The primary therapeutic indication for compounds containing the this compound scaffold is oncology.[2] Therefore, efficacy testing in relevant cancer models is paramount.

1.1. Animal Models

  • Xenograft Models: Human cancer cell lines (e.g., HepG2 for liver cancer, SKM-1 for myelodysplastic syndrome) are implanted into immunodeficient mice (e.g., Nude, SCID).[1][3] This model assesses the direct anti-tumor activity of the compound.

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. This model is crucial for evaluating the compound's effect on the tumor microenvironment and its interplay with the immune system.[3]

1.2. Experimental Protocol: Tumor Growth Inhibition

  • Cell Culture and Implantation:

    • Culture selected cancer cells (e.g., HepG2) in appropriate media.

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of 6-8 week old immunodeficient mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound orally (p.o.) or intraperitoneally (i.p.) daily at predetermined doses (e.g., 10, 30, 100 mg/kg).

    • The control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

1.3. Data Presentation: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
This compound101100 ± 12026.7
This compound30750 ± 9050.0
This compound100400 ± 6073.3
Positive Control (e.g., SAHA)50780 ± 9548.0

Data are hypothetical and for illustrative purposes only.

II. Pharmacodynamic (PD) Studies

PD studies are essential to confirm that the compound is engaging its target in vivo and modulating downstream signaling pathways.

2.1. Experimental Protocol: Target Engagement

  • Animal Dosing: Administer a single dose of this compound to tumor-bearing mice.

  • Sample Collection: At various time points post-dosing (e.g., 2, 6, 24 hours), collect tumor and blood samples.

  • Analysis:

    • Western Blot: Analyze tumor lysates for markers of HDAC inhibition, such as increased levels of acetylated histone H3 and p21.[3]

    • Immunohistochemistry (IHC): Stain tumor sections for the same markers to assess spatial distribution.

2.2. Signaling Pathway

Based on related compounds, this compound is hypothesized to act as an HDAC inhibitor.

G A This compound B HDAC Inhibition A->B C Histone Hyperacetylation B->C D Gene Transcription Activation C->D E p21 Upregulation D->E G Apoptosis Induction D->G F Cell Cycle Arrest (G1/G2-M) E->F F->G

Caption: Hypothesized signaling pathway for this compound.

III. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

3.1. Animal Models

  • Mice (e.g., ICR) and Rats (e.g., Sprague-Dawley) are commonly used for initial PK screening.[3]

3.2. Experimental Protocol: Single Dose PK

  • Animal Preparation: Cannulate the jugular vein of rats for serial blood sampling.

  • Drug Administration:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO): Administer a single oral gavage dose (e.g., 10-50 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Analysis: Centrifuge blood to separate plasma. Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

3.3. Data Presentation: Pharmacokinetic Parameters

ParameterIV Administration (2 mg/kg)Oral Administration (20 mg/kg)
Cmax (ng/mL)15002500
Tmax (h)0.080.75
AUC₀₋t (ng·h/mL)320016000
t₁/₂ (h)2.53.0
CL (mL/min/kg)10.4-
Vd (L/kg)2.2-
F (%)-80

Data are hypothetical and for illustrative purposes only. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

IV. Toxicology Studies

Toxicology studies are performed to identify potential adverse effects and to determine a safe dose range for further development.

4.1. Experimental Protocol: Maximum Tolerated Dose (MTD)

  • Dose Escalation: Administer escalating single doses of the compound to different groups of mice (n=3-5/group).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for 7-14 days.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other severe signs of toxicity.

4.2. Experimental Protocol: Acute Toxicity

  • Dosing: Administer the compound daily for 14-28 days at doses up to the MTD to rats (n=10/sex/group).

  • Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.

4.3. Data Presentation: Organ Weights

OrganVehicle Control (g)30 mg/kg (g)100 mg/kg (g)
Liver10.5 ± 0.811.0 ± 0.912.5 ± 1.1*
Kidneys2.1 ± 0.22.2 ± 0.32.3 ± 0.2
Spleen0.5 ± 0.10.45 ± 0.10.4 ± 0.08

*Data are hypothetical and for illustrative purposes only. p < 0.05 vs. vehicle control.

Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on the properties of this compound and the research objectives. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Assessing the Enzymatic Inhibition by 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-amino-N-(4-fluorophenyl)benzamide is a small molecule with potential therapeutic applications. A critical step in the characterization of such compounds is to determine their ability to inhibit specific enzyme targets. Enzyme inhibitors are valuable tools in biochemical research and are the foundation for many therapeutic drugs.[1] This document provides detailed application notes and protocols for assessing the enzymatic inhibition profile of this compound. The methodologies described herein are designed to be broadly applicable to a variety of enzyme classes and can be adapted based on the specific enzyme of interest.

The primary goal of these protocols is to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as to elucidate the mechanism of inhibition.[2]

Section 1: Initial Screening and IC50 Determination

The first step in assessing the inhibitory potential of this compound is to determine its IC50 value against a target enzyme. The IC50 is the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[2][3]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_rxn Set up Reaction Mixtures (Varying Inhibitor Concentrations) prep_enzyme->setup_rxn prep_substrate Prepare Substrate Stock prep_substrate->setup_rxn prep_inhibitor Prepare Inhibitor Stock (this compound) prep_inhibitor->setup_rxn prep_buffer Prepare Assay Buffer prep_buffer->setup_rxn initiate_rxn Initiate Reaction (Add Enzyme or Substrate) setup_rxn->initiate_rxn measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) initiate_rxn->measure_activity plot_data Plot % Inhibition vs. [Inhibitor] measure_activity->plot_data fit_curve Fit Dose-Response Curve (e.g., Four-Parameter Logistics) plot_data->fit_curve calc_ic50 Determine IC50 Value fit_curve->calc_ic50

Caption: Workflow for determining the IC50 value of an inhibitor.

Protocol 1: Spectrophotometric IC50 Determination

This protocol describes a general method using a spectrophotometer to measure enzyme activity.

Materials:

  • Target Enzyme

  • Substrate for the target enzyme

  • This compound

  • Assay Buffer (specific to the enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to make a high-concentration stock solution (e.g., 10 mM).

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare a stock solution of the enzyme in the assay buffer. Keep the enzyme on ice.

  • Set up the Assay Plate:

    • In a 96-well plate, perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., 100 µM to 0.01 µM). Include a control with no inhibitor (vehicle only).

    • Add the substrate solution to each well at a final concentration typically at or below its Michaelis constant (Km) value.[2]

    • Add the assay buffer to bring the reaction volume to the desired final volume (e.g., 100 µL).

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the enzyme solution to each well.

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature and wavelength for monitoring the reaction.

    • Measure the change in absorbance over time (kinetic read). The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) reaction.

      • % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[4][5]

Data Presentation:

Concentration of this compound (µM)Initial Velocity (absorbance units/min)% Inhibition
0 (Control)0.1500
0.10.13510
10.10530
100.07550
500.03080
1000.01590

Note: The data in this table is hypothetical and for illustrative purposes only.

Section 2: Mechanism of Inhibition Studies

Once the IC50 is determined, the next step is to elucidate the mechanism by which this compound inhibits the enzyme. The most common reversible inhibition mechanisms are competitive, non-competitive, uncompetitive, and mixed.[6][7][8]

Signaling Pathway of Enzyme Inhibition

Inhibition_Types E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI + I (Mixed/Non-competitive) ESI Enzyme-Substrate-Inhibitor Complex (ESI) E->ESI + I (Mixed/Non-competitive) S Substrate (S) ES->E - S P Product (P) ES->P k_cat ES->EI + I (Mixed/Non-competitive) ES->ESI + I (Uncompetitive) ES->ESI + I (Mixed/Non-competitive) I Inhibitor (I) (this compound)

Caption: Different modes of reversible enzyme inhibition.

Protocol 2: Determining the Mechanism of Inhibition

This protocol involves measuring enzyme kinetics at various substrate and inhibitor concentrations.

Procedure:

  • Experimental Setup:

    • Prepare several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.1 x Km to 10 x Km).

  • Data Collection:

    • Follow the same procedure as in Protocol 1 to measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. The pattern of the lines will indicate the mechanism of inhibition.

Data Interpretation using Lineweaver-Burk Plots:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis.
Non-competitive DecreasesUnchangedLines intersect on the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.

Quantitative Data Summary:

[Inhibitor] (µM)Vmax,app (arbitrary units)Km,app (µM)
010010
510020
1010030
2010050

Note: This hypothetical data suggests competitive inhibition as Vmax remains constant while Km increases with inhibitor concentration.

Section 3: Determining the Inhibition Constant (Ki)

The Ki is a measure of the affinity of the inhibitor for the enzyme and is a more absolute value than the IC50. It can be calculated from the IC50 value using the Cheng-Prusoff equation, but this requires knowledge of the inhibition mechanism.[2]

Cheng-Prusoff Equations:

  • For competitive inhibition: Ki = IC50 / (1 + ([S] / Km))

  • For non-competitive inhibition: Ki = IC50

  • For uncompetitive inhibition: Ki = IC50 / (1 + (Km / [S]))

Where:

  • [S] is the substrate concentration used in the IC50 determination.

  • Km is the Michaelis constant of the substrate.

Section 4: Advanced Characterization (Optional)

For a more in-depth understanding of the inhibitor-enzyme interaction, further studies can be conducted.

  • Reversibility of Inhibition: Dialysis or rapid dilution experiments can determine if the inhibition is reversible or irreversible.[6][9] Irreversible inhibitors typically form a covalent bond with the enzyme.[6]

  • Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor binding to the enzyme.[7]

  • Structural Studies: X-ray crystallography or cryo-electron microscopy of the enzyme-inhibitor complex can provide atomic-level details of the binding mode, which is invaluable for structure-based drug design.[10]

Conclusion

The protocols outlined in this document provide a comprehensive framework for assessing the enzymatic inhibition of this compound. By systematically determining the IC50, elucidating the mechanism of inhibition, and calculating the Ki, researchers can gain a thorough understanding of the compound's inhibitory properties. This information is crucial for its further development as a research tool or therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-N-(4-fluorophenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the amide coupling between 4-aminobenzoic acid and 4-fluoroaniline. This typically involves the activation of the carboxylic acid group of 4-aminobenzoic acid to facilitate nucleophilic attack by the amino group of 4-fluoroaniline.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can arise from several factors:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or otherwise inefficient, leading to incomplete conversion of the carboxylic acid to a more reactive species.

  • Side Reactions: Competing reactions, such as the self-polymerization of 4-aminobenzoic acid or the formation of an N-acylurea byproduct (when using carbodiimides), can consume starting materials.[1]

  • Poor Nucleophilicity of 4-fluoroaniline: The electron-withdrawing nature of the fluorine atom can reduce the nucleophilicity of the aniline's amino group.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry can negatively impact the reaction rate and efficiency.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material.[2]

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the potential impurities?

A3: Common impurities include:

  • Unreacted 4-aminobenzoic acid.

  • Unreacted 4-fluoroaniline.

  • Byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC).

  • Diacylated product, where a second molecule of 4-aminobenzoic acid has reacted with the amino group of the desired product.[3]

  • Self-coupled 4-aminobenzoic acid (a symmetrical anhydride).

Q4: What is the best method to purify the final product?

A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for amides. If impurities have similar polarity to the product, silica gel column chromatography may be necessary. Using a solvent system with a small amount of a basic modifier like triethylamine can help prevent streaking of the basic product on the acidic silica gel.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Recommended Solution Citation
Ineffective activation of 4-aminobenzoic acid Use a more potent coupling reagent like HATU or convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Ensure all reagents and solvents are anhydrous.[4]
Low nucleophilicity of 4-fluoroaniline Increase the reaction temperature or prolong the reaction time. A stronger base or a more reactive activated ester may also be beneficial.[4]
Hydrolysis of activated intermediate Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
Self-polymerization of 4-aminobenzoic acid Pre-activate the 4-aminobenzoic acid with the coupling reagent for a short period (15-30 minutes) before adding the 4-fluoroaniline. Adding the aniline slowly can also help.[5]
Issue 2: Presence of Multiple Impurities
Observed Impurity Possible Cause Recommended Solution Citation
Unreacted starting materials Incomplete reaction.Increase reaction time, temperature, or use a slight excess of one reactant to drive the reaction to completion.[3]
N-acylurea byproduct (with EDC/DCC) The activated O-acylisourea intermediate rearranges to the more stable N-acylurea.Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or OxymaPure to trap the O-acylisourea as a more stable active ester.[2][4]
Diacylated product The product's primary amine reacts with another activated 4-aminobenzoic acid molecule.Use a controlled stoichiometry, avoiding a large excess of the activating agent. Lowering the reaction temperature can also mitigate this side reaction.[3]

Data Presentation

Comparison of Common Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventReaction Time (h)Typical Yield (%)NotesCitation
EDC HOBtDIPEADMF12-2480-90Cost-effective; water-soluble urea byproduct simplifies workup.[6][7]
HATU NoneDIPEADMF2-4>90Highly efficient and fast, especially for challenging couplings; more expensive.[2][4]
SOCl₂ NonePyridine or Et₃NToluene or DCM2-685-95Forms a highly reactive acyl chloride; generates HCl which must be neutralized.[8][9]

Experimental Protocols

Protocol 1: Synthesis using EDC/HOBt
  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Addition of Amine and Base: Add 4-fluoroaniline (1.0 eq) followed by diisopropylethylamine (DIPEA) (2.5 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water to precipitate the crude product. Filter the solid and wash with water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography on silica gel.

Protocol 2: Synthesis via Acyl Chloride (SOCl₂)
  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1.0 eq) and thionyl chloride (SOCl₂) (1.5 eq) in toluene. Heat the mixture to reflux for 2-3 hours.[8]

  • Removal of Excess SOCl₂: After cooling, remove the excess SOCl₂ and toluene under reduced pressure.

  • Amidation: Dissolve the resulting crude 4-aminobenzoyl chloride in anhydrous DCM. In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (Et₃N) (2.0 eq) in anhydrous DCM and cool to 0 °C.

  • Reaction: Slowly add the acyl chloride solution to the aniline solution with vigorous stirring. Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with a saturated aqueous NaHCO₃ solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

G General Workflow for this compound Synthesis cluster_start Starting Materials cluster_activation Activation cluster_coupling Amide Coupling cluster_workup Work-up & Purification A 4-aminobenzoic Acid C Activate Carboxylic Acid (e.g., EDC/HOBt or SOCl2) A->C B 4-fluoroaniline D Nucleophilic Acyl Substitution B->D C->D E Aqueous Work-up D->E F Purification (Recrystallization or Chromatography) E->F G Final Product: This compound F->G

Caption: General experimental workflow for amide synthesis.

G Troubleshooting Low Yield start Low or No Product Yield q1 Is activation of 4-aminobenzoic acid efficient? start->q1 sol1 Use stronger coupling agent (e.g., HATU). Ensure anhydrous conditions. q1->sol1 No q2 Are there signs of side reactions (e.g., self-coupling)? q1->q2 Yes a1_yes Yes a1_no No end_node Yield Improved sol1->end_node sol2 Pre-activate acid before adding aniline. Lower reaction temperature. q2->sol2 Yes q3 Are reaction conditions (temp, time) optimized? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Increase reaction time and/or temperature. q3->sol3 No q3->end_node Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Aminobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of aminobenzamide. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare aminobenzamides?

A1: The primary methods for synthesizing aminobenzamides include:

  • Reduction of Nitrobenzamides: A widely used industrial method involves the reduction of a nitro group to an amine. For example, p-aminobenzamide is synthesized by the reduction of p-nitrobenzamide.[1][2][3]

  • From Isatoic Anhydride: This route involves the reaction of isatoic anhydride with ammonia or an amine, leading to the formation of 2-aminobenzamide derivatives with the release of carbon dioxide.[4][5]

  • Hofmann Rearrangement: This method converts a primary amide, such as phthalimide (a precursor to 2-aminobenzamide), into a primary amine with one less carbon atom via an isocyanate intermediate.

  • Curtius Rearrangement: Similar to the Hofmann rearrangement, this reaction proceeds through an isocyanate intermediate, starting from an acyl azide.[6][7][8][9]

Q2: How can I purify my crude aminobenzamide product?

A2: Recrystallization is a common and effective method for purifying crude aminobenzamide. The choice of solvent is crucial for successful recrystallization. Hot water is often a suitable solvent for benzamide. The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified aminobenzamide can then be collected by filtration. For more complex mixtures or to analyze impurities, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during aminobenzamide synthesis, focusing on the formation of common side products and providing potential solutions.

Issue 1: Formation of Benzoic Acid as a Side Product

Q: My reaction using a benzoyl chloride derivative is producing a significant amount of the corresponding benzoic acid. What is the cause and how can I prevent it?

A: The presence of benzoic acid indicates hydrolysis of your benzoyl chloride starting material or the benzamide product. This is a common issue when water is present in the reaction.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Distill solvents over an appropriate drying agent if necessary.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Control Reaction Time: A slow main reaction allows more time for hydrolysis. Consider gentle heating or using a catalyst if appropriate for your specific reaction to increase the rate of the desired reaction.

Issue 2: Formation of N-Acylurea Side Product with Carbodiimide Coupling Agents

Q: I am using a carbodiimide coupling agent (e.g., DCC, EDC) and observing the formation of an N-acylurea byproduct. How can I minimize this?

A: N-acylurea is formed by the rearrangement of the O-acylisourea intermediate. This side reaction can be suppressed by the addition of nucleophilic additives.

Mitigation Strategies:

  • Add HOBt or HOAt: Add 1.0-1.2 equivalents of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to form the desired amide.

Issue 3: Self-Condensation of Isatoic Anhydride

Q: When synthesizing 2-aminobenzamide from isatoic anhydride, I am isolating an insoluble byproduct. What is it and how can I avoid it?

A: The likely byproduct is anthraniloylanthranilic acid, formed from the self-condensation of isatoic anhydride.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of the amine nucleophile to favor the desired reaction over self-condensation.

  • Temperature Control: Maintain a moderate reaction temperature, as higher temperatures can promote side reactions.

  • Order of Addition: Add the isatoic anhydride to the solution of the amine to ensure the amine is in excess locally.

Issue 4: Formation of Quinazolinones and Acridones

Q: My synthesis of 2-aminobenzamide derivatives is yielding cyclic byproducts like quinazolinones or acridones. How can I prevent this?

A: Intramolecular cyclization is a common side reaction, particularly under acidic conditions or at elevated temperatures.

Troubleshooting Steps:

  • Temperature Control: Maintain a reaction temperature below 60°C, especially during steps involving acid catalysts like Friedel-Crafts acylation.[11]

  • Controlled Addition of Acid: Add Lewis or Brønsted acids portion-wise at low temperatures (0-5°C) to manage the exothermicity of the reaction.

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like TLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to cyclization-promoting conditions.

Quantitative Data on Side Product Formation

While precise quantitative data for side product formation is highly dependent on specific reaction conditions, the following table summarizes the key side products for different synthetic routes and provides qualitative guidance on minimizing their formation.

Synthetic RouteCommon Side Product(s)Factors Influencing FormationMitigation Strategy
From Nitrobenzamide (Reduction) Unreacted NitrobenzamideIncomplete reductionIncrease reaction time, temperature, or amount of reducing agent.
Metal Residues (e.g., Iron)Use of metal-based reducing agentsUse alternative reducing agents like hydrazine hydrate or catalytic hydrogenation; thorough purification.[2]
From Isatoic Anhydride Anthraniloylanthranilic acidHigh temperature, incorrect stoichiometryControlled temperature, use of slight excess of amine.
QuinazolinonesAcidic conditions, high temperatureNeutral or basic conditions, lower reaction temperature.
Hofmann Rearrangement Carbamates, UreasPresence of alcohol or amine nucleophilesUse of aqueous base to promote hydrolysis of the isocyanate to the desired amine.
Aryl BrominationUse of Br₂ as the halogen sourceUse of N-bromoacetamide (NBA) instead of Br₂.
Curtius Rearrangement Carbamates, UreasPresence of alcohol or amine nucleophilesUse of water to hydrolyze the isocyanate to the amine.[6][7]
Nitrene Insertion ProductsPhotochemical conditionsUse thermal conditions for the rearrangement.

Experimental Protocols

Protocol 1: Synthesis of p-Aminobenzamide from p-Nitrobenzoic Acid

This protocol details a three-step synthesis of p-aminobenzamide starting from p-nitrobenzoic acid, with a focus on achieving high purity.[3][12]

Step 1: Preparation of p-Nitrobenzoyl Chloride

  • In a 500 mL reaction vessel, add 50g of p-nitrobenzoic acid and 1g of DMF (catalyst).

  • Slowly add 48g of thionyl chloride.

  • Heat the mixture to 75-80°C and stir for 3 hours under a pressure of 0.2 MPa.

  • The resulting p-nitrobenzoyl chloride solution is used directly in the next step.

Step 2: Preparation of p-Nitrobenzamide

  • In a separate 500 mL reaction vessel, add 165g of 20% aqueous ammonia.

  • At a temperature of 50-60°C and a pressure of 0.2 MPa, slowly drip the p-nitrobenzoyl chloride solution from Step 1 into the ammonia solution.

  • Stir the reaction mixture for 4 hours.

  • Collect the precipitated p-nitrobenzamide by suction filtration. The expected yield is approximately 49.1g with a purity of 99.2%.[12]

Step 3: Reduction of p-Nitrobenzamide to p-Aminobenzamide

  • In a 500 mL reaction vessel, add the 49.1g of p-nitrobenzamide from Step 2, 1g of ferric hydroxide (catalyst), 60g of water, and 50g of 90% ethanol.

  • Heat the mixture to 50-60°C with stirring.

  • Slowly add 26g of 85% hydrazine hydrate.

  • Continue the reaction for 3 hours.

  • Filter the hot solution to remove the catalyst.

  • Cool the filtrate to induce crystallization.

  • Collect the p-aminobenzamide crystals by filtration and dry. The expected yield is approximately 37.5g with a purity of 99.5%.[3]

Protocol 2: Synthesis of 2-Aminobenzamide from Isatoic Anhydride

This protocol describes a straightforward method for the synthesis of 2-aminobenzamide derivatives.[4]

  • To a solution of isatoic anhydride (5-10 mmol) in 5-10 mL of DMF, add a solution of the desired amine (5-10 mmol) in 5-10 mL of DMF.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid product and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-aminobenzamide derivative.

Visualizations

Logical Relationship of Side Product Formation in Aminobenzamide Synthesis

Side_Product_Formation SM Starting Materials (e.g., Nitrobenzoic Acid, Isatoic Anhydride) Int Intermediate (e.g., Isocyanate, Activated Acid) SM->Int Main Reaction Pathway SP1 Hydrolysis Product (e.g., Benzoic Acid) SM->SP1 Presence of Water SP3 Self-Condensation Product (e.g., Anthraniloylanthranilic acid) SM->SP3 High Temperature AP Aminobenzamide (Desired Product) Int->AP Desired Reaction SP2 Rearrangement Byproduct (e.g., N-Acylurea) Int->SP2 Rearrangement SP4 Cyclization Product (e.g., Quinazolinone, Acridone) Int->SP4 Acid/Heat SP5 Trapped Intermediate (e.g., Carbamate, Urea) Int->SP5 Presence of Nucleophiles (Alcohol, Amine)

Caption: Logical pathways leading to common side products in aminobenzamide synthesis.

Experimental Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield of Aminobenzamide Check1 Analyze Crude Product (TLC, HPLC, NMR) Start->Check1 Decision1 Major Impurity Identified? Check1->Decision1 Impurity1 Unreacted Starting Material Decision1->Impurity1 Yes Impurity2 Known Side Product Decision1->Impurity2 Yes Impurity3 Unknown Impurity Decision1->Impurity3 No Action1 Optimize Reaction: - Increase reaction time/temp - Check reagent purity Impurity1->Action1 End Improved Yield Action1->End Action2 Implement Mitigation Strategy: - Adjust pH - Add scavenger - Control temperature Impurity2->Action2 Action2->End Action3 Characterize Impurity (MS, NMR) Re-evaluate reaction mechanism Impurity3->Action3

Caption: A systematic workflow for troubleshooting low yields in aminobenzamide synthesis.

References

Technical Support Center: 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-amino-N-(4-fluorophenyl)benzamide.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility of this compound.

Q1: I'm having trouble dissolving this compound. What are its general solubility characteristics?

A1: this compound is a crystalline solid that, like many benzamide derivatives, is expected to have low solubility in water.[1][2] Its hydrophobic aromatic structure suggests that it will be more soluble in organic solvents.[1] For similar compounds, solvents like dimethyl sulfoxide (DMSO), ethanol, and dichloromethane have been effective.[1]

Q2: What is the best solvent to use for preparing a stock solution?

A2: For creating a primary stock solution, 100% dimethyl sulfoxide (DMSO) is often a good starting point for poorly soluble compounds.[3] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your aqueous experimental systems, such as cell cultures.[3]

Q3: My compound precipitates when I add the DMSO stock solution to my aqueous buffer or cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon is known as "antisolvent precipitation" or "crashing out."[3] It occurs when the compound, highly soluble in the organic stock solvent (like DMSO), is rapidly diluted into an aqueous environment where it has very low solubility.[3] To prevent this, consider the following strategies:

  • Reduce the final concentration: The most straightforward approach is to lower the final working concentration of the compound in your aqueous medium.

  • Optimize the dilution method: Instead of adding the stock solution directly, try adding it dropwise while vortexing or stirring the aqueous medium to facilitate better mixing and dispersion.

  • Use a lower percentage of organic solvent: While preparing your working solution, try to keep the final concentration of the organic solvent (e.g., DMSO) as low as possible. For cell-based assays, a final DMSO concentration at or below 0.5% (v/v) is generally recommended, with some sensitive cell lines requiring 0.1% or lower.[3]

  • Serial dilutions: Perform serial dilutions of your high-concentration stock solution in the organic solvent before diluting into the aqueous medium. This can sometimes help in achieving a stable solution at the desired final concentration.

Q4: Can temperature be used to improve the solubility of this compound?

A4: Yes, for many organic compounds, increasing the temperature can enhance solubility.[4] You can try gently warming the solvent while dissolving the compound. However, be cautious about the thermal stability of this compound. Prolonged exposure to high temperatures could lead to degradation. It is recommended to perform stability tests if you plan to store the solution at an elevated temperature.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of compounds with ionizable groups can be significantly influenced by pH.[4] this compound has an amino group, which is basic. In acidic conditions (lower pH), this group can become protonated, potentially increasing its aqueous solubility. Conversely, in basic conditions, the amide group could be deprotonated, also affecting solubility. It is advisable to determine the optimal pH for solubility experimentally if your experimental conditions allow for pH modification.

Q6: Are there other methods to improve the solubility of this compound for my experiments?

A6: Yes, several techniques are used to enhance the solubility of poorly soluble drugs and compounds.[5][6][7] These include:

  • Co-solvency: Using a mixture of solvents can sometimes improve solubility more than a single solvent.[6] For example, a mixture of water and a water-miscible organic solvent like ethanol or PEG 400 could be tested.[5]

  • Use of surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[7][8]

  • Particle size reduction: Decreasing the particle size of the solid compound through techniques like micronization increases the surface area, which can improve the dissolution rate.[5][6]

Quantitative Data Summary

Solvent TypeExamplesExpected Solubility
Aqueous Buffers Water, PBSLow
Polar Aprotic Solvents DMSO, DMFHigh
Polar Protic Solvents Ethanol, MethanolModerate to High
Nonpolar Organic Solvents Dichloromethane, ChloroformModerate

Experimental Protocols

Protocol for Determining Kinetic Solubility in Aqueous Media

This protocol helps determine the maximum practical working concentration of this compound in your specific experimental medium (e.g., cell culture medium with serum).

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Your specific aqueous medium (e.g., DMEM with 10% FBS), pre-warmed to the experimental temperature (e.g., 37°C).

  • Sterile microcentrifuge tubes or a clear 96-well plate.

  • Pipettes and sterile tips.

Methodology:

  • Prepare Serial Dilutions: Prepare a series of dilutions of your 10 mM stock solution in 100% DMSO. For example, you can prepare 5 mM, 2.5 mM, 1.25 mM, 0.625 mM, and 0.3125 mM solutions.

  • Add to Medium: In a 96-well plate, add 198 µL of your pre-warmed aqueous medium to each well.

  • Transfer Compound: Add 2 µL of each DMSO dilution to triplicate wells of the medium. This creates a 1:100 dilution with a final DMSO concentration of 1%. Also, include a "DMSO only" vehicle control.

  • Mix and Incubate: Gently mix the plate immediately after adding the compound. Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Observe for Precipitation: Visually inspect the wells for any signs of cloudiness, turbidity, or crystal formation at several time points (e.g., immediately, 2, 6, and 24 hours). A light microscope can be used for more sensitive detection.[3] The highest concentration that remains clear is your maximum working concentration under these conditions.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound check_solvent Is an appropriate organic solvent being used? (e.g., DMSO) start->check_solvent use_dmso Use 100% DMSO for stock solution check_solvent->use_dmso No precipitation Does precipitation occur upon dilution in aqueous medium? check_solvent->precipitation Yes use_dmso->precipitation lower_conc Lower the final working concentration precipitation->lower_conc Yes success Success: Compound is dissolved precipitation->success No optimize_dilution Optimize dilution method: - Add dropwise with mixing - Use pre-warmed medium lower_conc->optimize_dilution check_dmso_conc Is final DMSO concentration <= 0.5%? optimize_dilution->check_dmso_conc reduce_dmso Reduce final DMSO concentration check_dmso_conc->reduce_dmso No solubility_still_low Is solubility still insufficient? check_dmso_conc->solubility_still_low Yes reduce_dmso->solubility_still_low advanced_methods Consider advanced methods: - pH adjustment - Co-solvents - Surfactants solubility_still_low->advanced_methods Yes solubility_still_low->success No advanced_methods->success

Caption: A logical workflow for troubleshooting solubility issues.

Experimental_Workflow start Start: Prepare Solution of This compound prepare_stock 1. Prepare High-Concentration Stock in 100% DMSO start->prepare_stock kinetic_solubility 2. Determine Kinetic Solubility in Experimental Aqueous Medium prepare_stock->kinetic_solubility prepare_working 3. Prepare Working Solution at or below Max Determined Concentration kinetic_solubility->prepare_working vehicle_control 4. Prepare Vehicle Control (Medium + same final % DMSO) prepare_working->vehicle_control run_experiment 5. Proceed with Experiment vehicle_control->run_experiment end End: Experiment Complete run_experiment->end

Caption: A general experimental workflow for using a poorly soluble compound.

References

Technical Support Center: 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-amino-N-(4-fluorophenyl)benzamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on the structural characteristics of related benzamide derivatives, this compound is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents.[1][2] It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and sparingly soluble in polar protic solvents such as ethanol and methanol.[1][2]

Q2: I am observing precipitation of my compound in an aqueous buffer after dilution from a DMSO stock. What could be the cause and how can I prevent it?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low aqueous solubility.[2][3] This is often due to the compound being supersaturated in the final aqueous solution.

To troubleshoot this, consider the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Optimize the co-solvent percentage: You may need to tolerate a small, fixed percentage of an organic co-solvent like DMSO or ethanol in your final solution to maintain solubility. However, always consider the potential effects of the co-solvent on your experimental system.

  • pH adjustment: The solubility of ionizable compounds can be pH-dependent.[4] Although this compound is weakly basic, altering the pH of your buffer might slightly improve its solubility.

  • Use of surfactants or cyclodextrins: For preclinical formulations, excipients like surfactants (e.g., Tween 80) or cyclodextrins can be used to enhance aqueous solubility.[3]

Q3: How should I store solutions of this compound to minimize degradation?

  • Protection from light: Store solutions in amber vials or otherwise protected from light to prevent photodegradation.[5]

  • Controlled temperature: For short-term storage, refrigeration (2-8 °C) is often recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable. Avoid repeated freeze-thaw cycles.

  • Inert atmosphere: For compounds susceptible to oxidation, storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q4: What are the likely degradation pathways for this compound in solution?

Potential degradation pathways for this compound, based on its chemical structure, include:

  • Hydrolysis: The amide bond may be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which would break the molecule into 4-aminobenzoic acid and 4-fluoroaniline.[6]

  • Oxidation: The primary amino group can be susceptible to oxidation, leading to the formation of colored degradation products.

  • Photodegradation: Aromatic compounds can be sensitive to light, leading to a variety of degradation products.[5]

Forced degradation studies are the recommended approach to definitively identify the degradation pathways and products of a new chemical entity.[6]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect your solutions for any signs of precipitation before and after addition to the assay medium. 2. Centrifuge a sample of the final assay solution to check for a pellet. 3. If precipitation is suspected, refer to the troubleshooting steps in FAQ Q2 .
Chemical Degradation 1. Prepare fresh solutions of the compound for each experiment. 2. Perform a stability study under your specific assay conditions (e.g., temperature, pH, light exposure) to determine the rate of degradation. 3. Use a stability-indicating analytical method, such as HPLC-UV, to quantify the amount of parent compound remaining over time.[7]
Adsorption to Labware 1. Consider using low-adsorption plasticware or silanized glassware. 2. Include a small amount of a non-ionic surfactant (e.g., Tween 80) in your buffers, if compatible with your assay.
Issue 2: Changes in the physical appearance of the stock solution (e.g., color change).
Potential Cause Troubleshooting Steps
Oxidation 1. This is a likely cause, especially for the amino group. 2. Prepare fresh stock solutions more frequently. 3. Consider purging the solvent with an inert gas (nitrogen or argon) before dissolving the compound and storing the solution headspace under the same inert gas.
Photodegradation 1. Ensure stock solutions are stored in amber vials or wrapped in aluminum foil to protect from light.[5]
Contamination 1. Review solution preparation procedures to rule out any sources of contamination. 2. Use high-purity solvents and reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C).

    • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[5]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC-UV method.[7]

    • The HPLC method should be capable of separating the parent compound from its degradation products. A C18 reversed-phase column is often suitable.[7]

  • Data Analysis:

    • Calculate the percentage of degradation for each condition and time point.

    • Identify and, if possible, characterize the major degradation products using techniques like LC-MS.

Hypothetical Forced Degradation Data
Stress ConditionTime (hours)This compound Remaining (%)
0.1 N HCl (60 °C)0100.0
885.2
2465.7
0.1 N NaOH (60 °C)0100.0
878.9
2450.1
3% H₂O₂ (RT)0100.0
892.5
2480.3
Photostability (ICH Q1B)-98.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Acetonitrile) acid Acidic Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid Expose to Stress base Basic Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base Expose to Stress oxidation Oxidative Degradation (3% H₂O₂, RT) prep_stock->oxidation Expose to Stress photo Photodegradation (ICH Q1B) prep_stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling photo->sampling hplc HPLC-UV Analysis (Stability-Indicating Method) sampling->hplc data Data Interpretation (% Degradation, Pathway ID) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Assay Results precipitation Precipitation? start->precipitation degradation Degradation? start->degradation adsorption Adsorption? start->adsorption sol_precip Lower Concentration Optimize Co-solvent precipitation->sol_precip Yes sol_degrad Prepare Fresh Solutions Run Stability Study degradation->sol_degrad Yes sol_adsorp Use Low-Adsorption Labware adsorption->sol_adsorp Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Synthesis of 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-N-(4-fluorophenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

A1: The most widely adopted method is a two-step synthesis. The first step involves the formation of an amide bond between 4-nitrobenzoyl chloride and 4-fluoroaniline to produce the intermediate, N-(4-fluorophenyl)-4-nitrobenzamide. The second step is the selective reduction of the nitro group to an amine, yielding the final product.[1] This route is generally preferred due to the high reactivity of the acyl chloride and the reliable nature of the nitro group reduction.

Q2: Why not directly couple 4-aminobenzoic acid and 4-fluoroaniline?

A2: The direct condensation of a carboxylic acid and an amine to form an amide is challenging.[2] Amines are basic and carboxylic acids are acidic, leading to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[2] Overcoming this requires high temperatures or the use of specialized coupling agents, which can add cost and complexity to the process.[2][3][4] The two-step acyl chloride method is often more efficient and higher yielding under milder conditions.

Q3: What are the best practices for the amidation step (4-nitrobenzoyl chloride with 4-fluoroaniline)?

A3: This reaction is a nucleophilic acyl substitution.[5] To achieve high yields, it is crucial to use an anhydrous solvent like Dichloromethane (DCM) or Toluene.[1] The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[5][6] Therefore, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), must be added to neutralize the HCl as it forms.

Q4: How do I choose the best reducing agent for the nitro group reduction?

A4: The key challenge is to selectively reduce the nitro group without affecting the amide bond or the carbon-fluorine bond. Several reagents are effective for this transformation. Catalytic hydrogenation using Palladium on carbon (H₂/Pd/C) is a very common and efficient method.[1] However, it carries a risk of dehalogenation (loss of the fluorine atom).[7] Milder and highly selective methods include using tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate.[7] Other options include using iron powder in the presence of an acid like acetic acid or ammonium chloride (Fe/HCl or Fe/NH₄Cl).[8]

Q5: How can I minimize the risk of dehalogenation during the reduction step?

A5: Dehalogenation is a known side reaction when using catalytic hydrogenation with Pd/C for substrates containing aryl halides.[7] To avoid this, you can:

  • Use a different catalyst: Raney Nickel is often a suitable alternative to Pd/C for reducing nitro groups without causing dehalogenation.[8]

  • Use a non-catalytic method: Reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) are excellent choices as they do not typically cause dehalogenation.[7][8]

  • Use sulfided catalysts: A sulfided platinum on carbon catalyst (Pt/C) can also be used to selectively reduce the nitro group while preserving the halogen.[7]

Q6: What are the recommended purification methods for the final product?

A6: The final product, this compound, is typically a solid. The primary purification method is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If significant impurities remain, column chromatography on silica gel is an effective alternative.

Troubleshooting Guide

Problem 1: Low Yield in Amidation Step (N-(4-fluorophenyl)-4-nitrobenzamide)
  • Question: My yield of the nitro-intermediate is consistently low. What could be the cause?

  • Answer: Low yields in this step can often be attributed to several factors. Use the following workflow to diagnose the issue.

G start Low Yield in Amidation q1 Did you use an anhydrous solvent and dry glassware? start->q1 a1_yes Did you add a non-nucleophilic base (e.g., TEA, DIPEA)? q1->a1_yes Yes a1_no Moisture hydrolyzes the acyl chloride. Redo experiment under anhydrous conditions. q1->a1_no No a2_yes Is the 4-nitrobenzoyl chloride fresh? a1_yes->a2_yes a2_no Reaction produces HCl which protonates the amine starting material, stopping the reaction. Add at least 1 equivalent of base. a1_yes->a2_no No a3_yes Consider reaction time and temperature. Monitor reaction by TLC to confirm completion. a2_yes->a3_yes Yes a3_no Acyl chlorides can degrade over time. Use fresh or purified acyl chloride. a2_yes->a3_no No

Caption: Troubleshooting workflow for low amidation yield.
Problem 2: Incomplete Reaction or Low Yield in Nitro Reduction Step

  • Question: The reduction of my nitro-intermediate to the final amine product is not going to completion. Why?

  • Answer: This is a common issue that often relates to the choice of reagent and reaction conditions.

Potential Cause Troubleshooting Action Explanation
Inactive Catalyst (e.g., Pd/C) Use fresh catalyst. Ensure the catalyst was not overly exposed to air. If necessary, increase catalyst loading.Catalytic activity can diminish with age or improper storage.
Poor Reagent Quality (e.g., SnCl₂) Use a fresh bottle of tin(II) chloride dihydrate. Old reagents may be oxidized.Sn(II) is the active reducing species; if it oxidizes to Sn(IV), it becomes ineffective.
Insufficient Reducing Agent Ensure you are using the correct stoichiometric amount of the reducing agent. For SnCl₂, several equivalents are required per equivalent of nitro compound.The stoichiometry is critical for complete conversion. For SnCl₂, a typical ratio is 3-4 equivalents.
Incorrect pH (for metal/acid reductions) If using Fe/NH₄Cl or Fe/HCl, ensure the conditions are sufficiently acidic to facilitate the reaction.The reduction potential of metals like iron is highly dependent on pH.
Inadequate Hydrogen Pressure For catalytic hydrogenation, ensure the system is properly sealed and under a positive pressure of hydrogen (balloon or Parr shaker).Insufficient hydrogen gas will lead to an incomplete reaction.
Problem 3: Final Product is Impure
  • Question: After purification, I still see impurities in my final product. How can I identify and eliminate them?

  • Answer: The identity of the impurity points to the source of the problem.

Impurity Identity Likely Source Recommended Action
Starting Nitro-Intermediate Incomplete reduction.See Troubleshooting Problem 2. Reprocess the material under optimized reduction conditions or purify via column chromatography.
Dehalogenated Product (4-amino-N-phenylbenzamide) Reduction using H₂/Pd/C.Switch to a non-dehalogenating reducing agent like SnCl₂·2H₂O or Fe/HCl.[7][8]
Byproducts from Amidation Inadequate purification of the nitro-intermediate.Purify the nitro-intermediate by recrystallization or chromatography before proceeding to the reduction step.
Azo Compounds Incomplete reduction of the nitro group, especially with certain metal hydrides.Avoid metal hydrides like LiAlH₄ for aromatic nitro reductions.[8] Ensure complete reduction to the amine.

Experimental Protocols

Protocol 1: Synthesis of N-(4-fluorophenyl)-4-nitrobenzamide (Amidation)
  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.1 eq) to the solution.

  • In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 eq) in a minimum amount of anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to yield N-(4-fluorophenyl)-4-nitrobenzamide.

Protocol 2: Synthesis of this compound (Nitro Reduction)

Method A: Reduction with Tin(II) Chloride

  • In a round-bottom flask, dissolve N-(4-fluorophenyl)-4-nitrobenzamide (1.0 eq) in ethanol.[9]

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 70-80 °C) and stir for 3-5 hours.[9] Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the aqueous filtrate with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Method B: Catalytic Hydrogenation

  • To a solution of N-(4-fluorophenyl)-4-nitrobenzamide (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (Pd/C) (5-10 mol%).[1][10]

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization.

Data Summary Tables

Table 1: Comparison of Solvents and Bases for Amidation Step

Solvent Base Typical Yield Notes
Dichloromethane (DCM)Triethylamine (TEA)>90%Standard, effective conditions. Easy workup.[1]
TolueneDIPEA>90%Good for larger scale; higher boiling point.[9]
Tetrahydrofuran (THF)Pyridine80-90%Pyridine can sometimes act as a nucleophilic catalyst.
Diethyl EtherNaOH (aq)75-85%Schotten-Baumann conditions; biphasic reaction.[5]

Table 2: Comparison of Reagents for Selective Nitro Group Reduction

Reagent/Catalyst Solvent Temp. Typical Yield Selectivity Notes
SnCl₂·2H₂O Ethanol70 °C>90%Excellent chemoselectivity. Does not reduce amides or cause dehalogenation.[7]
H₂, Pd/C (10%) Methanol/EthanolRT>95%Highly efficient but carries a risk of dehalogenation (C-F bond cleavage).[1][7]
Fe / NH₄Cl Ethanol/WaterReflux85-95%Classic, inexpensive, and robust method. Avoids dehalogenation.
H₂, Raney Nickel MethanolRT80-90%Good alternative to Pd/C to prevent dehalogenation of aryl halides.[8]

Visualized Workflows

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction A 4-Nitrobenzoyl Chloride C Amidation Reaction (DCM, TEA, 0°C to RT) A->C B 4-Fluoroaniline B->C D Intermediate: N-(4-fluorophenyl)-4-nitrobenzamide C->D E Reduction Reaction (e.g., SnCl2, EtOH, Reflux) D->E F Final Product: This compound E->F

Caption: Overall two-step synthesis workflow.

G start Select Reduction Method q1 Is dehalogenation a major concern? start->q1 a1_yes Avoid H2/Pd/C. q1->a1_yes Yes a1_no H2/Pd/C is a high-yielding option. Monitor for dehalogenated byproduct. q1->a1_no No q2 Are harsh acidic conditions acceptable? a1_yes->q2 a2_yes Use Fe/HCl or Fe/NH4Cl. Cost-effective and robust. q2->a2_yes Yes a2_no Use SnCl2·2H2O in EtOH. Mild, highly selective, excellent yield. q2->a2_no No

Caption: Decision workflow for nitro reduction reagent selection.

References

Technical Support Center: 4-amino-N-(4-fluorophenyl)benzamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-amino-N-(4-fluorophenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 4-aminobenzoic acid and 4-fluoroaniline. Depending on the coupling method used, byproducts from the coupling reagents can also be present. For instance, if dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea (DCU) will be a major byproduct. Side reactions like the formation of diacylated aniline can also occur.

Q2: My purified this compound appears as an off-white or yellowish solid. Is this normal?

A2: While the pure compound is typically a white to off-white crystalline solid, a yellowish tint can indicate the presence of impurities.[1] These could be residual starting materials or byproducts from the synthesis. Further purification may be necessary to obtain a higher purity product.

Q3: What are the general solubility characteristics of this compound?

A3: this compound is expected to be sparingly soluble in water but should exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol.[2] Its solubility is influenced by its aromatic structure and the presence of amino and amide groups capable of hydrogen bonding.[2][3]

Q4: What is the expected melting point of pure this compound?

A4: While specific experimental data for this compound is limited in publicly available literature, related benzamide compounds have distinct melting points. For example, N-(4-fluorophenyl)benzamide has a melting point of 165 °C.[1] It is crucial to characterize the purified product and compare its melting point with a reference standard if available.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product loss during recrystallization - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution slowly to allow for maximum crystal formation. - Cool the filtrate in an ice bath to induce further precipitation.
Inefficient extraction during workup - Perform multiple extractions with a suitable organic solvent. - Ensure the pH of the aqueous layer is optimized to keep the product in the organic phase.
Product streaking or tailing on column chromatography - Ensure the compound is fully soluble in the mobile phase. - Add a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase to reduce interaction with the silica gel.
Issue 2: Presence of Impurities in the Final Product (Confirmed by TLC/HPLC)
Possible Cause Troubleshooting Steps
Unreacted 4-aminobenzoic acid - During the workup, wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.
Unreacted 4-fluoroaniline - Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to remove the basic starting material.
Byproducts from coupling reagents (e.g., DCU) - If using DCC, most of the DCU will precipitate out of many organic solvents and can be removed by filtration. - For water-soluble byproducts from reagents like EDC, perform aqueous washes during the workup.
Multiple unidentified spots on TLC - Optimize the column chromatography conditions. Try a different solvent system with varying polarity. - Consider a two-step purification process, such as recrystallization followed by column chromatography.
Issue 3: Oily Product Instead of a Solid
Possible Cause Troubleshooting Steps
Presence of residual solvent - Dry the product under high vacuum for an extended period.
Low melting point due to impurities - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - If the product remains an oil, purify it using column chromatography.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound and related compounds to aid in purification and characterization.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Predicted Solubility
This compound C₁₃H₁₁FN₂O230.24Not availableSparingly soluble in water; Soluble in DMSO, DMF, ethanol, methanol.[2]
4-Aminobenzoic acid C₇H₇NO₂137.14187-189Soluble in hot water, ethanol, ether.
4-Fluoroaniline C₆H₆FN111.12-1.9Slightly soluble in water; soluble in organic solvents.[4]
N-(4-Fluorophenyl)benzamide C₁₃H₁₀FNO215.23165Generally more soluble in organic solvents than water.[1]
4-Aminobenzamide C₇H₈N₂O136.15181-183Soluble in hot water, ethanol.[5]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on solubility data and trial-and-error, a suitable solvent or solvent system should be chosen. Common choices for amides include ethanol, acetone, acetonitrile, or mixtures like ethanol/water.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Select an appropriate mobile phase (eluent) based on TLC analysis of the crude product. A common starting point for amides is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product recrystallization Recrystallization start->recrystallization Dissolve in hot solvent Cool to crystallize column_chromatography Column Chromatography start->column_chromatography Adsorb on silica Elute with solvent tlc_hplc TLC / HPLC Analysis recrystallization->tlc_hplc Check purity column_chromatography->tlc_hplc Check purity tlc_hplc->recrystallization Impure tlc_hplc->column_chromatography Impure pure_product Pure Product tlc_hplc->pure_product Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree start Purified Product Analysis purity_check Is the product pure by TLC/HPLC? start->purity_check yield_check Is the yield acceptable? purity_check->yield_check Yes repurify Re-purify: - Optimize recrystallization - Optimize chromatography purity_check->repurify No physical_state Is the product a solid? yield_check->physical_state Yes optimize_workup Optimize Workup: - Adjust extraction pH - Increase number of extractions yield_check->optimize_workup No end_ok Purification Successful physical_state->end_ok Yes handle_oil Handle Oily Product: - Dry under high vacuum - Attempt to crystallize - Purify by chromatography physical_state->handle_oil No repurify->start optimize_workup->start handle_oil->start

Caption: Troubleshooting decision tree for purification challenges.

References

minimizing off-target effects of 4-amino-N-(4-fluorophenyl)benzamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific biological targets and off-target profile of 4-amino-N-(4-fluorophenyl)benzamide are limited. This guide provides strategies for minimizing off-target effects based on general principles for small molecule inhibitors and data from structurally related benzamide compounds. The information herein is intended for research purposes to guide experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of off-target effects with this compound?

A1: Off-target effects can stem from several factors. For small molecule inhibitors like those with a benzamide scaffold, which are common in kinase inhibitors, the conserved nature of the ATP-binding pocket across the human kinome is a primary reason for off-target binding.[1] Other causes include high compound concentrations leading to non-specific interactions, compound instability, or the formation of reactive metabolites that can interact with unintended cellular components.[1]

Q2: How can I experimentally profile the off-target effects of this compound?

A2: A multi-pronged approach is recommended to determine the off-target profile:

  • Kinome Profiling: Screen the compound against a large panel of purified kinases to determine its inhibitory activity (IC50) against each. This provides a broad overview of its selectivity.[1]

  • Chemical Proteomics: Techniques such as affinity chromatography using an immobilized version of the compound can identify binding partners from cell lysates, which are then identified by mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in protein thermal stability upon compound binding, confirming which proteins interact with the compound in a cellular context.[1]

  • Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the primary target can reveal discrepancies that may point to off-target effects.[1]

Q3: I'm observing unexpected cellular phenotypes. How do I begin to troubleshoot if they are due to off-target effects?

A3: If your experimental results are inconsistent with the expected on-target effects, consider the following initial steps:

  • Dose-Response Analysis: Perform a thorough dose-response experiment to identify the lowest effective concentration. Off-target effects are often more pronounced at higher concentrations.[2]

  • Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary protein. If the phenotype is reproduced, it is more likely to be an on-target effect.

  • Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. This can help validate that the observed phenotype is a direct result of inhibiting the primary target.

Troubleshooting Guides

This section provides guidance on common issues encountered during assays with this compound.

Issue 1: High Cytotoxicity Observed at Effective Concentrations
Potential Cause Suggested Solution Expected Outcome
Off-target Kinase Inhibition 1. Perform a kinome-wide selectivity screen.[1]2. Test inhibitors with different chemical scaffolds but the same primary target.[1]1. Identification of unintended kinase targets.2. If cytotoxicity persists with different scaffolds, it may be an on-target effect.
Inappropriate Dosage 1. Conduct a dose-response curve to determine the lowest effective concentration.[1]2. Consider dose interruption or reduction in your experimental design.1. Reduced cytotoxicity while maintaining the desired on-target effect.2. Minimized off-target binding by using a lower concentration of the inhibitor.
Compound Solubility Issues 1. Verify the solubility of the compound in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[1]1. Prevention of compound precipitation, which can lead to non-specific effects.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Potential Cause Suggested Solution Expected Outcome
Poor Pharmacokinetic Properties 1. Optimize absorption, distribution, metabolism, and excretion (ADME) properties.2. Consider formulation strategies like prodrugs or nanoparticle delivery.1. Improved drug concentration at the target site and reduced exposure to non-target tissues.
Activation of Compensatory Signaling Pathways 1. Use Western blotting to probe for the activation of known compensatory pathways.2. Combine the inhibitor with a second inhibitor targeting the compensatory pathway.1. Understanding the cellular response to target inhibition.2. Potentially enhanced therapeutic effect.

Data Presentation: Comparative Kinase Inhibition Profile

Since direct kinome screening data for this compound is not publicly available, the following table presents data for a structurally related benzamide-based kinase inhibitor, CHMFL-ABL-053 , to illustrate a typical kinase selectivity profile for this class of compounds.

Kinase TargetCHMFL-ABL-053 IC50 (nM)Notes
ABL1 70Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).
SRC 90Off-target; a non-receptor tyrosine kinase involved in various cellular processes.
p38 62Off-target; a mitogen-activated protein kinase (MAPK) involved in cellular stress responses.

Data presented is for a surrogate compound and should be considered illustrative for this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a method to determine the IC50 of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrates

  • This compound

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the kinase, its specific substrate, and the diluted compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction plate at the optimal temperature for a predetermined time.

  • Stop the reaction and spot the mixture onto a phosphocellulose filter plate.

  • Wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol determines the engagement of this compound with its target(s) in intact cells.[3]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer

  • Antibodies for Western blotting

  • Thermal cycler

Procedure:

  • Culture cells to the desired confluency and treat with this compound or vehicle control (DMSO) for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[3]

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to pellet aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble target protein in each sample by Western blotting.

  • Plot the amount of soluble protein against temperature to generate a melt curve. A shift in the melt curve for the compound-treated samples compared to the control indicates target engagement.

Visualizations

experimental_workflow Experimental Workflow for Off-Target Identification cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_proteomics Proteomics invitro_profiling Kinome Profiling invitro_data IC50 Values vs. Kinase Panel invitro_profiling->invitro_data end_point End: Comprehensive Off-Target Profile invitro_data->end_point cetsa Cellular Thermal Shift Assay (CETSA) cetsa_data Target Engagement Confirmation cetsa->cetsa_data phenotypic Phenotypic Screening phenotypic_data Cellular Phenotype Analysis phenotypic->phenotypic_data cetsa_data->end_point phenotypic_data->end_point chem_proteomics Chemical Proteomics proteomics_data Identification of Binding Partners chem_proteomics->proteomics_data proteomics_data->end_point start Start: Suspected Off-Target Effects start->invitro_profiling start->cetsa start->phenotypic start->chem_proteomics

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway Hypothetical Signaling Pathway and Off-Target Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor Receptor OnTargetKinase Primary Target Kinase Receptor->OnTargetKinase Downstream1 Downstream Effector 1 OnTargetKinase->Downstream1 CellularResponse Desired Cellular Response Downstream1->CellularResponse OffTargetKinase Off-Target Kinase Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 SideEffect Undesired Side Effect Downstream2->SideEffect Inhibitor This compound Inhibitor->OnTargetKinase Inhibition (On-Target) Inhibitor->OffTargetKinase Inhibition (Off-Target)

Caption: On-target vs. off-target inhibition in a signaling pathway.

troubleshooting_logic Troubleshooting Logic for Unexpected Phenotypes start Unexpected Phenotype Observed dose_response Perform Dose-Response start->dose_response is_dose_dependent Is it dose-dependent? dose_response->is_dose_dependent inactive_control Use Inactive Control Compound is_reproduced Is phenotype reproduced? inactive_control->is_reproduced genetic_validation Genetic Validation (e.g., siRNA) is_validated Is phenotype validated? genetic_validation->is_validated is_dose_dependent->inactive_control Yes cytotoxicity Consider Cytotoxicity/Non-specific Effects is_dose_dependent->cytotoxicity No is_reproduced->genetic_validation No off_target Likely Off-Target Effect is_reproduced->off_target Yes on_target Likely On-Target Effect is_validated->on_target Yes is_validated->off_target No

Caption: Logical relationships for troubleshooting cellular phenotypes.

References

overcoming resistance to 4-amino-N-(4-fluorophenyl)benzamide in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-amino-N-(4-fluorophenyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cancer cells.

Disclaimer: this compound is a benzamide derivative. While direct research on this specific compound is limited, its structural similarity to a class of anti-cancer agents known as Histone Deacetylase (HDAC) inhibitors allows us to provide guidance based on established mechanisms of action and resistance to this class of drugs. The information herein is extrapolated from studies on analogous compounds and general principles of HDAC inhibitor resistance.

Frequently Asked Questions (FAQs)

Q1: What is the probable mechanism of action of this compound?

A1: Based on its chemical structure, this compound is predicted to function as a Histone Deacetylase (HDAC) inhibitor. HDAC inhibitors increase the acetylation of histones and other proteins, which are involved in the regulation of gene expression and various cellular pathways, including cell cycle arrest, differentiation, and apoptosis. Many structurally similar benzamide derivatives have been confirmed to be potent HDAC inhibitors.

Q2: My cancer cell line is showing resistance to this compound. What are the common mechanisms of resistance to HDAC inhibitors?

A2: Resistance to HDAC inhibitors can be complex and multifactorial. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Activation of Pro-survival Signaling Pathways: Cancer cells can compensate for HDAC inhibition by upregulating pro-survival pathways like PI3K/AKT/mTOR and MAPK.[1]

  • Overexpression of Anti-Apoptotic Proteins: Increased levels of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can counteract the pro-apoptotic effects of HDAC inhibitors.[2][3]

  • Epigenetic Modifications: Pre-existing or acquired DNA methylation can silence tumor suppressor genes, making them unresponsive to changes in histone acetylation.[1][4]

  • Mutations in HDACs: Although less common, mutations in the target HDACs themselves can prevent the binding of the inhibitor. For example, truncating mutations in HDAC2 have been shown to confer resistance.[5]

Q3: How can I overcome resistance to this compound in my experiments?

A3: Overcoming resistance often involves combination therapy. Consider the following strategies:

  • Combination with other epigenetic drugs: Co-treatment with DNA methyltransferase (DNMT) inhibitors can synergistically reactivate silenced tumor suppressor genes.[6]

  • Targeting pro-survival pathways: Combining with inhibitors of the PI3K/AKT/mTOR or MAPK pathways can block the compensatory survival signals.

  • Inducing apoptosis: The use of Bcl-2 inhibitors (like Venetoclax) can enhance the apoptotic response.[1]

  • Inhibiting drug efflux: Co-administration with ABC transporter inhibitors can increase the intracellular concentration of the drug.

  • Immunotherapy combinations: HDAC inhibitors can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment.[7]

Troubleshooting Guides

Issue 1: No significant decrease in cell viability observed after treatment.
Possible Cause Troubleshooting Steps Expected Outcome
Suboptimal drug concentration or exposure time. Perform a dose-response and time-course experiment to determine the IC50 value for your cell line.Identification of the optimal concentration and duration of treatment.
Intrinsic or acquired resistance. Investigate the mechanisms of resistance as outlined in the FAQs. Start by assessing the expression of ABC transporters and the activation status of pro-survival pathways.Pinpointing the specific resistance mechanism to guide the selection of a suitable combination therapy.
Compound instability. Ensure proper storage and handling of the compound. Prepare fresh solutions for each experiment.Consistent and reproducible experimental results.
Issue 2: Initial response followed by the development of resistance.
Possible Cause Troubleshooting Steps Expected Outcome
Selection of a resistant subpopulation of cells. Analyze the heterogeneity of your cell line. Consider single-cell cloning to isolate and characterize resistant clones.Understanding the clonal evolution of resistance.
Activation of compensatory signaling pathways. Perform a time-course analysis of key signaling pathways (e.g., PI3K/AKT, MAPK) post-treatment using Western blotting.Identification of activated survival pathways that can be targeted with combination therapy.
Increased expression of drug efflux pumps. Measure the expression and activity of ABC transporters (e.g., P-gp) in the resistant cells compared to the parental cells.Confirmation of drug efflux as a mechanism of acquired resistance.

Data Presentation

Table 1: Examples of HDAC Inhibitors and their IC50 Values in Various Cancer Cell Lines.

HDAC InhibitorCancer Cell LineIC50 (µM)Reference
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HepG2 (Liver)1.30[7][8]
SAHA (Vorinostat)HepG2 (Liver)17.25[7][8]
FNAU937 (Leukemia)0.55[7]
FNAH460 (Lung)4.73[7]
FNAHELA (Cervical)1.41[7]
FNAK562 (Leukemia)1.31[7]

Table 2: Combination Strategies to Overcome HDAC Inhibitor Resistance.

Combination AgentMechanism of SynergyCancer Type (Example)
DNA Methyltransferase InhibitorsRe-expression of silenced tumor suppressor genesProstate Cancer
PI3K/mTOR InhibitorsBlockade of compensatory pro-survival signalingRenal Cell Carcinoma[9]
Proteasome Inhibitors (e.g., Bortezomib)Induction of ER stress and apoptosisNasopharyngeal Carcinoma[7]
Immune Checkpoint Inhibitors (e.g., anti-PD-1)Enhancement of anti-tumor immune responseMelanoma[7]
Topoisomerase II InhibitorsIncreased DNA damage and cell deathBreast Cancer[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, P-gp) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Potential Mechanisms of Resistance to this compound Drug This compound HDAC HDAC Inhibition Drug->HDAC inhibits Apoptosis Apoptosis HDAC->Apoptosis promotes Resistance Cellular Resistance Resistance->Apoptosis blocks Efflux Increased Drug Efflux (e.g., P-gp) Efflux->Resistance Survival Activation of Pro-survival Pathways (PI3K/AKT, MAPK) Survival->Resistance AntiApoptosis Overexpression of Anti-apoptotic Proteins (Bcl-2) AntiApoptosis->Resistance Epigenetic Epigenetic Silencing (DNA Methylation) Epigenetic->Resistance Experimental Workflow for Investigating Resistance Start Resistance Observed Viability Confirm Resistance (Cell Viability Assay) Start->Viability Mechanism Investigate Mechanism Viability->Mechanism Efflux Assess Drug Efflux (e.g., Rhodamine 123 Assay) Mechanism->Efflux Efflux? Signaling Analyze Signaling Pathways (Western Blot) Mechanism->Signaling Signaling? ApoptosisProteins Measure Apoptotic Proteins (Western Blot/FACS) Mechanism->ApoptosisProteins Apoptosis? Combination Design Combination Therapy Efflux->Combination Signaling->Combination ApoptosisProteins->Combination End Overcome Resistance Combination->End PI3K/AKT Pro-survival Pathway in HDACi Resistance HDACi This compound (HDAC Inhibitor) HDAC HDAC HDACi->HDAC inhibits Apoptosis Apoptosis HDAC->Apoptosis represses PI3K PI3K AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes CellSurvival->Apoptosis inhibits

References

Technical Support Center: Formulation Strategies for 4-amino-N-(4-fluorophenyl)benzamide In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on formulation strategies for in vivo studies with the compound 4-amino-N-(4-fluorophenyl)benzamide. Due to the limited availability of specific experimental data for this compound, the advice provided is based on the general physicochemical properties of structurally similar benzamide derivatives and established principles of pharmaceutical formulation for poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

A1: Based on its chemical structure, which includes two aromatic rings, this compound is predicted to have low aqueous solubility. The presence of amino and amide groups may provide some hydrogen bonding capacity, but the overall hydrophobic nature of the molecule is expected to dominate. It is likely to be more soluble in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and sparingly soluble in polar protic solvents like ethanol.[1]

Q2: What is the first step in developing a formulation for an in vivo study?

A2: The initial and most critical step is to determine the experimental solubility of this compound in a variety of pharmaceutically acceptable vehicles. This data will form the basis for selecting the most appropriate formulation strategy. A tiered approach, starting with simple solutions and progressing to more complex formulations as needed, is recommended.

Q3: What are the common formulation strategies for poorly soluble compounds like this one?

A3: For preclinical in vivo studies, the primary goal is to achieve adequate and reproducible systemic exposure. Common strategies for poorly soluble compounds include:

  • Co-solvent Solutions: Dissolving the compound in a mixture of a water-miscible organic solvent and an aqueous vehicle.

  • Aqueous Suspensions: Dispersing the solid compound in an aqueous medium, often with the aid of wetting and suspending agents.

  • Lipid-Based Formulations: Dissolving or suspending the compound in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).[2][3][4]

Q4: Which vehicles are commonly used for oral and parenteral in vivo studies of poorly soluble compounds?

A4: The choice of vehicle depends on the route of administration, the required dose, and the toxicity of the excipients. The following table summarizes some commonly used vehicles.

Vehicle ComponentRoute of AdministrationProperties and Considerations
Polyethylene Glycol 400 (PEG 400)Oral, IV (with caution)A water-miscible co-solvent that can significantly increase the solubility of hydrophobic compounds.[5]
Propylene Glycol (PG)Oral, IV, IPAnother common water-miscible co-solvent. Can cause hemolysis at high concentrations when administered intravenously.
Tween® 80 (Polysorbate 80)Oral, IV, IPA non-ionic surfactant used as a wetting agent in suspensions and a solubilizer in aqueous solutions.
Carboxymethylcellulose (CMC) / Methylcellulose (MC)OralSuspending agents used to create uniform aqueous suspensions.
Vegetable Oils (e.g., corn oil, sesame oil)Oral, SC, IMCan be used to dissolve lipophilic compounds for oral or depot administration.
Cyclodextrins (e.g., HP-β-CD)Oral, IVCan form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Q5: How can I improve the oral bioavailability of this compound?

A5: Low oral bioavailability of poorly soluble compounds is often due to dissolution rate-limited absorption. To improve this, you can:

  • Increase Solubility and Dissolution Rate: This can be achieved through the formulation strategies mentioned above (co-solvents, suspensions, lipid-based systems).

  • Reduce Particle Size: Micronization or nanocrystal technology increases the surface area of the drug particles, which can enhance the dissolution rate.[2]

  • Use of Lipid-Based Formulations: These can facilitate absorption through the lymphatic system, bypassing first-pass metabolism in the liver.[4]

Troubleshooting Guide

IssuePossible CauseTroubleshooting Steps
Precipitation upon dilution of a co-solvent formulation in aqueous media The compound is "crashing out" as the solvent composition changes to a less favorable one.- Increase the proportion of the organic co-solvent (ensure it remains within tolerable toxicological limits).- Add a surfactant (e.g., Tween® 80) or a polymer to the formulation to stabilize the dissolved compound.- Consider an alternative formulation strategy, such as a suspension or a lipid-based system.
Inconsistent or low in vivo exposure - Incomplete dissolution of the compound in the gastrointestinal tract.- Poor physical stability of the formulation (e.g., particle growth in a suspension).- High first-pass metabolism.- For suspensions, ensure a small and uniform particle size and adequate homogenization before each dose.- For solutions, confirm the compound remains in solution under physiological conditions.- Evaluate a lipid-based formulation to potentially alter the absorption pathway.
Observed toxicity in the vehicle control group The excipients in the formulation are causing adverse effects at the administered concentration.- Reduce the concentration of the problematic excipient(s).- Select an alternative, less toxic vehicle.- Consult literature for the safety of the chosen excipients in the specific animal model and for the intended route of administration.[6]
Difficulty in achieving the desired dose concentration The solubility of the compound in pharmaceutically acceptable vehicles is too low.- Perform a broader solubility screen with a wider range of co-solvents, surfactants, and lipids.- Consider particle size reduction (micronization) to prepare a more concentrated suspension.- Explore more advanced formulation techniques like solid dispersions or nanocrystal formulations.

Experimental Protocols

Disclaimer: These are general protocols and should be adapted based on the experimentally determined properties of this compound.

Protocol 1: Preparation of a Co-solvent Solution for Oral Administration

Objective: To prepare a solution of this compound for pharmacokinetic studies.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Water for Injection or Saline

  • Sterile glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the required amount of this compound into a sterile glass vial.

  • Add a pre-determined volume of PEG 400 to the vial.

  • Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming (up to 40°C) may be used to aid dissolution.

  • If required, add a pre-determined volume of Propylene Glycol and mix thoroughly.

  • Slowly add the aqueous component (water or saline) to the desired final volume while continuously mixing.

  • Visually inspect the final solution to ensure it is clear and free of any particulates.

Example Formulation: A common starting point for a poorly soluble compound could be a vehicle composition of 40% PEG 400, 10% PG, and 50% water. The final concentration of the drug will be limited by its solubility in this vehicle.

Protocol 2: Preparation of a Micronized Aqueous Suspension for Oral Administration

Objective: To prepare a homogenous suspension for toxicology or efficacy studies where a higher dose is required than what is achievable in a solution.

Materials:

  • Micronized this compound

  • 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water

  • 0.1% (v/v) Tween® 80 (optional, as a wetting agent)

  • Mortar and pestle

  • Magnetic stirrer

Procedure:

  • Prepare the 0.5% MC or CMC vehicle by slowly adding the polymer to water while stirring until fully hydrated.

  • Weigh the required amount of micronized this compound.

  • If using a wetting agent, add a small amount of 0.1% Tween® 80 to the powder in a mortar and triturate to form a smooth paste.

  • Gradually add a small amount of the MC or CMC vehicle to the paste and continue to triturate.

  • Transfer the resulting mixture to a larger vessel containing the remaining vehicle.

  • Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.

  • Store the suspension at 2-8°C and shake well before each use.

Visualizations

Formulation_Selection_Workflow Formulation Selection Workflow for In Vivo Studies start Start: Define Study Requirements (Dose, Route, Species) solubility_screen Conduct Solubility Screen in Pharmaceutically Acceptable Vehicles start->solubility_screen decision_point Is Required Dose Soluble in a Simple Vehicle? solubility_screen->decision_point solution_formulation Develop Co-solvent or Aqueous Solution decision_point->solution_formulation Yes suspension_formulation Develop Aqueous Suspension (Consider Micronization) decision_point->suspension_formulation No characterize Characterize Formulation (Appearance, Stability, Homogeneity) solution_formulation->characterize lipid_formulation Explore Lipid-Based Formulations (e.g., in oil, SEDDS) suspension_formulation->lipid_formulation If dose still too high or bioavailability is poor suspension_formulation->characterize lipid_formulation->characterize in_vivo_study Proceed to In Vivo Study characterize->in_vivo_study

Caption: A decision workflow for selecting an appropriate formulation strategy.

Troubleshooting_Workflow Troubleshooting Common Formulation Issues start In Vivo Study Outcome: Low/Variable Exposure or Toxicity check_formulation Re-evaluate Formulation (Physical & Chemical Stability) start->check_formulation is_stable Is Formulation Stable? check_formulation->is_stable reformulate Reformulate: - Adjust excipients - Change formulation type is_stable->reformulate No check_solubility Assess In Vivo Solubility/ Precipitation Potential is_stable->check_solubility Yes end Optimized In Vivo Study reformulate->end is_soluble Is In Vivo Precipitation Likely? check_solubility->is_soluble consider_alt_formulation Consider Enabling Formulations: - Lipid-based systems - Nanosuspensions is_soluble->consider_alt_formulation Yes check_vehicle_toxicity Review Vehicle Toxicity Data is_soluble->check_vehicle_toxicity No consider_alt_formulation->end is_toxic Is Vehicle a Concern? check_vehicle_toxicity->is_toxic reduce_excipients Reduce Excipient Concentration or Change Vehicle is_toxic->reduce_excipients Yes is_toxic->end No reduce_excipients->end

Caption: A logical workflow for troubleshooting in vivo formulation challenges.

References

Validation & Comparative

A Comparative Analysis of Fluorinated Benzamide-Based Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a fluorinated benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), with other established histone deacetylase (HDAC) inhibitors. This analysis is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols.

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Their inhibition has emerged as a promising therapeutic strategy in oncology and other diseases.[3]

Quantitative Comparison of HDAC Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of FNA and the comparator HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate greater potency.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC7 (nM)HDAC8 (nM)HDAC9 (nM)HDAC11 (nM)
FNA 842.80[1]949.15[1]95.48[1]>5000[1]>5000[1]>5000[1]>5000[1]>5000[1]ND
Vorinostat (SAHA) 10[4]251[5]20[4]ND>100ND827NDND
Entinostat (MS-275) 243[6][7]453[6][7]248[6][7]ND>100,000ND44,900NDND
Mocetinostat 150[8][9][10][11]290[8][9][10][11]1660[8][9][10][11]>10,000[12]>10,000[12]>10,000[12]>10,000[12]ND590[8][10][11]

ND: Not Determined

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the general signaling pathway of HDAC inhibition and a typical workflow for evaluating novel HDAC inhibitors.

HDAC_Inhibition_Pathway HDAC Inhibition Signaling Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., FNA, SAHA, Entinostat) HDACs Histone Deacetylases (HDAC1, 2, 3, etc.) HDAC_Inhibitor->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Acetylation (by HATs) Acetylated_Histones->Histones Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin Chromatin Chromatin Chromatin->Histones Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) Relaxed_Chromatin->Gene_Expression Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects

Caption: General signaling pathway of HDAC inhibition.

HDAC_Inhibitor_Evaluation_Workflow Experimental Workflow for HDAC Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Evaluation Compound_Synthesis Compound Synthesis (e.g., Benzamide Derivatives) HDAC_Inhibition_Assay In Vitro HDAC Inhibition Assay (Fluorogenic Assay) Compound_Synthesis->HDAC_Inhibition_Assay IC50_Determination IC50 Determination HDAC_Inhibition_Assay->IC50_Determination Cell_Culture Cancer Cell Line Culture IC50_Determination->Cell_Culture Antiproliferative_Assay Antiproliferative Assay (e.g., MTT Assay) Cell_Culture->Antiproliferative_Assay Histone_Acetylation_Assay Cellular Histone Acetylation Assay (Western Blot) Antiproliferative_Assay->Histone_Acetylation_Assay Cell_Cycle_Analysis Cell Cycle Analysis Histone_Acetylation_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Cycle_Analysis->Apoptosis_Assay Xenograft_Model Xenograft Mouse Model Apoptosis_Assay->Xenograft_Model Tumor_Growth_Inhibition Tumor Growth Inhibition Study Xenograft_Model->Tumor_Growth_Inhibition

Caption: A typical experimental workflow for the evaluation of novel HDAC inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of isolated HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Test compounds (e.g., FNA, SAHA) dissolved in DMSO

  • HDAC inhibitor (e.g., Trichostatin A) for positive control

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.

  • Incubate the plate at 37°C for a specified pre-incubation period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent signal.

  • Incubate at 37°C for a short period (e.g., 15 minutes) to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.[13]

Cellular Histone Acetylation Assay (Western Blot)

This assay assesses the ability of a compound to induce histone hyperacetylation within a cellular context, confirming its mechanism of action.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • Harvest the cells and lyse them using lysis buffer to extract total protein.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.[14][15]

Conclusion

The fluorinated benzamide, FNA, demonstrates potent and selective inhibition of Class I HDACs, particularly HDAC3.[1] Its inhibitory profile is distinct from the pan-HDAC inhibitor Vorinostat (SAHA) and shows some similarities to other Class I selective inhibitors like Entinostat and Mocetinostat, although with different isoform preferences. The provided experimental protocols offer a standardized framework for the evaluation of novel HDAC inhibitors, from initial in vitro screening to cellular mechanism of action studies. Further investigation into the structure-activity relationship of fluorinated benzamides may lead to the development of more potent and isoform-selective HDAC inhibitors for therapeutic applications.

References

A Comparative Analysis of 4-amino-N-(4-fluorophenyl)benzamide Derivatives and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the benzamide scaffold has emerged as a privileged structure, giving rise to a number of potent therapeutic agents. This guide provides a comparative overview of derivatives of 4-amino-N-(4-fluorophenyl)benzamide, a novel class of anticancer compounds, and established anticancer drugs, with a focus on Histone Deacetylase (HDAC) inhibitors. This analysis is supported by experimental data from preclinical studies to offer an objective performance comparison.

Introduction to this compound and its Derivatives

While this compound itself is not extensively characterized in publicly available literature, its structural analogues have demonstrated significant potential as anticancer agents. These derivatives often function as HDAC inhibitors, a class of drugs that interfere with the epigenetic regulation of gene expression in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis. The inclusion of a fluorine atom in the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity to target proteins.

For the purpose of this comparison, we will focus on well-studied, structurally related compounds, such as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) and other novel benzamide-based HDAC inhibitors. These will be compared against the FDA-approved HDAC inhibitors Vorinostat , Romidepsin , and Panobinostat .

Mechanism of Action: HDAC Inhibition

HDAC inhibitors exert their anticancer effects by blocking the activity of histone deacetylases. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[1][2][3]

Below is a generalized signaling pathway illustrating the mechanism of action of benzamide-based HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Transcription Gene Transcription DNA DNA (Chromatin) Histones->DNA Compaction DNA->Transcription Repression TSG Tumor Suppressor Genes (e.g., p21, BAX) CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis Transcription->TSG Inhibition Benzamide This compound (and derivatives) Benzamide->HDAC Inhibition InhibitAngiogenesis Inhibition of Angiogenesis Angiogenesis Angiogenesis Angiogenesis->InhibitAngiogenesis

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Comparative Performance Data

The following tables summarize the in vitro and in vivo efficacy of a representative this compound derivative (FNA) in comparison to the established HDAC inhibitor, Vorinostat (SAHA).

Table 1: In Vitro Antiproliferative Activity (IC50)
CompoundCell LineCancer TypeIC50 (µM)Reference
FNA HepG2Hepatocellular Carcinoma1.30[4]
U937Histiocytic Lymphoma0.55[4]
H460Non-small Cell Lung Cancer4.73[4]
FTC-133Follicular Thyroid Carcinoma9.09[4]
HeLaCervical Cancer1.41[4]
K562Chronic Myelogenous Leukemia1.31[4]
Vorinostat (SAHA) HepG2Hepatocellular Carcinoma17.25[4]

FNA demonstrates significantly greater potency than Vorinostat in the HepG2 cell line.[4]

Table 2: In Vivo Antitumor Efficacy
CompoundDoseTumor ModelTumor Growth Inhibition (TGI)Reference
FNA 20 mg/kgHepG2 Xenograft48.89%[4][5]
Vorinostat (SAHA) 50 mg/kgHepG2 Xenograft48.13%[4][5]

FNA achieves a comparable level of tumor growth inhibition to Vorinostat at a lower dose in a HepG2 xenograft model.[4][5]

Experimental Protocols

A brief description of the methodologies used to obtain the comparative data is provided below.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., FNA, Vorinostat) for a specified period (e.g., 72 hours).

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt formazan_formation Formazan Formation add_mtt->formazan_formation dissolve_formazan Dissolve Formazan (e.g., with DMSO) formazan_formation->dissolve_formazan read_absorbance Read Absorbance (e.g., 570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for a typical MTT assay.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumors are allowed to grow to a palpable size.

  • The mice are then randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., FNA or Vorinostat) at a specified dose and schedule (e.g., daily intraperitoneal injection). The control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed.

  • Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Xenograft_Model_Workflow start Start inject_cells Inject Human Cancer Cells into Immunocompromised Mice start->inject_cells tumor_growth Allow Tumor Growth inject_cells->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat_mice Administer Test Compound or Vehicle randomize->treat_mice monitor Monitor Tumor Volume & Body Weight treat_mice->monitor excise_tumors Excise Tumors at Study End monitor->excise_tumors calculate_tgi Calculate Tumor Growth Inhibition (TGI) excise_tumors->calculate_tgi end End calculate_tgi->end

Caption: Workflow for an in vivo xenograft study.

Conclusion

Derivatives of this compound represent a promising new class of anticancer agents, primarily acting as HDAC inhibitors. Preclinical data on representative analogues, such as FNA, demonstrate potent in vitro antiproliferative activity across various cancer cell lines and significant in vivo antitumor efficacy, comparable or superior to established drugs like Vorinostat. Further research is warranted to fully elucidate the therapeutic potential, safety profile, and specific molecular targets of this class of compounds. The data presented in this guide provides a strong rationale for their continued development as novel cancer therapeutics.

References

Validating Experimental Results of 4-amino-N-(4-fluorophenyl)benzamide and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-amino-N-(4-fluorophenyl)benzamide and structurally related compounds. By presenting supporting experimental data from various studies, this document aims to validate and contextualize the potential therapeutic applications of this chemical scaffold. The information herein is intended to aid researchers in designing future experiments and to inform drug development professionals about the compound's potential.

Comparative Analysis of Inhibitory Activity

The therapeutic potential of benzamide derivatives often lies in their ability to inhibit key cellular enzymes. This section summarizes the inhibitory activities of various N-phenylbenzamide analogs against different enzyme classes, providing a comparative landscape for this compound.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various cancers and other diseases. The 2-aminobenzamide moiety is a known zinc-binding group that can effectively inhibit class I HDACs.

A study on a derivative of this compound, specifically N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide, demonstrated selective inhibitory activity against HDAC3 with an IC50 of 3.4 µM.[1] The compound showed moderate activity against HDAC1 and HDAC2.[1] This highlights the potential of the this compound scaffold as a starting point for developing selective HDAC inhibitors.

Compound/AnalogTargetIC50 (µM)Reference
N4-(2-amino-4-fluorophenyl)-N1-(...)-terephthalamideHDAC33.4[1]
Compound 12b (pyrazole-linked 2-aminobenzamide)HDAC10.93[2]
Compound 15b (pyrazole-linked 2-aminobenzamide)HDAC10.22[2]
Compound 15i (pyrazole-linked 2-aminobenzamide)HDAC10.68[2]
Entinostat (MS-275)HDAC1>1[2]
Tacedinaline (CI-994)HDAC1>1[2]
Kinase Inhibition

Protein kinases are critical components of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. Benzamide derivatives have been explored as potent kinase inhibitors.

Compound/AnalogTarget% Inhibition @ 10 nMIC50 (µM)Reference
Compound 11 (trifluoromethyl)benzene-containing benzamideEGFR91%-[4]
Compound 13 (trifluoromethyl)benzene-containing benzamideEGFR92%-[4]
Compound 13 (trifluoromethyl)benzene-containing benzamideK562 cells-5.6[4]
Compound 10 (trifluoromethyl)benzene-containing benzamideHL60 cells-8.2[4]
Compound 15 (trifluoromethyl)benzene-containing benzamideHL60 cells-5.6[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to determine the inhibitory activity of the compounds discussed.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of an inhibitor to a kinase.

Materials:

  • Kinase of interest

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound (e.g., this compound)

  • Kinase buffer

  • 384-well assay plate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the europium-labeled anti-tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.

  • Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer solution. The final volume is typically 15 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm) after excitation at 340 nm.

  • Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Colorimetric Histone Deacetylase (HDAC) Activity Assay

This assay measures the activity of HDAC enzymes by detecting the deacetylation of a colorimetric substrate.

Materials:

  • Nuclear extract or purified HDAC enzyme

  • HDAC colorimetric substrate

  • HDAC assay buffer

  • Lysine developer

  • 96-well plate

  • ELISA plate reader

Procedure:

  • Sample Preparation: Dilute the nuclear extract or purified HDAC enzyme in ddH2O.

  • Reaction Setup: In a 96-well plate, add the diluted sample, HDAC assay buffer, and the HDAC colorimetric substrate.[5]

  • Incubation: Incubate the plate at 37°C for 1 hour or longer.[5]

  • Development: Stop the reaction by adding the lysine developer and incubate at 37°C for 30 minutes.[5] This step generates a chromophore from the deacetylated substrate.[5]

  • Data Acquisition: Measure the absorbance at 400 or 405 nm using an ELISA plate reader.[5]

  • Data Analysis: The HDAC activity is proportional to the optical density (O.D.) value. For inhibitor studies, the percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values can be determined from a dose-response curve.

ELISA-Based DNA Methyltransferase (DNMT) Activity Assay

This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to quantify the activity of DNMT enzymes.

Materials:

  • Nuclear extract or purified DNMT enzyme

  • Cytosine-rich DNA substrate-coated plate

  • S-adenosyl-L-methionine (SAM)

  • DNMT assay buffer

  • Anti-5-methylcytosine antibody (capture antibody)

  • Secondary antibody conjugated to a detection enzyme

  • Colorimetric substrate for the detection enzyme

  • Stop solution

  • 96-well strip plate

  • Microplate reader

Procedure:

  • Reaction: In the substrate-coated wells, add the nuclear extract or purified DNMT enzyme, SAM, and DNMT assay buffer.[6] Incubate for 60-90 minutes to allow methylation of the DNA substrate.[6]

  • Washing: Wash the wells to remove unreacted components.

  • Capture Antibody: Add the anti-5-methylcytosine antibody to the wells and incubate to allow binding to the newly methylated DNA.[6]

  • Washing: Wash the wells to remove unbound capture antibody.

  • Detection Antibody: Add the secondary detection antibody and incubate.

  • Washing: Wash the wells to remove unbound detection antibody.

  • Color Development: Add the colorimetric substrate and incubate until a sufficient color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The amount of methylated DNA is proportional to the enzyme activity and is quantified by the absorbance reading.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which these compounds act is essential for a comprehensive understanding of their mechanism of action. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

HDAC_Signaling_Pathway cluster_0 Nucleus Histone Histone (acetylated) Gene_Expression Gene Expression Histone->Gene_Expression Active DNA DNA HDAC HDAC HDAC->Histone Deacetylation HDAC->Gene_Expression Repressed HAT HAT HAT->Histone Acetylation Inhibitor 4-amino-N-(4-fluorophenyl) benzamide Analog Inhibitor->HDAC Inhibition

Caption: Simplified HDAC signaling pathway.

Experimental_Workflow cluster_1 In Vitro Kinase Assay A Compound Dilution D Assay Plate Loading (Compound, Kinase, Tracer) A->D B Prepare Kinase/ Antibody Mix B->D C Prepare Tracer C->D E Incubation (1 hour) D->E F TR-FRET Reading E->F G Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for an in vitro kinase assay.

DNA_Methylation_Pathway cluster_2 Epigenetic Regulation SAM SAM (Methyl Donor) DNMT DNMT SAM->DNMT Cytosine Cytosine (in DNA) DNMT->Cytosine Methylation Methylated_Cytosine 5-methylcytosine Gene_Silencing Gene Silencing Methylated_Cytosine->Gene_Silencing Inhibitor Benzamide Analog (Potential) Inhibitor->DNMT Inhibition

Caption: Simplified DNA methylation pathway.

References

Unveiling the Cross-Reactivity Profile of 4-amino-N-(4-fluorophenyl)benzamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes the known activities of structurally similar benzamide compounds, presents detailed experimental protocols for assessing these activities, and visualizes the relevant biological pathways and experimental workflows to inform future research on 4-amino-N-(4-fluorophenyl)benzamide.

Comparative Analysis of Benzamide Derivatives

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of bioactive compounds. To predict the potential cross-reactivity of this compound, this guide examines three classes of structurally related benzamides with well-documented biological effects: HDAC inhibitors, DNMT inhibitors, and anticonvulsants.

Histone Deacetylase (HDAC) Inhibitors

Benzamide derivatives are a known class of HDAC inhibitors, which are enzymes that play a crucial role in epigenetic regulation.[1] The inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.[1] The selectivity of benzamide-based HDAC inhibitors is often influenced by the substituents on the benzamide core.[2][3]

Table 1: In Vitro Inhibitory Activity of Benzamide HDAC Inhibitors Against HDAC Isoforms

CompoundTarget HDACsIC50 (nM)Reference
Compound 13 (2-methylamino benzamide derivative)HDAC341[2]
Compound 16 (2-methylthiobenzamide derivative)HDAC329[2][3]
CI-994 HDAC1, HDAC3Potent inhibitor[4]
MS-275 HDAC1, HDAC3Potent inhibitor[4]
MGCD0103 HDAC1, HDAC3Potent inhibitor[4]
DNA Methyltransferase (DNMT) Inhibitors

Analogues of 4-amino-N-phenylbenzamide have been identified as inhibitors of DNA methyltransferases (DNMTs).[5][6] DNMTs are key enzymes in the epigenetic machinery, responsible for DNA methylation, a process that can lead to gene silencing.[7][8] Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes.[9][10]

Table 2: In Vitro Inhibitory Activity of a Quinoline-Based 4-amino-N-phenylbenzamide Analogue (SGI-1027)

CompoundTarget DNMTsActivityReference
SGI-1027 DNMT1, DNMT3A, DNMT3BPotent inhibitor[5][6]
Anticonvulsant Agents

The 4-aminobenzamide structure is also a core component of several compounds with demonstrated anticonvulsant activity. These compounds are typically evaluated in animal models of seizures, such as the maximal electroshock (MES) seizure test.[11][12][13][14]

Table 3: Anticonvulsant Activity of 4-Aminobenzamide Derivatives in the Maximal Electroshock Seizure (MES) Test (Mice, intraperitoneal administration)

CompoundED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
4-amino-N-amylbenzamide42.98--[11]
d,l-4-amino-N-(alpha-methylbenzyl)-benzamide18.02170.789.5[11]
4-amino-N-(2,6-dimethylphenyl)benzamide2.60-5.77[13]
4-amino-(2-methyl-4-aminophenyl)benzamide15.416310.7[12]
4-amino-N-(2-ethylphenyl)benzamide28.6 (µmol/kg)96.3 (µmol/kg)3.36[14]

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for the key assays mentioned are provided below.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • Stop solution (e.g., Trichostatin A)

  • Test compound dissolved in DMSO

  • 96-well black microplates

  • Microplate reader with fluorescence detection

Procedure:

  • In a 96-well plate, add the HDAC enzyme to the assay buffer.

  • Add serially diluted test compound or DMSO (vehicle control).

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding the developer solution containing a stop solution.

  • Incubate for an additional 20 minutes at 37°C.

  • Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percent inhibition for each concentration and determine the IC50 value.[15][16]

In Vitro DNA Methyltransferase (DNMT) Activity/Inhibition Assay (Colorimetric)

This assay quantifies the activity of DNMT enzymes and the inhibitory potential of test compounds.

Materials:

  • Purified DNMT enzyme or nuclear extracts

  • DNMT assay buffer

  • S-Adenosylmethionine (SAM) - methyl donor

  • DNA substrate-coated microplate

  • Capture antibody (anti-5-methylcytosine)

  • Detection antibody (e.g., HRP-conjugated secondary antibody)

  • Colorimetric developing solution

  • Stop solution

  • Wash buffer

  • 96-well microplate reader

Procedure:

  • To the DNA-coated wells, add the assay buffer.

  • Add the test inhibitor at various concentrations.

  • Add the purified DNMT enzyme or nuclear extract.

  • Initiate the reaction by adding SAM.

  • Incubate at 37°C for 60-120 minutes.

  • Wash the wells to remove unbound components.

  • Add the capture antibody and incubate.

  • Wash, then add the detection antibody and incubate.

  • Wash, then add the developing solution and incubate.

  • Stop the reaction and measure the absorbance at 450 nm.[17][18][19]

Maximal Electroshock (MES) Seizure Test

This in vivo assay is a standard model for evaluating the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[20][21][22]

Materials:

  • Rodents (mice or rats)

  • Electroshock apparatus with corneal or auricular electrodes

  • Test compound and vehicle

  • Topical anesthetic for corneal electrodes (e.g., 0.5% tetracaine)

  • Saline solution

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., intraperitoneally or orally).

  • At the time of predicted peak effect, apply a short, high-frequency electrical stimulus through the electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • Determine the median effective dose (ED50) that protects 50% of the animals from seizures.

  • A neurotoxicity assessment (e.g., rotorod test) is often performed in parallel to determine the median toxic dose (TD50) and calculate the protective index (PI = TD50/ED50).[21]

Visualizing the Mechanisms

To provide a clearer understanding of the potential mechanisms of action and experimental designs, the following diagrams were generated using the DOT language.

HDAC_Inhibition_Pathway Benzamide_Inhibitor This compound (or related benzamide) HDAC Histone Deacetylase (e.g., HDAC1, HDAC3) Benzamide_Inhibitor->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Blocks Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression (e.g., p21 activation) Chromatin_Relaxation->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cellular_Effects

Caption: Signaling pathway of HDAC inhibition by benzamide derivatives.

DNMT_Inhibition_Pathway Benzamide_Analogue 4-amino-N-phenylbenzamide Analogue DNMT DNA Methyltransferase (e.g., DNMT1) Benzamide_Analogue->DNMT Inhibition DNA_Methylation Decreased DNA Methylation DNMT->DNA_Methylation Blocks Methylation Gene_Re-expression Re-expression of Silenced Genes (e.g., Tumor Suppressors) DNA_Methylation->Gene_Re-expression Cellular_Outcomes Induction of Apoptosis, Tumor Growth Inhibition Gene_Re-expression->Cellular_Outcomes

Caption: Mechanism of DNMT inhibition by 4-amino-N-phenylbenzamide analogues.

MES_Test_Workflow cluster_pre_test Pre-Test cluster_test Test Procedure cluster_post_test Data Analysis Animal_Acclimation Animal Acclimation (Mice/Rats) Compound_Admin Compound Administration (i.p. or p.o.) Animal_Acclimation->Compound_Admin Electrical_Stimulus Apply Electrical Stimulus (Corneal/Auricular Electrodes) Compound_Admin->Electrical_Stimulus Observation Observe for Tonic Hindlimb Extension Electrical_Stimulus->Observation Endpoint_Measurement Endpoint: Protection vs. Seizure Dose_Response Determine ED50 Endpoint_Measurement->Dose_Response PI_Calculation Calculate Protective Index (PI = TD50 / ED50) Dose_Response->PI_Calculation Neurotoxicity Neurotoxicity Assessment (e.g., Rotorod) to find TD50 Neurotoxicity->PI_Calculation

Caption: Experimental workflow for the Maximal Electroshock (MES) Seizure Test.

References

Unraveling the Therapeutic Potential of 4-amino-N-(4-fluorophenyl)benzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the structure-activity relationships (SAR) of 4-amino-N-(4-fluorophenyl)benzamide analogs reveals critical insights for the development of targeted therapies. These compounds have emerged as versatile scaffolds in medicinal chemistry, with derivatives showing promise as inhibitors of key enzymes implicated in cancer and other diseases, including DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.

The core structure of this compound offers a flexible platform for chemical modification. Researchers have systematically altered various parts of the molecule to probe the SAR and optimize potency and selectivity. Key areas of modification include the terminal amino group, the benzamide core, and the N-phenyl ring. These studies have demonstrated that even minor structural changes can significantly impact the biological activity of these compounds.

Comparative Biological Activity of Benzamide Derivatives

The inhibitory activity of this compound analogs has been evaluated against several important biological targets. The following table summarizes the quantitative data from various studies, highlighting the impact of different substituents on their potency.

Compound IDTargetIC50 (µM)Cell LineKey Structural FeaturesReference
SGI-1027 Analog (12) DNMT3A1.2KG-1 (Leukemia)Quinoline and aminopyrimidine moieties[1][2]
SGI-1027 Analog (16) DNMT3A1.5KG-1 (Leukemia)2-phenylquinoline and aminopyrimidine moieties[1][2]
SGI-1027 Analog (31) DNMT3A1.3KG-1 (Leukemia)Inverted central amide bond, quinoline moiety[1][2]
SGI-1027 Analog (32) DNMT3A1.8KG-1 (Leukemia)Inverted central amide bond, 2-phenylquinoline moiety[1][2]
(S)-17b HDAC Class IPotent (exact value not in abstract)SKM-1 (Myelodysplastic Syndrome)Pyridazinone scaffold[3]

Note: IC50 values represent the concentration of the compound required to inhibit the activity of the target by 50%. Lower values indicate higher potency.

The data indicates that bicyclic substituents, such as quinoline, on one side of the molecule and a single ring on the other tend to result in the best activity against DNMTs.[1][2][4] Furthermore, the orientation of the central amide bond was found to have minimal impact on the biological activity.[1][2] For HDAC inhibition, a novel series of benzamide derivatives incorporating a pyridazinone scaffold has shown potent activity.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. The following are summaries of key experimental protocols used to evaluate the biological activity of these compounds.

DNMT Inhibition Assay: The inhibitory activity of the compounds against human DNMT1 and DNMT3A was determined using a commercially available ELISA-based kit. The assay measures the methylation of a substrate DNA by the respective enzyme. Compounds were incubated with the enzyme and the substrate, and the level of methylation was quantified by measuring the absorbance at a specific wavelength. The IC50 values were then calculated from the dose-response curves.

Cell-Based Reporter Gene Re-expression Assay: Leukemia KG-1 cells, which contain a hypermethylated and silenced CMV-driven reporter gene, were treated with the test compounds. The re-expression of the reporter gene, indicative of DNMT inhibition, was quantified by measuring the activity of the reporter enzyme (e.g., luciferase or β-galactosidase).

Cytotoxicity Assay: The cytotoxic effects of the compounds on cancer cell lines (e.g., KG-1, SKM-1) were determined using the MTT or similar cell viability assays. Cells were incubated with various concentrations of the compounds for a specified period. The cell viability was then assessed by measuring the metabolic activity of the cells, which correlates with the number of viable cells. IC50 values for cytotoxicity were then determined.[1]

HDAC Inhibition Assay: The in vitro inhibitory activity against human class I HDAC isoforms was determined using commercially available kits. These assays typically involve incubating the enzyme with a fluorogenic substrate and the test compound. The inhibition of the enzyme activity is measured by the reduction in the fluorescent signal.

Structure-Activity Relationship Logic

The following diagram illustrates the logical relationship in the structure-activity studies of these benzamide derivatives.

SAR_Logic cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Biological Evaluation cluster_3 SAR Analysis Core This compound ModA Terminal Group Modification Core->ModA Synthesize Analogs ModB Benzamide Core Modification Core->ModB Synthesize Analogs ModC N-Phenyl Ring Substitution Core->ModC Synthesize Analogs Assay1 Enzyme Inhibition Assays (DNMT, HDAC) ModA->Assay1 Test Activity Assay2 Cell-Based Assays (Cytotoxicity, Gene Re-expression) ModA->Assay2 Test Activity ModB->Assay1 Test Activity ModB->Assay2 Test Activity ModC->Assay1 Test Activity ModC->Assay2 Test Activity SAR Structure-Activity Relationship Assay1->SAR Analyze Data Assay2->SAR Analyze Data SAR->Core Optimize Lead Compound

Caption: Logical workflow for the structure-activity relationship (SAR) studies of this compound derivatives.

Signaling Pathway Implication: DNA Methylation in Cancer

Derivatives of this compound that inhibit DNMTs have significant therapeutic potential in cancer by targeting epigenetic mechanisms. The diagram below illustrates the role of DNA methylation in gene silencing and how DNMT inhibitors can reverse this process.

DNA_Methylation_Pathway cluster_0 Normal Gene Expression cluster_1 Cancer: Hypermethylation & Gene Silencing cluster_2 Therapeutic Intervention Promoter_active Active Promoter Gene_active Gene Transcription Promoter_active->Gene_active DNMTs DNMTs DNMTs->Promoter_active Reactivation Promoter_inactive Hypermethylated Promoter DNMTs->Promoter_inactive Adds methyl groups Gene_silenced Gene Silencing Promoter_inactive->Gene_silenced DNMT_Inhibitor This compound Analog (e.g., SGI-1027) DNMT_Inhibitor->DNMTs Inhibits

Caption: Role of DNMTs in gene silencing and the mechanism of action of DNMT inhibitors.

References

Comparative Efficacy of Substituted Benzamide Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various 4-amino-N-(4-fluorophenyl)benzamide analogs and related substituted benzamide derivatives. The information is compiled from recent studies and is intended to aid in the evaluation and development of these compounds as potential therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows.

Data Summary: Inhibitory Activities of Benzamide Analogs

The following table summarizes the in vitro inhibitory activities of selected benzamide analogs against various biological targets, primarily histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). These enzymes are crucial regulators of epigenetic modifications and are prominent targets in cancer therapy.

Compound Name/NumberTarget(s)IC50/EC50 (nM)Cell Line(s)Key Findings
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) HDAC1, HDAC2, HDAC3842.80, 949.15, 95.48HepG2, U937, H460, FTC-133, HELA, K562Selective for Class I HDACs, particularly potent against HDAC3. Exhibited significant anti-proliferative activity.[1]
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b) Class I HDACs(Not specified)SKM-1Potent in vitro inhibitory activity against human class I HDAC isoforms and induced G1 cell cycle arrest and apoptosis.[2]
SGI-1027 Analog (Compound 31) DNMT3A900KG-1The most potent and efficient inhibitor of hDNMT3A among the tested analogs.[3][4]
SGI-1027 Analogs (Compounds 12, 16, 32) DNMT3A(Comparable to SGI-1027)KG-1Showed activities comparable to the parent compound, SGI-1027, and were more potent against human DNMT3A than DNMT1.[3][4]
4-amino-(2-methyl-4-aminophenyl)benzamide (4A-2M4A-PB) (Anticonvulsant activity)ED50: 15.4 mg/kg (i.p., mice)(In vivo)Active in the maximal electroshock seizure test.[5]
4-(Arylaminomethyl)benzamide Analog (Compound 11) EGFR91% inhibition at 10 nM(Not specified)Highly potent against EGFR.[6]
4-(Arylaminomethyl)benzamide Analog (Compound 13) EGFR92% inhibition at 10 nM(Not specified)Highly potent against EGFR.[6]
4-amino-N-(2'-aminophenyl)-benzamide (GOE1734) (Antitumor activity)MTD: 4 mg/kg (rats), 1 mg/kg (dogs)(In vivo rat tumors)Showed high growth-inhibiting efficacy in slowly proliferating tumors.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of these benzamide analogs.

In Vitro HDAC Inhibition Assay

The inhibitory activity of compounds against specific HDAC isoforms is a critical determinant of their efficacy and selectivity. A common method is a fluorometric assay.

Principle: This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from a substrate that becomes fluorescent upon deacetylation. The presence of an inhibitor reduces the rate of deacetylation, leading to a decrease in the fluorescent signal.

Protocol Outline:

  • Enzyme and Compound Preparation: Recombinant human HDAC isoforms are diluted to a working concentration in an appropriate assay buffer. The test compounds are prepared in a serial dilution to determine dose-dependent inhibition.

  • Incubation: The HDAC enzyme is pre-incubated with the test compound or a vehicle control in a 96-well microplate. This allows for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: A fluorogenic HDAC substrate is added to each well to initiate the enzymatic reaction.

  • Signal Development: A developer solution is added to stop the deacetylation reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.[8]

Cell Proliferation (Antiproliferative) Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined.

In Vivo Xenograft Model Study

To evaluate the antitumor efficacy of a compound in a living organism, a xenograft model is often employed.

Protocol Outline:

  • Cell Implantation: Human cancer cells (e.g., HepG2) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound (e.g., FNA) or a vehicle control, typically via oral gavage or intraperitoneal injection, for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated to assess the antitumor efficacy of the compound.[1]

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by the discussed compounds and a general experimental workflow.

HDAC_Inhibition_Pathway HDACi HDAC Inhibitor (e.g., Benzamide Analog) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., HDAC/DNMT Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: General experimental workflow for drug discovery.

References

Validating the Therapeutic Potential of 4-amino-N-(4-fluorophenyl)benzamide Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The benzamide scaffold is a versatile platform in medicinal chemistry, leading to the development of numerous therapeutic agents. While 4-amino-N-(4-fluorophenyl)benzamide itself is a core chemical structure, its derivatives have emerged as promising candidates for therapeutic intervention, particularly in oncology. This guide focuses on the validation of a notable derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , as a potent inhibitor of Histone Deacetylases (HDACs), a class of enzymes implicated in cancer development and progression.

Comparison with an Established Alternative: Vorinostat (SAHA)

FNA's performance has been evaluated against Vorinostat (suberoylanilide hydroxamic acid, SAHA), an FDA-approved HDAC inhibitor. The following data summarizes their comparative efficacy.

Data Presentation

Table 1: In Vitro Efficacy of FNA vs. SAHA

Compound Target IC50 (nM) Cell Line Anti-proliferative IC50 (µM)
FNA HDAC3 95.48 HepG2 1.30

| SAHA | Pan-HDAC | Not Specified | HepG2 | 17.25 |

Table 2: In Vivo Antitumor Activity of FNA vs. SAHA in a HepG2 Xenograft Model

Compound Dosage Tumor Growth Inhibition (TGI)
FNA Not Specified 48.89%

| SAHA | Not Specified | 48.13% |

Mechanism of Action: HDAC Inhibition

HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. Inhibiting HDACs restores the acetylation of these proteins, leading to cell cycle arrest, apoptosis (programmed cell death), and suppression of tumor growth.[1][2] FNA has been identified as a selective inhibitor of Class I HDACs, with particular potency against HDAC3.[1][2]

Signaling Pathway

HDAC_Inhibition_Pathway cluster_0 Normal Cell Regulation cluster_1 Cancer Cell Dysregulation cluster_2 Therapeutic Intervention HAT Histone Acetyltransferases (HATs) Histones Histone Proteins HAT->Histones Acetylation HDAC Histone Deacetylases (HDACs) Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Histones->Acetylated_Histones Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression HDAC_overexpression Overexpressed HDACs Silenced_Genes Silenced Tumor Suppressor Genes HDAC_overexpression->Silenced_Genes Excessive Deacetylation Apoptosis Apoptosis & Cell Cycle Arrest HDAC_overexpression->Apoptosis Restored Acetylation Leads to FNA FNA (HDAC Inhibitor) FNA->HDAC_overexpression Inhibition

Caption: HDAC inhibition by FNA restores tumor suppressor gene expression.

Experimental Protocols

In Vitro HDAC Inhibition Assay

The inhibitory activity of FNA against HDAC isoforms was determined using a commercially available HDAC fluorometric assay kit. The compound was incubated with the recombinant human HDAC enzyme and a fluorogenic substrate. The fluorescence, which is proportional to the enzyme activity, was measured using a microplate reader. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curve.

Cell Proliferation Assay

The anti-proliferative effects of FNA were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. HepG2 human liver cancer cells were seeded in 96-well plates and treated with various concentrations of FNA or SAHA for a specified period. The MTT reagent was then added, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength, which is proportional to the number of viable cells. The IC50 value was determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Model

The antitumor efficacy of FNA in vivo was evaluated using a HepG2 xenograft model in nude mice. HepG2 cells were subcutaneously injected into the flanks of the mice. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of FNA, while the control group received the vehicle. Tumor volume was measured regularly throughout the study. The tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Compound Synthesis (FNA) B Biochemical Assay (HDAC Inhibition Assay) A->B C Cell-Based Assay (Cell Proliferation - MTT) B->C D Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) C->D E Animal Model Development (HepG2 Xenograft) D->E Transition to In Vivo Studies F Efficacy Study (Tumor Growth Inhibition) E->F G Toxicity & Pharmacokinetic Studies F->G

Caption: Workflow for validating FNA as a therapeutic agent.

Conclusion

The derivative of this compound, FNA, demonstrates significant potential as a therapeutic agent through its potent and selective inhibition of HDAC3.[1][2] In vitro studies have shown its superior anti-proliferative activity against HepG2 cancer cells compared to the established drug SAHA.[1][2] Furthermore, in vivo studies have confirmed its comparable tumor growth inhibition, highlighting its promise as a candidate for further preclinical and clinical development in cancer therapy.[1][2] The presented data and experimental workflows provide a solid foundation for researchers and drug development professionals to build upon in the exploration of this and related benzamide compounds.

References

Assessing the Selectivity Profile of 4-amino-N-(4-fluorophenyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, a comprehensive public selectivity profile for 4-amino-N-(4-fluorophenyl)benzamide is not available. This guide provides a comparative framework using well-characterized multi-kinase inhibitors—Sunitinib, Pazopanib, and Regorafenib—as representative examples to illustrate how the selectivity of a novel benzamide-based kinase inhibitor would be assessed and contextualized. The experimental data and methodologies presented herein are based on these established compounds and serve as a template for the evaluation of new chemical entities.

The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer. The efficacy and safety of these inhibitors are intrinsically linked to their selectivity profile—the spectrum of kinases they inhibit at therapeutic concentrations. A highly selective inhibitor targets a specific kinase or a small number of kinases, minimizing off-target effects, while a multi-targeted inhibitor is designed to block several key signaling pathways simultaneously. This guide offers a comparative analysis of the kinase selectivity profiles of three widely used multi-targeted tyrosine kinase inhibitors, providing a benchmark for the evaluation of novel compounds such as this compound.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity of Sunitinib, Pazopanib, and Regorafenib against a panel of key kinases implicated in cancer progression. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values in nanomolars (nM), are compiled from various publicly available kinase screening panels and literature sources. Lower values indicate greater potency.

Kinase TargetSunitinib (IC50/Kd, nM)Pazopanib (IC50/Kd, nM)Regorafenib (IC50/Kd, nM)Primary Signaling Pathway
VEGFR1 801013Angiogenesis
VEGFR2 9 (Ki)304.2Angiogenesis
VEGFR3 -4746Angiogenesis
PDGFRα 50--Tumor Growth, Angiogenesis
PDGFRβ 28422Tumor Growth, Angiogenesis
c-KIT 4747Oncogenesis (GIST)
FLT3 250--Oncogenesis (AML)
RET --1.5Oncogenesis (Thyroid Cancer)
RAF-1 --2.5Oncogenesis (MAPK Pathway)
BRAF ---Oncogenesis (MAPK Pathway)
FGFR1 >100 (low affinity)69-Angiogenesis, Tumor Growth
TIE2 --Potent InhibitionAngiogenesis

Data compiled from publicly available sources. Specific values may vary depending on the assay conditions.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of selectivity profiling data. Below are detailed protocols for two key types of assays used to characterize kinase inhibitors.

1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

  • Principle: The assay measures the phosphorylation of a specific substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

  • Materials:

    • Recombinant purified kinases

    • Specific peptide or protein substrates for each kinase

    • ATP (Adenosine Triphosphate)

    • Test compound (e.g., this compound) dissolved in DMSO

    • Assay buffer (e.g., containing HEPES, MgCl2, Brij-35)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit or LanthaScreen™ Eu Kinase Binding Assay components)

    • 384-well microplates

    • Plate reader capable of detecting luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET)

  • Procedure:

    • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in the assay buffer to achieve the final desired concentrations.

    • Enzyme and Substrate Preparation: The recombinant kinase and its corresponding substrate are diluted to their final concentrations in the assay buffer.

    • Reaction Initiation: In a 384-well plate, the test compound, kinase, and substrate are combined. The kinase reaction is initiated by the addition of ATP.

    • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Reaction Termination and Detection: A stop solution (e.g., containing EDTA) or a detection reagent is added to terminate the reaction. For the ADP-Glo™ assay, the reagent depletes unused ATP and converts the generated ADP into a luminescent signal. For a TR-FRET assay like LanthaScreen™, a europium-labeled antibody and a fluorescent tracer are used to detect binding or inhibition.[1][2][3]

    • Data Analysis: The signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.[4]

2. Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within a live cell, providing a more physiologically relevant assessment of target engagement.[5]

  • Objective: To quantify the apparent cellular affinity of a test compound for a specific kinase in living cells.

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[5]

  • Materials:

    • HEK293 cells

    • Expression vector for the kinase of interest fused to NanoLuc® luciferase

    • Transfection reagent

    • NanoBRET™ fluorescent tracer specific for the kinase

    • Nano-Glo® substrate

    • Test compound

    • Optically clear-bottom 96- or 384-well cell culture plates

    • Luminometer capable of measuring dual-filtered luminescence

  • Procedure:

    • Cell Transfection: HEK293 cells are transfected with the NanoLuc®-kinase fusion vector and seeded into multi-well plates.

    • Compound Treatment: After an appropriate incubation period (e.g., 24 hours), the cells are treated with a serial dilution of the test compound.

    • Tracer Addition: The fluorescent NanoBRET™ tracer is added to the cells.

    • Substrate Addition and Signal Measurement: The Nano-Glo® substrate is added, and the plate is immediately read on a luminometer that can simultaneously measure the donor (NanoLuc®) and acceptor (tracer) emission signals.

    • Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The data is then plotted against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target kinase within the cellular environment.[5]

Visualizations

Signaling Pathway: VEGF and PDGF Receptor Tyrosine Kinase (RTK) Inhibition

The following diagram illustrates a simplified signaling pathway targeted by multi-kinase inhibitors like Sunitinib, Pazopanib, and Regorafenib. These inhibitors block the ATP-binding site of VEGFR and PDGFR, thereby inhibiting downstream signaling cascades crucial for angiogenesis and tumor cell proliferation.

G VEGF and PDGF Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_inhibitors Multi-Kinase Inhibitors cluster_downstream Downstream Signaling VEGFR VEGFR RAS_RAF RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS_RAF PDGFR->PI3K_AKT Inhibitor Sunitinib / Pazopanib / Regorafenib Inhibitor->VEGFR Inhibitor->PDGFR Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Caption: Inhibition of VEGFR and PDGFR by multi-kinase inhibitors blocks key downstream signaling pathways.

Experimental Workflow: Kinase Selectivity Profiling

The diagram below outlines the general workflow for assessing the selectivity profile of a novel kinase inhibitor.

G Kinase Inhibitor Selectivity Profiling Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis A Test Compound (e.g., this compound) B Primary Screening (Single high concentration) A->B F Cellular Target Engagement Assay (e.g., NanoBRET™) A->F G Phosphorylation Analysis (Western Blot / ELISA) A->G C Dose-Response Assay (IC50 determination for hits) B->C D Broad Kinome Panel Screen (e.g., KINOMEscan™) B->D E Biochemical Selectivity Profile C->E D->E H Cellular Selectivity Profile F->H G->H

Caption: A multi-step workflow for characterizing the selectivity of a kinase inhibitor.

Logical Relationships: Interpreting Selectivity Data

This diagram illustrates the logical flow from experimental data to the assessment of a compound's therapeutic potential.

G Framework for Interpreting Selectivity Data A Biochemical Potency (IC50 / Kd values) C On-Target Activity (Inhibition of desired kinases) A->C D Off-Target Activity (Inhibition of unintended kinases) A->D B Cellular Potency (Target Engagement & Pathway Inhibition) B->C B->D E Therapeutic Efficacy C->E F Potential for Adverse Effects D->F G Overall Therapeutic Index E->G F->G

Caption: The relationship between potency, selectivity, efficacy, and safety in drug evaluation.

References

Comparative Analysis of Benzamide-Based Histone Deacetylase Inhibitors: An Independent Verification Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of a representative fluorinated benzamide, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), against the established pan-HDAC inhibitor, Vorinostat (SAHA). Due to the limited availability of specific biological data for 4-amino-N-(4-fluorophenyl)benzamide, this guide focuses on its potent, structurally related analog, FNA, for which extensive experimental data has been published. FNA incorporates the core benzamide structure and offers insights into the activity of this chemical class.

The comparison is based on published experimental data to independently verify the compound's performance, focusing on its activity as a Histone Deacetylase (HDAC) inhibitor—a critical target in oncology.

Data Presentation: Inhibitory Potency and Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) and antiproliferative activities of FNA and the comparator drug, SAHA. Lower values indicate greater potency.

CompoundTargetIC50 Value (nM)Cell LineIC50 Value (µM)
FNA (Fluorinated Benzamide Analog)HDAC1 Class I SelectiveHepG21.30[1]
HDAC2 Class I SelectiveU9370.55
HDAC3 95.48[1]H4604.73
K5621.31
SAHA (Vorinostat)HDAC1 10[2][3][4]HepG217.25[1]
HDAC3 20[2][3][4]A278027.3[5]
Pan-HDAC InhibitorLNCaP2.5 - 7.5[4][6]
MCF-70.75[4][6]

Data for FNA is for N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide.[1] SAHA is a pan-inhibitor, affecting a broad range of Class I and II HDACs.[2][3]

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_drug Inhibitor Action cluster_epigenetic Epigenetic Regulation cluster_cellular Cellular Outcomes Drug Benzamide Inhibitor (e.g., FNA) HDACs HDACs (Class I) Drug->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcHistones Acetylated Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin OpenChromatin Open Chromatin (Gene Expression) AcHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21) OpenChromatin->TSG Activation CellCycle Cell Cycle Arrest (G1 or G2/M) TSG->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Simplified signaling pathway affected by HDAC inhibitors.
Experimental Verification Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies (Optional) A 1. In Vitro HDAC Enzyme Inhibition Assay B Determine IC50 vs. Specific HDAC Isoforms A->B C 2. Antiproliferative Assay (e.g., MTT Assay) B->C D Determine IC50 in Cancer Cell Lines C->D E 3. Cell Cycle Analysis (Flow Cytometry) D->E F Quantify G1/G2/M Arrest E->F G 4. Apoptosis Assay (Annexin V Staining) F->G H Measure Apoptotic Cell Population G->H I 5. Xenograft Model Study H->I If promising J Evaluate Tumor Growth Inhibition (TGI) I->J

Caption: Experimental workflow for verifying HDAC inhibitor activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used for the characterization of small molecule inhibitors.

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay quantifies the enzymatic activity of purified HDAC isoforms and determines the inhibitory potency of the test compound.

  • Principle : An acetylated substrate linked to a fluorophore is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme (e.g., trypsin) to cleave the substrate, releasing the fluorophore. The resulting fluorescent signal is proportional to HDAC activity. An inhibitor will reduce this signal.

  • Protocol Outline :

    • Reagent Preparation : Prepare serial dilutions of the test compound (e.g., FNA) and a positive control (e.g., SAHA) in a suitable assay buffer. Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) to their working concentration.[7][8]

    • Reaction Setup : In a 96-well black microplate, add the assay buffer, the diluted test compound (or DMSO as a vehicle control), and the diluted HDAC enzyme to appropriate wells.[9]

    • Pre-incubation : Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7][9]

    • Enzymatic Reaction : Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells. Incubate at 37°C for 30-60 minutes.[7][8]

    • Signal Development : Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution containing a protease like trypsin. Incubate at room temperature for 15 minutes, protected from light.[9]

    • Fluorescence Measurement : Read the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[9]

    • Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells to determine cell viability and the cytotoxic or cytostatic effects of the test compound.

  • Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol Outline :

    • Cell Plating : Seed cells (e.g., HepG2, K562) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

    • Compound Treatment : Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (DMSO).

    • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11]

    • Formazan Solubilization : Carefully remove the culture medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle : Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of PI in individual cells using a flow cytometer, one can quantify the DNA content and thus determine the cell cycle phase. Cells in G2/M have twice the DNA content (and fluorescence) of cells in G0/G1.[12][13]

  • Protocol Outline :

    • Cell Treatment : Treat cells with the test compound at relevant concentrations (e.g., at its IC50 value) for a set time (e.g., 24 or 48 hours).

    • Cell Harvesting : Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

    • Fixation : Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C to permeabilize the cells.[14]

    • Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[14]

    • Flow Cytometry : Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

    • Data Analysis : Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay via Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compound.

  • Principle : In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells.[15] Propidium Iodide is used concurrently to distinguish early apoptotic cells (Annexin V positive, PI negative) from late apoptotic or necrotic cells (Annexin V positive, PI positive).[16]

  • Protocol Outline :

    • Cell Treatment : Induce apoptosis by treating cells with the test compound for a predetermined time.

    • Cell Harvesting : Collect all cells (adherent and floating) and wash with cold PBS.

    • Staining : Resuspend the cells in 1X Binding Buffer. Add fluorophore-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubation : Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Flow Cytometry : Analyze the cells immediately by flow cytometry, measuring the fluorescence signals for both Annexin V and PI.

    • Data Analysis : Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

References

Safety Operating Guide

Proper Disposal of 4-amino-N-(4-fluorophenyl)benzamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-amino-N-(4-fluorophenyl)benzamide, a compound commonly used in research and development.

This document outlines essential safety measures, personal protective equipment (PPE) recommendations, and a clear workflow for the disposal process. Adherence to these guidelines, in conjunction with institutional and local regulations, is critical for minimizing risks associated with this chemical.

Hazard Identification and Safety Precautions

This compound is classified as an irritant and may be harmful if swallowed.[1][2] It is also suspected of causing genetic defects. Therefore, handling this compound requires strict adherence to safety protocols to avoid personal exposure and environmental contamination.

Key Hazards:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • Harmful if swallowed.[2]

  • May cause respiratory irritation.[2]

  • Suspected of causing genetic defects.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn when handling this compound:

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals. Inspect before use and change frequently.
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.
Respiratory Protection NIOSH-approved Respirator or Fume HoodAll handling of the solid compound should ideally be done in a certified chemical fume hood.[3]

Step-by-Step Disposal Procedure

The disposal of this compound should be approached systematically to minimize exposure and ensure regulatory compliance.

1. Pre-Disposal Preparation:

  • Consult Regulations: Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal regulations for hazardous waste disposal.[3]

  • Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's guidelines.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and any associated hazard symbols.

2. Handling and Containment of Spills:

  • Immediate Action: In the event of a spill, evacuate the immediate area if necessary and alert your supervisor and EHS department.

  • Cleanup Procedures:

    • For dry spills, use dry cleanup procedures to avoid generating dust.[4]

    • Carefully sweep or vacuum the spilled material.[4] Consider using an explosion-proof vacuum designed for chemical dust.

    • Place the collected material into a clean, dry, and properly labeled, sealable container for disposal.[4]

  • Decontamination: After the spill has been contained, decontaminate the area with a suitable cleaning agent and wash the area with large amounts of water.[4] Prevent runoff from entering drains.[4]

3. Final Disposal:

  • Packaging: Ensure the waste container is tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • Collection: Arrange for the disposal of the contained waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Regulatory Compliance: All disposal must be conducted in accordance with authorized hazardous or special waste collection protocols.[4][6]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: Identify Waste for Disposal consult Consult Institutional and Local Regulations start->consult label_waste Properly Label Waste Container consult->label_waste package Securely Package Waste label_waste->package Proceed with packaged waste spill Accidental Spill Occurs contain Contain Spill & Clean Up spill->contain contain->package store Store in a Safe & Ventilated Area package->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs dispose Dispose via Approved Waste Stream contact_ehs->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guide for Handling 4-amino-N-(4-fluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-amino-N-(4-fluorophenyl)benzamide (CAS Number: 698988-07-7) in a laboratory setting. These guidelines are essential for ensuring the safety of researchers, scientists, and drug development professionals.

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not available, the following recommendations are based on data from structurally similar aromatic amines and benzamide derivatives. A conservative approach to handling is strongly advised.

Hazard Identification and Personal Protective Equipment (PPE)

Based on information for analogous compounds, this compound is classified as an irritant.[1] Aromatic amines as a class of compounds can present several health hazards. Therefore, strict adherence to the recommended personal protective equipment is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.Protects eyes from airborne powder and potential splashes.
Face ShieldWorn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.Provides an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals. Inspect for any damage before use and change frequently.Prevents direct skin contact with the chemical.
Laboratory CoatA long-sleeved, buttoned laboratory coat made of a suitable material.Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorAn N95-rated dust mask or a half-mask respirator with a P100 filter should be used when handling the powder outside of a certified chemical fume hood.Minimizes the inhalation of fine chemical dust.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to ensure safety during the handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure that the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required personal protective equipment as outlined in Table 1.

  • Weighing and Aliquoting (Solid Form):

    • Whenever possible, perform all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

    • Use a spatula for transferring the powder. Avoid creating dust clouds.

    • If weighing outside of a fume hood is unavoidable, use a balance with a draft shield and wear appropriate respiratory protection.

  • In Solution:

    • When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

    • If heating is required to dissolve the compound, use a controlled heating source such as a heating mantle or a temperature-controlled water bath. Avoid open flames.

    • Handle all solutions containing the compound within a chemical fume hood.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Remove and properly dispose of gloves.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal ProcedureRationale
Solid Chemical Waste Collect in a clearly labeled, sealed, and appropriate hazardous waste container.Prevents accidental exposure and environmental release.
Contaminated Labware (disposable) Place all contaminated items (e.g., weighing paper, pipette tips, gloves) in a designated hazardous waste bag or container.Ensures all potentially hazardous materials are disposed of correctly.
Liquid Waste (Solutions) Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.Prevents contamination of water systems.[3]

Disposal Protocol:

  • Waste Segregation: Keep waste containing this compound separate from other waste streams to avoid potential chemical reactions.

  • Container Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Emergency First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep1 Review SDS and Protocols prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare and Inspect Work Area prep2->prep3 handling1 Weigh/Aliquot in Fume Hood prep3->handling1 Proceed to Handling handling2 Prepare Solution in Fume Hood handling1->handling2 post1 Decontaminate Work Area and Equipment handling2->post1 Complete Handling post2 Dispose of Waste Properly post1->post2 post3 Remove PPE and Wash Hands post2->post3 emergency1 Follow First Aid Procedures post3->emergency1 In Case of Exposure emergency2 Notify Supervisor and EHS emergency1->emergency2

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.